Crisdesalazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-[2-[4-(trifluoromethyl)phenyl]ethylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)11-3-1-10(2-4-11)7-8-20-12-5-6-14(21)13(9-12)15(22)23/h1-6,9,20-21H,7-8H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMVACIBQLDZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927685-43-6 | |
| Record name | AAD-2004 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927685436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CRISDESALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11VWK61J69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Crisdesalazine: A Dual-Action Modulator of Neuroinflammation
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisdesalazine (AAD-2004) is an investigational small molecule drug candidate with a multi-target mechanism of action that positions it as a promising therapeutic for a range of neurodegenerative diseases characterized by neuroinflammation.[1] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in neuroinflammation, with a focus on its dual functions as a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor and a reactive oxygen species (ROS) scavenger.[2] This document summarizes key preclinical findings, presents quantitative data in a structured format, details experimental methodologies from pivotal studies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: A Dual Approach to Neuroprotection
This compound's therapeutic potential in neuroinflammatory conditions stems from its ability to concurrently address two key pathological drivers: excessive prostaglandin E2 (PGE2) production and oxidative stress.
Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
This compound acts as a potent inhibitor of mPGES-1, a terminal enzyme in the prostaglandin biosynthesis pathway.[3][4] mPGES-1 is inducibly expressed during inflammation and is responsible for the conversion of prostaglandin H2 (PGH2) to PGE2.[3] PGE2 is a key mediator of inflammation, pain, and fever. By selectively inhibiting mPGES-1, this compound reduces the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that may have homeostatic functions, a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.
The inhibition of the mPGES-1/PGE2 pathway by this compound leads to several downstream anti-inflammatory effects:
-
Modulation of Microglia/Macrophage Polarization: this compound promotes a shift from the pro-inflammatory M1 macrophage phenotype to the anti-inflammatory M2 phenotype. This is evidenced by the downregulation of M1 markers like inducible nitric oxide synthase (iNOS) and the upregulation of M2 markers such as CD206.
-
Regulation of T-cell Responses: By reducing PGE2 levels, this compound can influence T-cell differentiation and function. Preclinical studies suggest that inhibition of the PGE2 pathway can suppress the pro-inflammatory Th1 and Th17 cell responses while promoting the expansion of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.
-
Reduction of Pro-inflammatory Cytokines: this compound treatment has been shown to significantly decrease the levels of key pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), in models of neuroinflammation.
Scavenging of Reactive Oxygen Species (ROS)
In addition to its anti-inflammatory properties, this compound is a potent antioxidant that directly scavenges harmful reactive oxygen species (ROS). ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA. Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is a key contributor to neuronal damage and death in neurodegenerative diseases.
This compound's ROS scavenging activity contributes to its neuroprotective effects by:
-
Inhibiting Lipid Peroxidation: By neutralizing free radicals, this compound protects cell membranes from lipid peroxidation, a destructive process that compromises cell integrity and function.
-
Protecting Against Neuronal Loss: The reduction of oxidative stress helps to preserve neuronal viability and prevent apoptosis (programmed cell death).
-
Blocking Free Radical-Induced Neurotoxicity: In vitro studies have demonstrated that this compound can effectively block neuronal death induced by oxidative insults.
Quantitative Data from Preclinical Studies
The efficacy of this compound in modulating neuroinflammation has been demonstrated in various preclinical models. The following tables summarize key quantitative data from studies in an experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis and a mouse model of amyotrophic lateral sclerosis (ALS).
Table 1: Efficacy of this compound in an EAE Mouse Model
| Parameter | EAE Control Group | EAE + this compound (3.3 mg/kg) | Outcome | Reference |
| Clinical Score (Peak) | ~3.5 | ~2.0 | Significant reduction in disease severity | |
| IL-6 Levels (pg/mL) in Splenocytes | 144.6 ± 21.55 | 59.35 ± 4.524 | Significant decrease in pro-inflammatory cytokine | |
| TNF-α mRNA Expression (Spinal Cord) | Significantly increased | Significantly decreased | Reduction in pro-inflammatory cytokine expression | |
| IFN-γ mRNA Expression (Spinal Cord) | Significantly increased | Significantly decreased | Reduction in pro-inflammatory cytokine expression | |
| iNOS mRNA Expression (M1 Marker) | Significantly increased | Significantly decreased | Shift from M1 to M2 macrophage polarization | |
| CD206 mRNA Expression (M2 Marker) | Decreased | Significantly increased | Shift from M1 to M2 macrophage polarization | |
| Foxp3+ Treg Cells (% of CD4+ T cells) | Significantly decreased | Significantly increased | Promotion of regulatory T-cell population |
Table 2: Efficacy of this compound in an ALS Mouse Model (SOD1G93A)
| Parameter | Vehicle Group | This compound (2.5 mg/kg, twice daily) | Riluzole (50 mg/kg) | Ibuprofen (25 mg/kg, twice daily) | Outcome | Reference |
| Survival Extension | - | 21% | 8.2% | 9.4% | Superior survival benefit compared to standard of care and NSAID | |
| Delay in Onset of Rotarod Deficit | - | 36% | 12% | 15.6% | Significant improvement in motor function | |
| Nitrotyrosine Levels (Spinal Cord) | Increased | Blocked | Not Reported | Not Reported | Reduction in oxidative stress marker | |
| 8-OHdG Levels (Spinal Cord) | Increased | Blocked | Not Reported | Not Reported | Reduction in oxidative DNA damage marker | |
| PGE2 Formation (Spinal Cord) | Increased | Blocked | Not Reported | Not Reported | Inhibition of pro-inflammatory mediator | |
| Microglial Activation (Iba-1) | Increased | Blocked | Not Reported | Not Reported | Reduction in neuroinflammation |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Induction of EAE: Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On the same day and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
-
This compound Administration: this compound is dissolved in a vehicle (e.g., DMSO and diluted in DPBS) and administered intraperitoneally at a dose of 3.3 mg/kg daily, starting from the day of EAE induction.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, quadriplegia; 5, moribund or death.
-
Histological Analysis: At the end of the study, spinal cords are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Luxol Fast Blue (LFB) to evaluate demyelination.
-
Cytokine Analysis: Splenocytes are isolated and re-stimulated with MOG peptide in vitro. The supernatant is collected, and cytokine levels (e.g., IL-6) are measured using ELISA. For mRNA expression analysis in the spinal cord, total RNA is extracted, reverse-transcribed to cDNA, and quantitative real-time PCR is performed for target genes (e.g., TNF-α, IFN-γ, iNOS, CD206).
-
Flow Cytometry for T-cell Populations: Splenocytes are stained with fluorescently labeled antibodies against CD4, CD25, and Foxp3 and analyzed by flow cytometry to determine the percentage of regulatory T cells.
In Vitro Macrophage Polarization Assay
-
Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
M1 Polarization and this compound Treatment: Macrophages are stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory M1 phenotype. Concurrently, cells are treated with varying concentrations of this compound (e.g., 0.2, 1, and 5 µM).
-
Analysis of Polarization Markers: After a 24-hour incubation, total RNA is extracted, and qRT-PCR is performed to measure the mRNA expression of M1 markers (e.g., iNOS) and M2 markers (e.g., CD206). Immunofluorescence staining for CD11c (M1 marker) and CD206 (M2 marker) can also be performed.
Macrophage-Neuronal Co-culture System
-
Cell Culture: The human neuroblastoma cell line SH-SY5Y and the murine macrophage cell line RAW 264.7 are cultured separately.
-
Co-culture Setup: RAW 264.7 cells are seeded on a transwell insert, and SH-SY5Y cells are seeded in the lower chamber of a 6-well plate. Macrophages are stimulated with LPS and treated with this compound. The transwell insert containing the macrophages is then placed into the well with the neuronal cells, allowing for communication via soluble factors without direct cell-cell contact.
-
Analysis of Neuroinflammation and Neuronal Viability: After 24 hours of co-culture, RNA is extracted from the SH-SY5Y cells to measure the expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) by qRT-PCR. Neuronal necrosis can be assessed by measuring lactate dehydrogenase (LDH) release into the culture medium.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's inhibition of the mPGES-1/PGE2 signaling pathway.
Caption: this compound's mechanism as a reactive oxygen species (ROS) scavenger.
Caption: A typical experimental workflow for evaluating this compound in an EAE model.
Conclusion
This compound presents a compelling dual mechanism of action for the treatment of neuroinflammatory diseases. By simultaneously inhibiting the pro-inflammatory mPGES-1/PGE2 pathway and scavenging deleterious reactive oxygen species, it addresses two critical and interconnected drivers of neurodegeneration. The preclinical data from robust animal models of multiple sclerosis and ALS provide strong evidence for its therapeutic potential. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of this promising drug candidate. Further research, including clinical trials, will be crucial to fully elucidate the efficacy and safety of this compound in human neurodegenerative diseases.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Scavenging of reactive oxygen species as the mechanism of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates inflammation in an experimental autoimmune encephalomyelitis multiple sclerosis mouse model by regulating the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates inflammation in an experimental autoimmune encephalomyelitis multiple sclerosis mouse model by regulating the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
Crisdesalazine: A Dual-Function Therapeutic Agent for Neurodegenerative and Inflammatory Disorders
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Crisdesalazine (also known as AAD-2004) is an innovative, multi-target small molecule engineered to concurrently address two critical pathological pathways implicated in a range of neurodegenerative and inflammatory diseases: prostaglandin E2 (PGE2)-mediated inflammation and oxidative stress.[1][2] Derived from salicylic acid, this compound exhibits a dual mechanism of action, functioning as both a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and a potent free radical scavenger.[3][4] This whitepaper provides a comprehensive technical overview of the core pharmacology of this compound, including its dual functions, mechanism of action, and available preclinical and clinical data. Detailed experimental methodologies for assessing its bioactivity are also presented, alongside visualizations of its key signaling pathways.
Introduction
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) are characterized by complex multifactorial pathologies.[3] Among the converging mechanisms driving neuronal damage are chronic neuroinflammation and excessive oxidative stress. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its overproduction in the central nervous system is associated with neurodegenerative processes. Simultaneously, reactive oxygen species (ROS) inflict damage upon neurons, lipids, and DNA, contributing to cellular demise.
This compound is a novel therapeutic agent designed to address both of these pathways. Its dual-action profile presents a promising therapeutic strategy by not only suppressing inflammation but also providing direct neuroprotection through the neutralization of harmful free radicals. Currently, this compound is in Phase 1 clinical trials for several human neurodegenerative diseases and is approved under the brand name GedaCure for the treatment of canine cognitive dysfunction, a condition with pathological parallels to human Alzheimer's disease.
The Dual Function of this compound
The therapeutic efficacy of this compound stems from its ability to act on two distinct but interconnected molecular pathways:
-
Anti-inflammatory Action: Inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).
-
Antioxidant Action: Direct scavenging of free radicals.
Inhibition of mPGES-1: A Targeted Anti-inflammatory Strategy
This compound functions as a selective inhibitor of mPGES-1, an inducible enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to PGE2. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes, this compound's targeted approach offers the potential for a better safety profile, particularly concerning gastrointestinal side effects. By selectively blocking the production of the pro-inflammatory PGE2, this compound can mitigate inflammatory responses in neurodegenerative and other inflammatory conditions.
Free Radical Scavenging: Neuroprotection through Antioxidant Activity
In addition to its anti-inflammatory properties, this compound is a potent antioxidant. It acts as a "spin trapping" molecule, a mechanism by which it directly scavenges and neutralizes highly reactive and damaging free radicals. This direct antioxidant action helps to protect neurons and other cells from oxidative damage, a key contributor to the pathology of many neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound's bioactivity.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | Value | Source |
| mPGES-1 Inhibition | Enzyme Activity Assay | IC50: 230 nM | |
| PGE2 Production Inhibition | LPS-stimulated BV2 microglial cells | IC50: 1.4 µM | |
| Free Radical Scavenging | Spin Trapping Assay | Complete removal at 50 nM |
Table 2: Preclinical Efficacy in a Mouse Model of ALS (SOD1G93A)
| Parameter | This compound | Riluzole | Ibuprofen | Vehicle | Source |
| Delay in Rotarod Deficit Onset | 36% | 12% | 15.6% | - | |
| Extension of Survival | 21% | 8.2% | 9.4% | - |
Table 3: Clinical Trial Information in Canines (Cognitive Dysfunction Syndrome)
| Parameter | Dosing | Duration | Outcome | Source |
| Phase III Clinical Trial | 5 mg/kg or 10 mg/kg | 8 weeks | Significant improvement in cognitive dysfunction and dementia scales compared to placebo. |
Signaling Pathways and Mechanisms of Action
The dual function of this compound can be visualized through its interaction with the arachidonic acid cascade and its direct action on reactive oxygen species.
Caption: Mechanism of action of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the dual function of this compound.
mPGES-1 Inhibition Assay (Enzyme Activity)
This protocol is a representative method for determining the direct inhibitory effect of a compound on mPGES-1 activity.
Objective: To quantify the IC50 value of this compound for the inhibition of recombinant human mPGES-1.
Materials:
-
Recombinant human mPGES-1 enzyme
-
Prostaglandin H2 (PGH2), substrate
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione)
-
This compound stock solution in DMSO
-
Stop solution (e.g., 1 M HCl)
-
PGE2 enzyme immunoassay (EIA) kit
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the wells.
-
Add the recombinant mPGES-1 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the substrate, PGH2.
-
Incubate the reaction for 60 seconds at room temperature.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 EIA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Cellular PGE2 Production Assay
This protocol describes a cell-based assay to measure the effect of this compound on PGE2 production in an inflammatory context.
Objective: To determine the IC50 value of this compound for the inhibition of lipopolysaccharide (LPS)-induced PGE2 production in BV2 microglial cells.
Materials:
-
BV2 murine microglial cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution in DMSO
-
PGE2 enzyme immunoassay (EIA) kit
Procedure:
-
Plate BV2 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and mPGES-1 expression.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive PGE2 EIA kit.
-
Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value as described in the enzyme activity assay protocol.
Free Radical Scavenging Activity (Spin Trapping)
This protocol outlines a representative electron spin resonance (ESR) spectroscopy method for assessing direct free radical scavenging.
Objective: To evaluate the ability of this compound to act as a spin-trapping agent and scavenge free radicals.
Materials:
-
Electron Spin Resonance (ESR) spectrometer
-
Spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO)
-
Free radical generating system (e.g., Fenton reaction: FeSO4 + H2O2 to generate hydroxyl radicals)
-
This compound stock solution
-
Phosphate buffer
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, the spin trapping agent DMPO, and the components of the Fenton reaction.
-
In a separate experiment, add this compound at various concentrations to the reaction mixture before the addition of the free radical generating components.
-
Transfer the reaction mixture to a capillary tube and place it in the cavity of the ESR spectrometer.
-
Record the ESR spectrum. The formation of the DMPO-OH adduct will produce a characteristic quartet signal.
-
The scavenging of hydroxyl radicals by this compound will result in a decrease in the intensity of the DMPO-OH signal.
-
Quantify the reduction in signal intensity at each this compound concentration to determine its scavenging activity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a dual-function compound like this compound.
References
Crisdesalazine: A Dual-Action Inhibitor of Microsomal Prostaglandin E2 Synthase-1 for Neurodegenerative Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Crisdesalazine (developmental code name: AAD-2004) is a novel, orally bioavailable small molecule currently under investigation for the treatment of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][2] It possesses a unique dual mechanism of action, functioning as both a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and a potent free radical scavenger.[1] This dual activity allows this compound to target two key pathological pathways implicated in neurodegeneration: neuroinflammation and oxidative stress. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction: Targeting Neuroinflammation and Oxidative Stress
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence points to the central role of neuroinflammation and oxidative stress in the initiation and progression of these devastating disorders. Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[3] Elevated levels of mPGES-1 and PGE2 are observed in the brains of patients with Alzheimer's disease and are implicated in the inflammatory processes that contribute to neuronal damage.[4]
Simultaneously, oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, leads to widespread damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative damage is a common feature of many neurodegenerative diseases.
This compound's dual mechanism of action, targeting both mPGES-1-mediated inflammation and scavenging free radicals, presents a promising therapeutic strategy to address the multifaceted nature of neurodegeneration.
Mechanism of Action
This compound's therapeutic potential stems from its two distinct but complementary pharmacological activities:
-
mPGES-1 Inhibition: this compound selectively inhibits the mPGES-1 enzyme, thereby reducing the production of pro-inflammatory PGE2. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 is expected to have a more favorable safety profile, particularly with regard to gastrointestinal side effects, by not affecting the production of other physiologically important prostaglandins.
-
Free Radical Scavenging: this compound acts as a potent antioxidant, directly neutralizing harmful free radicals. This activity helps to mitigate the oxidative stress that contributes to neuronal cell death and tissue damage in neurodegenerative conditions.
The synergistic effect of these two mechanisms is believed to underlie the neuroprotective effects observed in preclinical models.
Preclinical and Clinical Data
In Vitro Data
While specific IC50 values for this compound's inhibition of mPGES-1 are not publicly available, its activity has been demonstrated in various in vitro and cell-based assays.
Preclinical Animal Models
This compound has shown significant efficacy in multiple animal models of neurodegenerative diseases.
| Model | Species | Dose | Key Findings | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1G93A) | 2.5 mg/kg, orally, twice daily | Improved motor function, delayed onset of rotarod deficit, and extended survival. Reduced microglial activation and neuroinflammation. | |
| Alzheimer's Disease (AD) | Mouse (Tg-βCTF99/B6) | 25 mg/kg/day in food | Inhibited lipid peroxidation, suppressed neuronal loss, and reduced neuritic atrophy. | |
| Alzheimer's Disease (AD) | Mouse (APP/PS1) | Not specified | Reduced amyloid plaques and neuronal death, and improved cognitive function. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 3.3 mg/kg, intraperitoneally, daily | Significantly alleviated clinical symptoms, inhibited inflammatory cell infiltration and demyelination in the spinal cord. |
Canine Clinical Trial
A significant milestone in the development of this compound was a successful Phase 3 clinical trial in companion dogs with Canine Cognitive Dysfunction Syndrome (CCDS), a naturally occurring animal model of Alzheimer's disease.
| Study Phase | Number of Dogs | Doses | Primary Outcome | Key Findings | Reference |
| Phase 3 | 48 | 5 mg/kg and 10 mg/kg, orally, daily for 8 weeks | Improvement in Canine Cognitive Dysfunction Rating Scale (CCDR) | Significant improvement in cognitive function and dementia scores compared to placebo. No drug-related adverse events were observed. |
Human Clinical Trials
This compound has completed a Phase 1 single ascending dose trial in healthy human volunteers, where it was found to be safe and well-tolerated at doses of 20, 50, 100, and 200 mg. Based on these results, a therapeutic dose of 50 mg per day has been projected for Alzheimer's disease. A Phase 1b study was expected to be completed, with Phase 2 studies planned to follow.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely approaches used.
mPGES-1 Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of this compound on mPGES-1.
Principle: This assay measures the production of PGE2 from its precursor, PGH2, by recombinant human mPGES-1. The amount of PGE2 produced is quantified using methods like ELISA or mass spectrometry.
Materials:
-
Recombinant human mPGES-1 enzyme
-
Prostaglandin H2 (PGH2) substrate
-
This compound (test compound)
-
Glutathione (GSH) as a cofactor
-
Assay buffer (e.g., potassium phosphate buffer)
-
PGE2 standard
-
ELISA kit for PGE2 or LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GSH, and recombinant mPGES-1 enzyme.
-
Add various concentrations of this compound or vehicle control to the reaction mixture.
-
Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 4°C).
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Incubate for a defined period (e.g., 60 seconds) at the optimal temperature for the enzyme.
-
Stop the reaction using a stop solution (e.g., a solution containing a COX inhibitor to prevent further PGH2 metabolism).
-
Quantify the amount of PGE2 produced in each reaction using a validated method (e.g., competitive ELISA or LC-MS/MS).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - GNT Pharma - AdisInsight [adisinsight.springer.com]
- 3. This compound alleviates inflammation in an experimental autoimmune encephalomyelitis multiple sclerosis mouse model by regulating the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
Crisdesalazine: A Technical Guide to its Free Radical Scavenging and Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crisdesalazine (also known as AAD-2004) is a promising neuroprotective agent with a dual mechanism of action: inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and potent free radical scavenging. This technical guide provides an in-depth analysis of the free radical scavenging properties of this compound, focusing on its spin-trapping capabilities and its efficacy in cellular models of oxidative stress. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and antioxidant drug development.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key pathological feature of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1] Free radicals can inflict damage on essential cellular components such as lipids, proteins, and DNA, leading to neuronal dysfunction and cell death.[1]
This compound has emerged as a significant therapeutic candidate due to its dual functionality.[2] It not only mitigates neuroinflammation by inhibiting mPGES-1, a key enzyme in the prostaglandin E2 biosynthetic pathway, but also directly counteracts oxidative stress through its potent free radical scavenging activity.[3] This guide focuses on the latter, providing a detailed examination of the antioxidant properties of this compound.
Quantitative Analysis of Free Radical Scavenging and Neuroprotective Efficacy
The antioxidant and neuroprotective effects of this compound have been quantified through various in vitro and cellular assays. The following tables summarize the key findings from preclinical studies.
| Assay Type | Key Findings | Reference |
| Free Radical Scavenging (Spin Trapping) | Complete removal of free radicals observed at a concentration of 50 nM. | [3] |
| Neuroprotection against Oxidative Stress | IC50 of 0.097 µM in blocking Fe2+-induced neuronal death. | |
| mPGES-1 Inhibition (Cell-based) | IC50 of 230 nM in lipopolysaccharide-treated BV2 cells. | |
| mPGES-1 Inhibition (Enzymatic) | IC50 of 249 nM against recombinant human mPGES-1 protein. | |
| In Vivo Lipid Peroxidation | Completely repressed the accumulation of lipid peroxidation in the brains of Tg-betaCTF99/B6 mice. |
Table 1: Summary of In Vitro and In Vivo Efficacy of this compound
| Compound | IC50 for Neuroprotection against Fe2+-induced Toxicity |
| This compound (AAD-2004) | 0.097 µM |
| Vitamin E | 22.03 µM |
| Estrogen | 2.41 µM |
| Melatonin | 311.6 µM |
Table 2: Comparative Neuroprotective Potency of this compound
Mechanism of Action: A Dual Approach to Neuroprotection
This compound's neuroprotective effects stem from its ability to simultaneously address two critical pathways in neurodegeneration: oxidative stress and inflammation.
Free Radical Scavenging via Spin Trapping
A key feature of this compound's antioxidant activity is its function as a potent spin-trapping molecule. Spin traps are compounds that react with short-lived, highly reactive free radicals to form more stable, detectable radical adducts. This mechanism allows for the effective neutralization of damaging ROS. Electron Spin Resonance (ESR) spectroscopy has been utilized to demonstrate the spin-trapping capability of this compound.
Inhibition of mPGES-1 and the Prostaglandin E2 Pathway
In addition to its direct antioxidant effects, this compound inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, catalyzing the conversion of PGH2 to prostaglandin E2 (PGE2). PGE2 is a potent inflammatory mediator implicated in the pathology of neurodegenerative diseases. By inhibiting mPGES-1, this compound reduces the production of PGE2, thereby mitigating neuroinflammation.
References
The Role of Microsomal Prostaglandin E Synthase-1 (mPGES-1) in Alzheimer's Disease Pathology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau, leading to neuroinflammation and cognitive decline. The cyclooxygenase (COX)/prostaglandin E2 (PGE2) signaling pathway has been identified as a critical component of the neuroinflammatory cascade in AD. While nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes have shown some promise in epidemiological studies, their clinical application is hampered by significant side effects. This has shifted focus to downstream enzymes in the pathway. Microsomal prostaglandin E synthase-1 (mPGES-1), the inducible terminal enzyme responsible for PGE2 synthesis during inflammation, has emerged as a key player in AD pathology. This technical guide provides an in-depth review of the role of mPGES-1 in AD, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex biological interactions, positioning mPGES-1 as a promising therapeutic target.
Upregulation and Activity of mPGES-1 in the Alzheimer's Brain
Mounting evidence indicates that mPGES-1 is significantly upregulated in the context of Alzheimer's disease. Studies on post-mortem brain tissue from AD patients and analyses of transgenic animal models consistently show elevated levels and activity of this enzyme.
Expression in Human and Animal Models
Western blot and immunohistochemical analyses have demonstrated that mPGES-1 expression is significantly increased in the brains of AD patients, particularly in the middle frontal gyrus and in pyramidal neurons.[1][2][3] Upregulation is also observed in various cell types implicated in AD pathology, including neurons, microglia, astrocytes, and endothelial cells.[1][4] Of the three prostaglandin E synthase isoenzymes, only mPGES-1 appears to be specifically induced in AD, highlighting its central role in the disease-associated inflammatory response. This upregulation is recapitulated in common transgenic mouse models of AD, such as the Tg2576 and APP/PS1 models.
Quantitative Analysis of mPGES-1 and PGE2 Levels
The functional consequence of mPGES-1 upregulation is an increase in the synthesis of its product, PGE2, a potent pro-inflammatory mediator.
| Parameter | Finding | Context | Model/System | Reference |
| mPGES-1 Expression | Significantly elevated | Compared to age-matched controls | Post-mortem AD brain tissue (Middle Frontal Gyrus) | |
| mPGES-1 Localization | Upregulated in pyramidal neurons | Comparison between AD and control tissue | Post-mortem AD brain tissue | |
| PGE2 Levels | Increased 5-fold | Compared to age-matched controls | Cerebrospinal Fluid (CSF) of early/probable AD patients | |
| mPGES Isoform | Only mPGES-1 induced | Among cPGES, mPGES-1, and mPGES-2 | Post-mortem AD brain tissue |
Table 1: Summary of Quantitative Changes in mPGES-1 and PGE2 in Alzheimer's Disease.
The Mechanistic Role of mPGES-1 in Core AD Pathologies
mPGES-1-derived PGE2 is not merely a marker of inflammation but an active contributor to the primary pathological hallmarks of AD: neuroinflammation, amyloid-beta plaque deposition, and tau hyperphosphorylation.
Neuroinflammation
The mPGES-1/PGE2 axis is a central driver of neuroinflammation. Aβ peptides, a hallmark of AD, can directly induce the expression of mPGES-1 and COX-2, creating a feed-forward loop of inflammation. The resulting PGE2 acts on microglial cells—the brain's resident immune cells—modulating their activation state and cytokine release. Genetic deletion of mPGES-1 in the Tg2576 AD mouse model was shown to reduce the accumulation of activated microglia surrounding Aβ plaques, thereby dampening the chronic inflammatory state.
Amyloid-β Pathology
mPGES-1 is intricately linked to Aβ metabolism and deposition. Its expression is often colocalized with Aβ plaques in both human AD brains and mouse models. In vitro studies have shown that exposing neuronal cells to Aβ aggregates leads to an upregulation of mPGES-1 and subsequent PGE2 production, which contributes to apoptotic cell death. Furthermore, PGE2 signaling, particularly through its EP2 receptor, has been shown to impair the ability of microglia to clear Aβ peptides, thus contributing to plaque accumulation.
Tau Hyperphosphorylation
Recent evidence has connected the mPGES-1/PGE2 pathway to tau pathology. Intracellular calcium dysregulation, an early event in AD, can stimulate mPGES-1 activity. The subsequent increase in PGE2 production can, in turn, promote the hyperphosphorylation of tau protein, the primary component of neurofibrillary tangles. Critically, genetic knockdown of mPGES-1 in APP/PS1 transgenic mice resulted in a significant inhibition of tau phosphorylation, directly implicating the enzyme in this critical pathological process.
Signaling Pathways and Logical Relationships
The interplay between mPGES-1 and AD pathology involves a complex signaling cascade and a self-perpetuating cycle of neurotoxicity.
References
- 1. Elevated microsomal prostaglandin-E synthase–1 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated microsomal prostaglandin-E synthase-1 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of mPGES-1 in Inflammatory Brain Diseases [jstage.jst.go.jp]
- 4. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Crisdesalazine: A Multi-Target Therapeutic Approach for Parkinson's Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Crisdesalazine (also known as AAD-2004) is an investigational small molecule therapeutic with a dual mechanism of action, positioning it as a promising candidate for neurodegenerative disorders, including Parkinson's disease (PD). Developed by GNT Pharma, this compound concurrently inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1) and scavenges reactive oxygen species (ROS). This whitepaper provides a comprehensive technical overview of the preclinical data available for this compound in the context of Parkinson's disease models, detailing its molecular targets, summarizing quantitative efficacy data, outlining experimental methodologies, and visualizing key pathways and workflows.
Introduction to this compound and its Rationale in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor dysfunction. The pathology is complex, involving oxidative stress, neuroinflammation, and the aggregation of alpha-synuclein. This compound's therapeutic strategy is rooted in addressing two of these key pathological pillars: neuroinflammation and oxidative stress.[1]
Its primary targets are:
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): An inducible enzyme that is a key player in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 to prostaglandin E2 (PGE2). Elevated levels of PGE2 are observed in the substantia nigra of Parkinson's disease patients and in animal models of the disease.[2] By inhibiting mPGES-1, this compound aims to reduce neuroinflammation.
-
Reactive Oxygen Species (ROS): Highly reactive molecules that can damage cells by oxidizing DNA, proteins, and lipids. Oxidative stress is a well-established contributor to the demise of dopaminergic neurons in Parkinson's disease. This compound acts as a potent spin-trapping molecule, directly neutralizing free radicals.
This dual-action approach offers a potentially more robust therapeutic effect compared to agents that target only a single pathological pathway.
Quantitative Data on this compound's Bioactivity
While specific quantitative data for this compound in dedicated Parkinson's disease models remains largely proprietary, data from studies on related neurodegenerative models, particularly Amyotrophic Lateral Sclerosis (ALS), provide valuable insights into its potency.
| Parameter | Value | Cell/System | Source |
| mPGES-1 Inhibition (IC50) | 230 nM | Lipopolysaccharide (LPS)-treated BV2 microglial cells | [3] |
| mPGES-1 Inhibition (IC50) | 249 nM | Recombinant human mPGES-1 protein | [3] |
| ROS Scavenging | Complete removal of free radicals at 50 nM | In vitro spin-trapping assay | [3] |
Preclinical Efficacy in Neurodegenerative Disease Models
This compound has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases. Although detailed quantitative data from Parkinson's disease models are not publicly available, results from Alzheimer's and ALS models highlight its potential.
Neuroprotection and Cognitive Improvement in Alzheimer's Disease Models
In a mouse model of Alzheimer's disease (Tg-βCTF99/B6), long-term treatment with this compound (25 mg/kg/day for 8 months) resulted in:
-
Inhibition of lipid peroxidation accumulation.
-
Suppression of neuronal loss and neuritic atrophy.
In aged companion dogs with cognitive dysfunction, oral administration of this compound (5 or 10 mg/kg for 8 weeks) led to significant improvements in cognitive scores.
Motor Function and Survival in an ALS Mouse Model
In the SOD1G93A transgenic mouse model of ALS, this compound (2.5 mg/kg, orally twice daily) demonstrated superior efficacy compared to riluzole and ibuprofen in:
-
Delaying the onset of motor deficit (36% delay with this compound vs. 12% with riluzole and 15.6% with ibuprofen).
-
Extending survival (21% extension with this compound vs. 8.2% with riluzole and 9.4% with ibuprofen).
These studies underscore the potent anti-inflammatory and antioxidant effects of this compound in vivo, which are directly relevant to the pathological processes in Parkinson's disease.
Experimental Protocols
Detailed experimental protocols for this compound in Parkinson's disease models are not yet published. However, based on standard methodologies used in the field, the following outlines the likely experimental designs.
In Vitro Assays
-
mPGES-1 Inhibition Assay:
-
Cell Line: Murine BV2 microglial cells or human SH-SY5Y neuroblastoma cells.
-
Induction of mPGES-1 Expression: Stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours.
-
Treatment: Incubation with varying concentrations of this compound.
-
PGE2 Measurement: Quantification of PGE2 levels in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculation of the half-maximal inhibitory concentration (IC50).
-
-
Reactive Oxygen Species (ROS) Scavenging Assay (DPPH Assay):
-
Principle: Measurement of the scavenging of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Procedure: A solution of DPPH in methanol is mixed with varying concentrations of this compound.
-
Detection: The reduction of DPPH is measured spectrophotometrically by the decrease in absorbance at approximately 517 nm.
-
Data Analysis: Calculation of the percentage of DPPH radical scavenging activity.
-
-
Neuroprotection Assay in Dopaminergic Neurons:
-
Cell Line: SH-SY5Y cells differentiated into a dopaminergic phenotype or primary ventral mesencephalic neuron cultures.
-
Neurotoxin Challenge: Exposure to a Parkinson's-related neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).
-
Treatment: Co-incubation or pre-incubation with this compound.
-
Viability Assessment: Quantification of cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting tyrosine hydroxylase (TH)-positive neurons.
-
In Vivo Parkinson's Disease Models
-
MPTP Mouse Model:
-
Animal Strain: C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
Induction: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP-HCl at 2-hour intervals.
-
Treatment: Oral or intraperitoneal administration of this compound, initiated before, during, or after MPTP administration.
-
Behavioral Assessment: Evaluation of motor function using tests such as the rotarod, pole test, and open field test.
-
Histological Analysis: Post-mortem analysis of the substantia nigra and striatum to quantify the number of TH-positive neurons (dopaminergic neurons) and the density of dopaminergic fibers.
-
-
6-OHDA Rat Model:
-
Animal Strain: Sprague-Dawley or Wistar rats.
-
Induction: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum to create a hemiparkinsonian model.
-
Treatment: Administration of this compound.
-
Behavioral Assessment: Measurement of rotational behavior induced by apomorphine or amphetamine. Other tests include the cylinder test for forelimb asymmetry and the stepping test.
-
Histological Analysis: Quantification of TH-positive neuron loss in the substantia nigra and dopamine depletion in the striatum.
-
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
The following diagram illustrates the two primary signaling pathways targeted by this compound.
Experimental Workflow for Preclinical Evaluation in a Parkinson's Disease Model
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in an MPTP mouse model of Parkinson's disease.
Conclusion and Future Directions
This compound presents a compelling, multi-faceted approach to treating Parkinson's disease by targeting both neuroinflammation and oxidative stress. The available preclinical data from related neurodegenerative disease models are promising, demonstrating potent bioactivity and significant neuroprotective effects. To further solidify its potential for Parkinson's disease, future research should focus on:
-
Generating and publishing quantitative efficacy data from established Parkinson's disease animal models, including the MPTP and 6-OHDA models. This should include dose-response studies and direct comparisons with current standard-of-care treatments.
-
Investigating the impact of this compound on alpha-synuclein pathology, a key hallmark of Parkinson's disease that has not yet been extensively studied in relation to this compound.
-
Elucidating the downstream signaling consequences of mPGES-1 inhibition and ROS scavenging in dopaminergic neurons to better understand the full scope of its neuroprotective mechanisms.
The successful completion of Phase I clinical trials for this compound is an important step forward. As this compound progresses through clinical development, the detailed characterization of its preclinical efficacy in relevant Parkinson's disease models will be crucial for guiding trial design and understanding its full therapeutic potential.
References
Crisdesalazine: A Multi-Target Approach to Quelling Neuroinflammation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The sustained activation of glial cells, such as microglia and astrocytes, leads to a chronic inflammatory state within the central nervous system (CNS), contributing to neuronal dysfunction and demise. Crisdesalazine (also known as AAD-2004) has emerged as a promising therapeutic candidate with a multi-faceted mechanism of action designed to counteract these detrimental neuroinflammatory processes. This technical guide provides a comprehensive overview of the effects of this compound on key neuroinflammation pathways, supported by available preclinical data, detailed experimental methodologies, and visual representations of the involved signaling cascades.
Core Mechanism of Action: A Dual Approach
This compound exerts its neuroprotective effects through two primary mechanisms: the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and the scavenging of reactive oxygen species (ROS).[1]
1. Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1):
2. Reactive Oxygen Species (ROS) Scavenging:
Oxidative stress, resulting from an imbalance between the production of ROS and the cellular antioxidant defense systems, is a major contributor to neuroinflammation and neuronal damage. This compound possesses intrinsic ROS scavenging properties, allowing it to directly neutralize these harmful molecules and mitigate oxidative stress-induced cellular injury.
Modulation of Glial Cell Phenotype and Cytokine Production
A pivotal aspect of this compound's anti-neuroinflammatory effect lies in its ability to modulate the activation state of microglia and macrophages, the primary immune cells of the CNS. These cells can exist in a spectrum of activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.
In various preclinical models, this compound has been shown to promote a shift from the detrimental M1 phenotype to the protective M2 phenotype. This phenotypical switch is characterized by a marked reduction in the expression and secretion of pro-inflammatory cytokines.
Quantitative Data on Cytokine and Inflammatory Marker Reduction
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on markers of neuroinflammation.
Table 1: In Vitro Efficacy of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Marker | Treatment Group | Concentration (µM) | % Reduction vs. LPS Control |
| iNOS | This compound | 0.2 | Significant Decrease |
| 1 | Significant Decrease | ||
| 5 | Significant Decrease | ||
| IL-1β | This compound | 0.2 | Significant Decrease |
| 1 | Significant Decrease | ||
| 5 | Significant Decrease | ||
| IL-6 | This compound | 0.2 | Significant Decrease |
| 1 | Significant Decrease | ||
| 5 | Significant Decrease | ||
| TNF-α | This compound | 0.2 | Significant Decrease |
| 5 | Significant Decrease |
Data compiled from studies on LPS-stimulated RAW 264.7 macrophages.
Table 2: In Vivo Efficacy of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Marker | Treatment Group | Outcome |
| Clinical Score | This compound | Significantly Alleviated |
| Inflammatory Cell Infiltration | This compound | Inhibited |
| Demyelination | This compound | Inhibited |
| iNOS (Spinal Cord) | This compound | Significantly Decreased |
| CD206 (Spinal Cord) | This compound | Significantly Enhanced |
| TNF-α (Spinal Cord) | This compound | Decreased |
| IFN-γ (Spinal Cord) | This compound | Decreased |
| IL-1β (Spinal Cord) | This compound | Decreased |
| IL-6 (Spinal Cord) | This compound | Decreased |
EAE is a widely used mouse model for multiple sclerosis.
Signaling Pathways Implicated in this compound's Action
The anti-inflammatory effects of this compound are mediated through its influence on key intracellular signaling pathways, most notably the NF-κB pathway. While direct quantitative data on this compound's impact on the Nrf2 pathway is not yet available, its known antioxidant properties suggest a potential role in modulating this critical antioxidant response pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of its target genes. This compound is suggested to inhibit the activation of the NF-κB pathway, thereby preventing the downstream cascade of pro-inflammatory gene expression.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Given this compound's function as a ROS scavenger, it is plausible that it may indirectly activate the Nrf2 pathway by reducing the overall oxidative burden or potentially through direct interaction with components of the pathway.
Experimental Protocols
A thorough understanding of the methodologies employed in the preclinical evaluation of this compound is essential for the interpretation of the presented data and for the design of future studies.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
The EAE model is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
-
Induction: EAE is induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA).
-
Treatment: this compound or vehicle is administered to the mice, typically starting at the onset of clinical signs.
-
Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of disease (e.g., tail limpness, limb paralysis) and scored on a standardized scale.
-
Histology: At the end of the study, spinal cords are collected for histological analysis of inflammatory cell infiltration and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).
-
Immunohistochemistry and qPCR: Spinal cord tissue is analyzed for the expression of inflammatory markers such as iNOS, CD206, and various cytokines.
-
In Vitro Macrophage Polarization and Cytokine Production Assay
This assay assesses the direct effect of this compound on macrophage activation and inflammatory responses.
-
Cell Culture: RAW 264.7 murine macrophage-like cells are cultured in standard media.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 100-200 ng/mL or 1 µg/mL) to induce a pro-inflammatory M1 phenotype.
-
Treatment: Cells are co-treated with LPS and various concentrations of this compound (e.g., 0.2, 1, and 5 µM).
-
Analysis:
-
Gene Expression: RNA is extracted from the cells, and the expression of M1 markers (e.g., iNOS, TNF-α, IL-1β, IL-6) and M2 markers (e.g., Arginase-1, CD206) is quantified using quantitative polymerase chain reaction (qPCR).
-
Protein Expression: Cell lysates are analyzed by Western blot for the expression of key inflammatory proteins.
-
Cytokine Secretion: The concentration of secreted cytokines in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Neuron-Macrophage Co-culture System
This model allows for the investigation of the neuroprotective effects of this compound in the context of macrophage-mediated neurotoxicity.
-
Cell Culture: SH-SY5Y human neuroblastoma cells are co-cultured with RAW 264.7 macrophages, often in a transwell system to prevent direct cell-cell contact while allowing for the exchange of soluble factors.
-
Stimulation and Treatment: The macrophage layer is stimulated with LPS in the presence or absence of this compound.
-
Assessment of Neuronal Health:
-
Viability Assays: The viability of the SH-SY5Y cells is assessed using assays such as the MTT or LDH assay.
-
Apoptosis Assays: Neuronal apoptosis can be quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Gene and Protein Expression: The expression of stress and apoptosis-related markers in the SH-SY5Y cells is analyzed by qPCR and Western blot.
-
Future Directions and Conclusion
This compound represents a promising, multi-target therapeutic agent for neurodegenerative diseases characterized by a significant neuroinflammatory component. Its ability to inhibit mPGES-1, scavenge ROS, and modulate glial cell phenotype provides a robust rationale for its continued development.
Future research should focus on elucidating the precise quantitative impact of this compound on the NF-κB and Nrf2 signaling pathways. The use of techniques such as NF-κB p65 nuclear translocation assays and Nrf2-ARE reporter gene assays will be instrumental in providing a more detailed understanding of its molecular mechanisms. Furthermore, long-term efficacy and safety studies in a broader range of neurodegenerative disease models are warranted to fully establish its therapeutic potential.
References
- 1. e-century.us [e-century.us]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]
Crisdesalazine: A Technical Whitepaper on its Core Effect on Prostaglandin E2 Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Crisdesalazine (also known as AAD-2004) is a promising therapeutic agent with a dual mechanism of action: it acts as a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and as a potent free radical scavenger.[1][2] This in-depth technical guide focuses on the core of its anti-inflammatory effect – the modulation of prostaglandin E2 (PGE2) synthesis. By specifically targeting mPGES-1, the terminal enzyme in the PGE2 production cascade, this compound offers a more targeted anti-inflammatory approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which broadly inhibit cyclooxygenase (COX) enzymes. This paper will detail the quantitative data supporting its efficacy, provide comprehensive experimental protocols for its evaluation, and visualize the underlying signaling pathways and experimental workflows.
The Prostaglandin E2 Synthesis Pathway: A Key Inflammatory Mediator
Prostaglandin E2 (PGE2) is a potent lipid mediator that plays a central role in inflammation, pain, and fever.[3] Under pathological conditions, its overproduction contributes to the progression of various diseases, including neurodegenerative disorders.[3] The synthesis of PGE2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes.[1] In inflammatory states, the inducible COX-2 isoform is the primary enzyme responsible for this conversion. Subsequently, mPGES-1, an inducible terminal synthase, isomerizes PGH2 to produce PGE2. The upregulation of both COX-2 and mPGES-1 during inflammation makes them critical targets for therapeutic intervention.
This compound's Precision Targeting of mPGES-1
This compound exerts its anti-inflammatory effects by directly inhibiting mPGES-1. This targeted approach allows for the selective reduction of pro-inflammatory PGE2 without affecting the synthesis of other prostanoids that may have homeostatic functions. This specificity is a key differentiator from NSAIDs and is anticipated to result in a more favorable safety profile, particularly concerning gastrointestinal and cardiovascular side effects.
Visualizing the Signaling Cascade
The following diagram illustrates the inflammatory signaling pathway leading to PGE2 production and highlights the inhibitory action of this compound.
Quantitative Data on this compound's Efficacy
The inhibitory effect of this compound on mPGES-1 and PGE2 production has been demonstrated through various in vitro and in vivo studies.
In Vitro Potency
This compound demonstrates potent, nanomolar-level inhibition of mPGES-1 activity.
| Assay Type | Cell/Enzyme Source | IC50 |
| Cellular Assay | LPS-stimulated BV2 microglial cells | 230 nM |
| Enzymatic Assay | Recombinant human mPGES-1 | 249 nM |
In Vivo Efficacy in Animal Models
Studies in animal models of neurodegenerative diseases have confirmed the ability of this compound to suppress PGE2 formation and exert therapeutic effects.
| Animal Model | Disease | Dosage | Key Finding |
| SOD1G93A Transgenic Mice | Amyotrophic Lateral Sclerosis (ALS) | 2.5 mg/kg, p.o., twice daily | Blocked PGE2 formation in the spinal cord. |
| Experimental Autoimmune Encephalomyelitis (EAE) Mice | Multiple Sclerosis (MS) | 3.3 mg/kg, i.p., daily for 7 days | Alleviated clinical symptoms and reduced neuroinflammation. |
Modulation of Macrophage Phenotype
This compound has been shown to shift pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype in a dose-dependent manner.
| This compound Concentration | M1 Marker (iNOS) mRNA Expression(% of LPS-stimulated control) | M2 Marker (CD206) mRNA Expression(% of LPS-stimulated control) |
| 0.2 µM | Significant Decrease | Significant Increase |
| 1.0 µM | Significant Decrease | Significant Increase |
| 5.0 µM | Significant Decrease | Significant Increase |
Key Experimental Protocols
The following section provides detailed methodologies for the key experiments used to characterize the effects of this compound on PGE2 synthesis and its downstream consequences.
In Vitro mPGES-1 Inhibition Assay
This assay quantifies the ability of this compound to inhibit PGE2 production in cultured macrophages.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages in 24-well plates and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with a range of this compound concentrations for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) to the culture medium to a final concentration of 1 µg/mL to induce inflammation.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Sample Collection: Collect the culture supernatant for analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each this compound concentration compared to the LPS-only control. Determine the IC50 value from the dose-response curve.
Macrophage Polarization Assay
This protocol assesses the immunomodulatory effects of this compound on macrophage phenotype.
Methodology:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 macrophages with this compound and LPS as described in the mPGES-1 inhibition assay.
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative gene expression of M1 markers (e.g., Nos2, Il6) and M2 markers (e.g., Cd206, Arg1) using quantitative real-time PCR.
-
-
Protein Expression Analysis (Flow Cytometry):
-
Stain cells with fluorescently conjugated antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing each marker.
-
Macrophage-Neuronal Co-culture Neuroprotection Assay
This assay evaluates the ability of this compound to protect neurons from inflammation-induced damage.
Methodology:
-
Co-culture Setup: Culture SH-SY5Y human neuroblastoma cells in the bottom of a culture plate. In transwell inserts with a permeable membrane, culture RAW 264.7 macrophages. Place the inserts into the wells containing the SH-SY5Y cells.
-
Treatment: Add this compound to the co-culture.
-
Induction of Neuroinflammation: Add LPS to the macrophage-containing upper chamber.
-
Incubation: Co-culture the cells for 48 hours.
-
Assessment of Neuronal Viability:
-
MTT Assay: Measure the metabolic activity of the SH-SY5Y cells as an indicator of viability.
-
LDH Assay: Measure the release of lactate dehydrogenase from damaged SH-SY5Y cells into the culture medium as an indicator of cytotoxicity.
-
Conclusion
This compound's selective inhibition of mPGES-1 represents a significant advancement in the development of anti-inflammatory therapeutics. The data presented in this whitepaper provide a strong rationale for its continued investigation in diseases with an underlying inflammatory and neuroinflammatory component. Its ability to potently reduce PGE2 synthesis, modulate macrophage polarization, and confer neuroprotection in relevant preclinical models underscores its therapeutic potential. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field.
References
Crisdesalazine: A Dual-Action Therapeutic Candidate for Neurodegenerative and Inflammatory Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Crisdesalazine (developmental code name AAD-2004) is an emerging therapeutic agent with a unique dual mechanism of action, positioning it as a promising candidate for a range of neurodegenerative and inflammatory diseases. By functioning as both a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and a direct free radical scavenger, this compound targets two key pathological pathways implicated in conditions such as Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), Parkinson's disease, and Multiple Sclerosis.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for key studies.
Mechanism of Action
This compound's therapeutic potential stems from its ability to concurrently address inflammation and oxidative stress.[2]
-
Inhibition of mPGES-1: this compound selectively inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[3][4] mPGES-1 is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. By blocking this step, this compound effectively reduces the production of PGE2, thereby mitigating inflammation. This targeted approach is believed to offer a superior safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit cyclooxygenase (COX) enzymes.[1]
-
Free Radical Scavenging: In addition to its anti-inflammatory properties, this compound acts as a direct scavenger of free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major contributor to neuronal damage in neurodegenerative diseases. This compound's ability to neutralize these harmful molecules provides a direct neuroprotective effect.
The following diagram illustrates the central role of this compound in modulating the prostaglandin E2 synthesis pathway and scavenging reactive oxygen species.
Preclinical and Clinical Data
This compound has demonstrated significant therapeutic potential in a variety of preclinical models and early-phase clinical trials. The quantitative data from these studies are summarized below.
Preclinical Studies in Animal Models
| Disease Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Transgenic Mice | 2.5 mg/kg, orally, twice daily, starting at 8 weeks of age | - 21% extension in survival | |
| - 36% delay in the onset of rotarod deficit | ||||
| Alzheimer's Disease | Tg-βCTF99/B6 Mice | 25 mg/kg/day in food for 8 months, starting from 10 months of age | - Inhibition of lipid peroxidation accumulation | |
| - Suppression of neuronal loss and neuritic atrophy | ||||
| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) Mice | Not specified | - Alleviation of clinical symptoms | |
| - Inhibition of inflammatory cell infiltration and demyelination | ||||
| - Promotion of M1 to M2 macrophage transition | ||||
| Canine Cognitive Dysfunction Syndrome | Companion Dogs with severe cognitive dysfunction | 5 or 10 mg/kg for 8 weeks | - Significant improvement in the canine cognitive dysfunction rating scale | |
| - Significant improvement in the canine dementia scale |
Human Clinical Trials
As of early 2023, this compound is in Phase 1 clinical trials for Alzheimer's disease, amyotrophic lateral sclerosis (ALS), depressive disorders, and Parkinson's disease. A Phase 1a single ascending dose trial has been completed, evaluating doses of 20, 50, 100, and 200 mg. A Phase 1b study was expected to be completed in early 2022. A Phase 2 clinical trial for moderate Alzheimer's disease was planned to enroll 144 patients who would receive either a placebo or this compound at 100 mg or 200 mg once daily for 26 weeks.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical evaluation of this compound.
Amyotrophic Lateral Sclerosis (ALS) Mouse Model
Objective: To evaluate the neuroprotective effects of this compound in a transgenic mouse model of ALS.
Experimental Workflow:
Methodology:
-
Animal Model: Male SOD1G93A transgenic mice, which express a mutant human SOD1 gene, are used. These mice develop a progressive motor neuron disease that mimics many features of human ALS.
-
Drug Administration: this compound is administered orally twice daily at a dose of 2.5 mg/kg, starting from 8 weeks of age, prior to the typical onset of symptoms. A vehicle control group receives the same volume of the vehicle solution.
-
Behavioral Assessment: Motor function and coordination are assessed using a rotarod apparatus. The latency to fall from the rotating rod is recorded. The onset of rotarod deficit is a key endpoint.
-
Survival Analysis: The lifespan of the mice in each treatment group is monitored, and the date of death is recorded to determine the survival extension.
-
Biochemical Analysis: At the end of the study, spinal cord tissues are collected and analyzed for markers of oxidative stress (nitrotyrosine and 8-OHdG), inflammation (PGE2 levels), and microglial activation (Iba-1 expression).
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
Objective: To assess the anti-inflammatory and immunomodulatory effects of this compound in a mouse model of multiple sclerosis.
Methodology:
-
EAE Induction: EAE is induced in female C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.
-
Drug Administration: this compound is administered to the treatment group, while the control group receives a vehicle. The specific dose and administration route may vary between studies.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 represents no clinical signs and 5 represents a moribund state.
-
Histological Analysis: At the peak of the disease, spinal cords are collected, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and with Luxol fast blue (LFB) to evaluate demyelination.
-
Immunological Analysis: The expression of inflammatory cytokines in the spinal cord and spleen is measured. In vitro studies using macrophage cell lines (e.g., RAW 264.7) are conducted to assess the effect of this compound on macrophage polarization (M1 vs. M2 phenotype) and the expression of inflammatory markers following stimulation with lipopolysaccharide (LPS).
Canine Cognitive Dysfunction Syndrome (CCDS) Clinical Trial
Objective: To evaluate the efficacy and safety of this compound for the treatment of cognitive dysfunction in companion dogs.
Methodology:
-
Study Population: Client-owned dogs diagnosed with severe cognitive dysfunction are enrolled in the study. Diagnosis is typically based on a validated rating scale, such as the Canine Cognitive Dysfunction Rating Scale (CCDRS).
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial is conducted. Dogs are randomly assigned to receive either this compound (at doses of 5 mg/kg or 10 mg/kg) or a placebo for a specified duration (e.g., 8 weeks).
-
Efficacy Assessment: The primary outcome measure is the change in the CCDRS score from baseline to the end of the treatment period. A secondary outcome measure may include the canine dementia scale.
-
Safety Assessment: The safety of this compound is evaluated by monitoring for any adverse events throughout the study.
-
Statistical Analysis: The change in cognitive scores between the this compound-treated groups and the placebo group is compared using appropriate statistical methods to determine the significance of the treatment effect.
Signaling Pathways and Logical Relationships
The therapeutic effects of this compound can be understood through its modulation of specific signaling pathways. The following diagram illustrates the logical relationship between the pathological processes in neurodegenerative diseases and the points of intervention by this compound.
Conclusion
This compound represents a novel therapeutic strategy with the potential to address the complex pathology of neurodegenerative and inflammatory diseases. Its dual mechanism of action, targeting both inflammation and oxidative stress, offers a multi-faceted approach to treatment. The promising results from preclinical studies and the progression into clinical trials underscore the potential of this compound as a future therapy. Further research and clinical development are warranted to fully elucidate its therapeutic efficacy and safety profile in human populations.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. This compound alleviates inflammation in an experimental autoimmune encephalomyelitis multiple sclerosis mouse model by regulating the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4.2. Mouse Strain, Handling, and Genotyping [bio-protocol.org]
Crisdesalazine: A Dual-Action Neuroprotective Agent for Mitigating Neuronal Oxidative Stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxidative stress is a key pathological driver in a multitude of neurodegenerative diseases, leading to neuronal damage and progressive cognitive and motor decline. Crisdesalazine (also known as AAD-2004) has emerged as a promising therapeutic candidate, exhibiting potent neuroprotective properties. This technical guide provides a comprehensive overview of this compound's core mechanism in mitigating oxidative stress in neurons. It details its dual-action approach as both a direct reactive oxygen species (ROS) scavenger and an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in neuroinflammation. This document synthesizes available quantitative data, presents detailed experimental protocols for assessing its efficacy, and provides visual representations of its signaling pathways and experimental workflows to support further research and development in the field of neuroprotective therapeutics.
Introduction
The central nervous system (CNS) is particularly vulnerable to oxidative stress due to its high oxygen consumption, abundant lipid-rich membranes susceptible to peroxidation, and relatively lower antioxidant capacity compared to other organs. An imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms leads to damage of cellular macromolecules, including lipids, proteins, and nucleic acids, ultimately culminating in neuronal dysfunction and death. This process is a well-established hallmark of neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS)[1].
This compound is a novel small molecule that has demonstrated significant neuroprotective effects in preclinical models of these diseases[1][2][3]. Its therapeutic potential stems from a unique dual mechanism of action: the direct scavenging of harmful free radicals and the inhibition of the pro-inflammatory enzyme mPGES-1[3]. This guide will delve into the technical aspects of this compound's role in combating neuronal oxidative stress, providing researchers and drug development professionals with a detailed understanding of its mechanism, methods for its evaluation, and a summary of its observed effects.
Mechanism of Action in Mitigating Oxidative Stress
This compound employs a two-pronged approach to protect neurons from oxidative damage:
-
Direct ROS Scavenging: this compound functions as a potent "spin-trapping" agent, directly neutralizing harmful reactive oxygen species. This direct antioxidant activity is crucial in preventing the initiation and propagation of oxidative damage within the neuron.
-
Inhibition of mPGES-1: this compound is an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, catalyzing the conversion of PGH2 to prostaglandin E2 (PGE2). By inhibiting mPGES-1, this compound reduces the production of PGE2, a potent mediator of inflammation, which in turn can exacerbate oxidative stress.
While the direct ROS scavenging and mPGES-1 inhibition are established mechanisms, the potential for this compound to modulate endogenous antioxidant defense pathways, such as the Nrf2-ARE pathway, remains an area for future investigation.
Signaling Pathway
The following diagram illustrates the known and potential signaling pathways through which this compound mitigates oxidative stress in neurons.
Quantitative Data on Efficacy
The following tables summarize the available quantitative and qualitative data on the efficacy of this compound in mitigating oxidative stress and providing neuroprotection from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Model System | Concentration | Effect | Reference |
| ROS Production | Fe²⁺-induced oxidative stress in cortical cultures | 1 µM | Blocked ROS production | |
| Neuronal Death | Fe²⁺-induced oxidative stress in cortical cultures | 1 µM | Inhibited neuronal death |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosage | Treatment Duration | Effect | Reference |
| Lipid Peroxidation | Tg-βCTF99/B6 mice (Alzheimer's model) | 25 mg/kg/day | 8 months | Inhibited accumulation of lipid peroxidation | |
| Neuronal Loss | Tg-βCTF99/B6 mice (Alzheimer's model) | 25 mg/kg/day | 8 months | Suppressed neuronal loss and neuritic atrophy | |
| Cognitive Function | Aged dogs with cognitive dysfunction | 5 or 10 mg/kg | 8 weeks | Significantly improved cognitive scores |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in mitigating oxidative stress in neurons.
Measurement of Reactive Oxygen Species (ROS) in Neuronal Cell Culture
This protocol describes the use of a fluorescent probe to measure intracellular ROS levels in cultured neurons treated with this compound.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂, FeSO₄)
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell culture medium
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed neurons in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere and differentiate for at least 24 hours.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control group.
-
Induction of Oxidative Stress: Following pre-treatment, induce oxidative stress by adding an appropriate concentration of H₂O₂ or FeSO₄ to the culture medium for a specified duration (e.g., 30 minutes to 4 hours). A control group without the inducer should be included.
-
Loading with ROS Probe: Wash the cells twice with warm HBSS. Incubate the cells with 5-10 µM H₂DCFDA in HBSS for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with HBSS to remove excess probe. Add fresh HBSS or culture medium to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., ~485 nm excitation and ~535 nm emission for DCF). Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group. A decrease in fluorescence in the this compound-treated groups compared to the inducer-only group indicates a reduction in ROS levels.
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation, in brain tissue homogenates.
Materials:
-
Brain tissue (e.g., from a mouse model of neurodegeneration treated with this compound)
-
Ice-cold phosphate-buffered saline (PBS)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard solution
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in 10 volumes of ice-cold PBS containing BHT (to prevent further oxidation during the assay).
-
Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge at 3000 x g for 10 minutes.
-
Reaction with TBA: Collect the supernatant and mix it with an equal volume of TBA solution.
-
Incubation: Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.
-
Measurement: Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus in neuronal cells upon treatment with this compound, which would suggest activation of the antioxidant response element (ARE) pathway.
Materials:
-
Neuronal cells cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against Nrf2
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat neuronal cells grown on coverslips with this compound for a specified time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Increased co-localization of the Nrf2 signal with the DAPI signal in this compound-treated cells compared to controls would indicate nuclear translocation.
Visualizations of Experimental and Logical Workflows
Experimental Workflow for Assessing this compound's Antioxidant Efficacy
Logical Relationship of this compound's Dual Action
Conclusion and Future Directions
This compound presents a compelling profile as a neuroprotective agent with a clear dual mechanism for mitigating oxidative stress and inflammation in neurons. The available preclinical data supports its efficacy in reducing ROS-mediated damage and preserving neuronal integrity. The experimental protocols provided in this guide offer a robust framework for further investigation into its therapeutic potential.
Future research should focus on several key areas:
-
Quantitative Efficacy: Determining the precise IC50 values for ROS scavenging and quantifying the dose-dependent effects on lipid peroxidation and other oxidative stress markers will be crucial for clinical translation.
-
Nrf2 Pathway Activation: Investigating the potential of this compound to activate the Nrf2-ARE pathway would reveal an additional, and potentially more sustained, antioxidant mechanism.
-
Clinical Trials: Further progression through clinical trials is necessary to establish the safety and efficacy of this compound in human populations with neurodegenerative diseases.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Crisdesalazine
Audience: Researchers, scientists, and drug development professionals.
Introduction Crisdesalazine (also known as AAD-2004 or CMX-2043) is a multi-functional drug candidate derived from salicylic acid.[1] It is recognized primarily as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), which blocks the production of pro-inflammatory prostaglandin E2.[1] Additionally, this compound functions as a potent direct free radical scavenger, giving it significant antioxidant and neuroprotective properties.[1][2] Its mechanisms of action also include the activation of pro-survival pathways such as the Protein Kinase B (Akt) signaling cascade.[3] These attributes make this compound a promising therapeutic agent for a range of conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as inflammatory conditions and ischemia-reperfusion injury.
These application notes provide detailed protocols for the in vitro evaluation of this compound's key biological activities, focusing on its anti-inflammatory and cytoprotective effects.
Mechanism of Action: Key Signaling Pathways
This compound exerts its effects through a multi-pronged approach involving at least two major pathways. It directly inhibits the inflammatory cascade by blocking mPGES-1 and modulates cell survival and antioxidant responses. There is also evidence of its ability to suppress the activity of NF-κB, a key transcription factor in inflammation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from in vitro studies. This data is essential for dose-selection in experimental designs.
| Parameter | Cell Line / System | Value / Observation | Reference |
| Cytotoxicity | SH-SY5Y (human neuroblastoma) | Viability decreased at 50 µM | |
| RAW 264.7 (murine macrophage) | No significant toxicity observed at concentrations < 50 µM | ||
| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 | Significant decrease in iNOS, IL-1β, IL-6 at 0.2, 1, and 5 µM | |
| ADME Profile | Human Liver Microsomes | Stable for 60 minutes at 1 µM | |
| Human Plasma | Stable for at least 60 minutes at 5 µM | ||
| Protein Binding (Human) | ~59.8% bound at 10 µM (4.065 µg/mL) |
Experimental Protocols
A general workflow for in vitro testing of this compound involves initial cytotoxicity screening to determine a safe dose range, followed by specific functional and mechanistic assays.
Protocol 1: Cell Viability Assay
Principle: To determine the cytotoxic concentration range of this compound on a specific cell line, ensuring that subsequent functional assays are performed at non-lethal doses. The MTT assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest this compound dose).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the concentration at which viability is affected.
Protocol 2: Anti-inflammatory Activity in Macrophages (ELISA)
Principle: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
This compound (working solutions: 0.2 µM, 1 µM, 5 µM)
-
LPS from E. coli (100 ng/mL working solution)
-
24-well cell culture plates
-
ELISA kits for murine IL-6 and TNF-α
-
PBS
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing the desired non-toxic concentrations of this compound (e.g., 0.2, 1, 5 µM) or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatants from each well and centrifuge at 1,500 rpm for 10 minutes to remove cell debris.
-
ELISA: Perform the ELISA for IL-6 and TNF-α on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve. Compare the cytokine levels in this compound-treated groups to the LPS-only stimulated group.
Protocol 3: NF-κB Activity Assessment (Western Blot)
Principle: To assess the effect of this compound on the NF-κB signaling pathway by measuring the expression of the p65 subunit in nuclear extracts. Activation of the canonical NF-κB pathway involves the translocation of the p65 subunit to the nucleus.
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
6-well plates
-
Nuclear extraction kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed and treat RAW 264.7 cells in 6-well plates as described in Protocol 2, but shorten the LPS stimulation time to 30-60 minutes, which is typically the peak for p65 nuclear translocation.
-
Nuclear Extraction: After treatment, wash cells with ice-cold PBS and perform nuclear extraction using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using the BCA assay.
-
Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibody against NF-κB p65 (e.g., 1:1000 dilution) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using a chemiluminescence substrate.
-
Analysis: Re-probe the membrane for a nuclear loading control (e.g., Lamin B1) to ensure equal protein loading. Quantify the band intensities using densitometry software and normalize the p65 signal to the loading control. Compare the levels of nuclear p65 in treated versus control groups.
References
Crisdesalazine Administration in Mouse Models of Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of crisdesalazine (also known as AAD-2004) in a mouse model of Alzheimer's disease. This document includes quantitative data, detailed experimental protocols, and diagrams to facilitate the design and execution of similar studies.
Quantitative Data Summary
This compound has been evaluated in the Tg-βCTF99/B6 mouse model, which exhibits age-dependent neuronal loss and neuritic atrophy, key pathologies observed in Alzheimer's disease. The following table summarizes the key quantitative findings from a pivotal study.[1][2]
| Parameter | Details | Outcome | Reference |
| Mouse Model | Tg-βCTF99/B6 | --- | [Baek et al., 2013][1][3] |
| Dosage | 25 mg/kg/day | --- | [Baek et al., 2013][1] |
| Administration Route | In food | --- | [Baek et al., 2013] |
| Treatment Duration | 8 months (starting at 10 months of age) | --- | [Baek et al., 2013] |
| Primary Efficacy Endpoint | Neuronal Loss | Inhibited the accumulation of lipid peroxidation and suppressed neuronal loss and neuritic atrophy. | [Baek et al., 2013] |
| Neuronal Density (Prefrontal Cortex) | Cell density was reduced to 87% of non-transgenic controls in untreated mice. | In this compound-treated mice, cell density was restored to 94% of non-transgenic controls. | [Baek et al., 2013] |
| Neuronal Density (Parietal Cortex) | Cell density was reduced to 89% of non-transgenic controls in untreated mice. | In this compound-treated mice, cell density was restored to 96% of non-transgenic controls. | [Baek et al., 2013] |
Experimental Protocols
Animal Model
-
Model: Tg-βCTF99/B6 mice. These mice express the C-terminal 99 amino acids of the human amyloid precursor protein (βCTF99) and exhibit progressive, age-dependent neuronal loss and neuritic atrophy in the cerebral cortex.
-
Age for Treatment Initiation: 10 months of age. At this age, significant neuronal loss has not yet occurred, making it a suitable timepoint to evaluate neuroprotective effects.
-
Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard lab chow and water should be provided ad libitum.
This compound Formulation and Administration
-
Dosage: 25 mg/kg/day.
-
Formulation: this compound is incorporated into the lab chow.
-
Preparation of Medicated Chow (General Protocol):
-
Calculate the total amount of this compound needed based on the average daily food consumption of the mice and the target dose.
-
This compound is a solid compound that can be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).
-
The this compound solution is then thoroughly mixed with the powdered or pelleted lab chow to ensure a homogenous distribution.
-
The medicated chow should be dried to remove the solvent before being provided to the animals.
-
Prepare fresh medicated chow regularly to ensure the stability of the compound.
-
-
Administration: The medicated chow is provided ad libitum as the sole food source for the duration of the study (8 months).
Assessment of Neuroprotection
-
Tissue Collection: At the end of the treatment period (18-18.5 months of age), mice are anesthetized and perfused with 0.9% saline. The brains are then harvested.
-
Histological Analysis:
-
One hemisphere of the brain is fixed for histological analysis.
-
Cresyl Violet Staining: To assess neuronal loss, brain sections are stained with cresyl violet. This stain identifies Nissl bodies in neurons, allowing for the quantification of neuronal density in specific brain regions like the prefrontal and parietal cortices.
-
Immunohistochemistry (IHC):
-
NeuN Staining: As a supplementary method to confirm neuronal loss, staining for the neuronal nuclear marker NeuN can be performed.
-
Calbindin Staining: To assess the health of specific neuronal populations, staining for calcium-binding proteins like calbindin can be conducted.
-
-
-
Biochemical Analysis:
-
The other hemisphere of the brain can be used for biochemical analyses.
-
Western Blot: To assess changes in protein expression levels, Western blotting can be performed for markers such as mouse amyloid precursor protein (mAPP), phospho-CREB, and transthyretin (TTR).
-
Lipid Peroxidation Assays: To measure oxidative stress, assays to quantify lipid peroxidation products can be performed on brain homogenates.
-
Visualizations
Signaling Pathway of this compound
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. AAD-2004 Attenuates Progressive Neuronal Loss in the Brain of Tg-betaCTF99/B6 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates inflammation in an experimental autoimmune encephalomyelitis multiple sclerosis mouse model by regulating the immune system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Crisdesalazine in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of Crisdesalazine (also known as AAD-2004) in rodent models, based on available preclinical data. The protocols outlined below are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Introduction
This compound is a novel investigational drug with a dual mechanism of action: it is an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and a potent free radical scavenger.[1][2] This dual action provides both anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[1][2] Preclinical studies in rodent models have demonstrated its neuroprotective benefits.[2]
Mechanism of Action Signaling Pathway
This compound exerts its therapeutic effects by intervening in the inflammatory cascade and reducing oxidative stress. It specifically inhibits mPGES-1, an enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation. Additionally, its ability to scavenge free radicals helps to mitigate neuronal damage caused by oxidative stress.
Caption: this compound's dual mechanism of action.
Quantitative Data Summary
The following tables summarize the reported oral dosages of this compound used in various rodent efficacy and safety studies.
Table 1: Efficacy Studies in Mouse Models
| Disease Model | Mouse Strain | Dose | Administration Route | Duration | Key Findings | Reference |
| Alzheimer's Disease | Tg-βCTF99/B6 | 25 mg/kg/day | In food | 8 months | Inhibited lipid peroxidation, suppressed neuronal loss and neuritic atrophy. | Baek et al., 2013 |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A transgenic | 2.5 mg/kg, twice daily | Oral | From 8 weeks of age | Increased lifespan, improved axonopathy. | Shin et al., 2012 |
Table 2: Safety and Toxicology Data in Mice
| Study Type | Mouse Strain | Dose | Administration Route | Observation | Key Findings | Reference |
| Acute Safety | SOD1G93A transgenic | 1,000 mg/kg | Oral | Not specified | Did not cause gastric mucosal membrane damage. | Shin et al., 2012 |
Note: Detailed pharmacokinetic and comprehensive toxicology data (e.g., LD50, NOAEL) for oral administration in rodents are not publicly available at this time.
Experimental Protocols
Oral Administration in Alzheimer's Disease Mouse Model
This protocol is based on the study by Baek et al. (2013) using the Tg-βCTF99/B6 mouse model.
Objective: To evaluate the long-term neuroprotective effects of this compound.
Materials:
-
This compound (AAD-2004)
-
Standard rodent chow
-
Tg-βCTF99/B6 mice (10 months of age)
-
Non-transgenic control mice
Procedure:
-
Drug Formulation: this compound is incorporated into the standard laboratory chow at a concentration that provides a daily dose of 25 mg/kg of body weight. The exact method of incorporation into the feed is not specified in the available literature, but a common method is to have a specialized provider prepare the medicated feed to ensure uniform distribution.
-
Animal Dosing:
-
House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to the medicated or control chow and water.
-
Begin treatment when the mice are 10 months of age.
-
Provide the medicated chow to the treatment group and standard chow to the control group for 8 months.
-
-
Endpoint Analysis: After the 8-month treatment period, assess for:
-
Accumulation of lipid peroxidation in the brain.
-
Neuronal loss and neuritic atrophy.
-
Changes in the expression of relevant biomarkers (e.g., calbindin).
-
Caption: Workflow for this compound administration in an AD mouse model.
Oral Administration in ALS Mouse Model
This protocol is based on the study by Shin et al. (2012) using the SOD1G93A transgenic mouse model of ALS.
Objective: To assess the efficacy of this compound in delaying disease progression and improving survival.
Materials:
-
This compound (AAD-2004)
-
Vehicle for oral gavage (e.g., sterile water, saline, or a suspension vehicle like 0.5% methylcellulose - Note: The specific vehicle was not detailed in the available literature, and should be optimized for solubility and stability.)
-
SOD1G93A transgenic mice (8 weeks of age)
-
Oral gavage needles appropriate for mice
Procedure:
-
Drug Formulation: Prepare a suspension or solution of this compound in the chosen vehicle at a concentration suitable for administering 2.5 mg/kg in a standard gavage volume (e.g., 5-10 ml/kg).
-
Animal Dosing:
-
Begin treatment when the mice are 8 weeks of age.
-
Administer this compound (2.5 mg/kg) or vehicle to the respective groups via oral gavage twice daily.
-
Continue treatment for the duration of the study, monitoring for disease onset, progression, and survival.
-
-
Endpoint Analysis:
-
Monitor motor function and disease onset (e.g., rotarod test).
-
Record lifespan of the animals.
-
At the study endpoint, collect spinal cord tissue to analyze for:
-
Free radical production (e.g., nitrotyrosine, 8-OHdG levels).
-
PGE2 formation.
-
Microglial activation (e.g., Iba-1 expression).
-
Axonopathy.
-
-
Caption: Workflow for this compound administration in an ALS mouse model.
Acute Oral Safety Assessment
This protocol is based on the high-dose administration described by Shin et al. (2012).
Objective: To assess the acute gastric safety of a high oral dose of this compound.
Materials:
-
This compound (AAD-2004)
-
Vehicle for oral gavage
-
Mice (strain as appropriate for the research question, e.g., SOD1G93A or a wild-type strain)
-
Oral gavage needles
Procedure:
-
Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at a concentration that allows for the administration of a 1,000 mg/kg dose in an appropriate volume.
-
Animal Dosing:
-
Administer a single oral dose of 1,000 mg/kg this compound to the treatment group.
-
Administer the vehicle to the control group.
-
-
Endpoint Analysis:
-
At a predetermined time point after dosing (e.g., 24 hours), euthanize the animals.
-
Perform a gross examination of the stomach for any signs of mucosal membrane damage or bleeding.
-
Logical Relationships in Experimental Design
The design of preclinical studies with this compound typically follows a logical progression from initial efficacy and safety assessments to more detailed characterization.
Caption: Logical flow of preclinical studies with this compound.
Disclaimer: These protocols are intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use, and with the approval of an Institutional Animal Care and Use Committee (IACUC). The specific details of the protocols, such as the choice of vehicle and specific endpoint assays, may require optimization based on the specific research objectives and laboratory conditions.
References
Cell-Based Assays for Evaluating the Efficacy of Crisdesalazine
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Crisdesalazine (AAD-2004) is a promising therapeutic agent with a dual mechanism of action, positioning it as a candidate for treating a range of inflammatory and neurodegenerative diseases.[1][2] It functions as a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[1][3] Additionally, this compound acts as a direct free radical scavenger, mitigating oxidative stress, a common pathological feature in many diseases.[1] This document provides a detailed overview of cell-based assays to evaluate the efficacy of this compound, complete with experimental protocols and data presentation guidelines.
Mechanism of Action and Relevant Signaling Pathways
This compound's primary targets are central to inflammatory and neurodegenerative processes. Understanding these pathways is crucial for designing relevant cell-based assays.
-
Inhibition of PGE2 Synthesis: this compound specifically inhibits mPGES-1, which catalyzes the conversion of PGH2 to PGE2. This action reduces the levels of a key inflammatory mediator.
-
Free Radical Scavenging: The compound directly neutralizes reactive oxygen species (ROS), protecting cells from oxidative damage.
-
Modulation of Macrophage Polarization: By suppressing inflammatory signals, this compound can influence the phenotype of macrophages, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) state.
-
Neuroprotection: Through its anti-inflammatory and antioxidant effects, this compound protects neurons from damage and death, a critical aspect in the context of neurodegenerative diseases.
Below are diagrams illustrating these key pathways and the proposed points of intervention for this compound.
Caption: this compound inhibits mPGES-1, blocking PGE2 production and inflammation.
Caption: this compound directly scavenges reactive oxygen species (ROS).
Experimental Protocols
This section provides detailed protocols for key cell-based assays to assess the efficacy of this compound.
Assessment of Anti-Inflammatory Activity
This assay quantifies the inhibitory effect of this compound on PGE2 production in a pro-inflammatory environment.
Caption: Workflow for measuring PGE2 production in macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes to pellet any detached cells and collect the supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
Data Presentation:
| Treatment | This compound (µM) | PGE2 Concentration (pg/mL) | % Inhibition |
| Vehicle Control | 0 | (Value) | 0 |
| This compound | 0.1 | (Value) | (Value) |
| This compound | 1 | (Value) | (Value) |
| This compound | 10 | (Value) | (Value) |
| LPS Control | 0 | (Value) | N/A |
This assay determines the effect of this compound on macrophage differentiation into pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes.
Caption: this compound's potential to inhibit M1 macrophage polarization.
Protocol:
-
Cell Culture and Differentiation: Culture human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages (M0) by culturing with M-CSF for 6-7 days. Alternatively, use RAW 264.7 cells.
-
Polarization:
-
M1 Polarization: Treat M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Polarization: Treat M0 macrophages with IL-4 (20 ng/mL).
-
-
Treatment: Co-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control during the polarization step.
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain for M1 (CD86) and M2 (CD206) surface markers. Analyze the percentage of M1 and M2 polarized cells using a flow cytometer.
-
Cytokine Analysis: Collect the supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokines (IL-10) by ELISA.
-
Data Presentation:
Flow Cytometry Data:
| Treatment | This compound (µM) | % CD86+ (M1) Cells | % CD206+ (M2) Cells |
| M0 Control | 0 | (Value) | (Value) |
| M1 Control | 0 | (Value) | (Value) |
| M1 + this compound | 0.1 | (Value) | (Value) |
| M1 + this compound | 1 | (Value) | (Value) |
| M1 + this compound | 10 | (Value) | (Value) |
| M2 Control | 0 | (Value) | (Value) |
Cytokine Data:
| Treatment | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| M1 Control | 0 | (Value) | (Value) | (Value) |
| M1 + this compound | 0.1 | (Value) | (Value) | (Value) |
| M1 + this compound | 1 | (Value) | (Value) | (Value) |
| M1 + this compound | 10 | (Value) | (Value) | (Value) |
Assessment of Antioxidant Activity
This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).
Protocol:
-
Cell Culture and Seeding: Seed HepG2 or other suitable cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer.
-
Probe Loading: Wash the cells with PBS and incubate with 25 µM DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) for 1 hour at 37°C.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and add varying concentrations of this compound (e.g., 1, 10, 50 µM) or a known antioxidant control (e.g., Quercetin).
-
ROS Induction: Induce oxidative stress by adding a free radical initiator such as AAPH (600 µM).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.
Data Presentation:
| Treatment | This compound (µM) | Area Under the Curve (AUC) of Fluorescence | % ROS Inhibition |
| Vehicle Control | 0 | (Value) | 0 |
| This compound | 1 | (Value) | (Value) |
| This compound | 10 | (Value) | (Value) |
| This compound | 50 | (Value) | (Value) |
| Quercetin (Positive Control) | (Concentration) | (Value) | (Value) |
Assessment of Neuroprotective Efficacy
This assay evaluates the ability of this compound to protect neurons from inflammation-induced cell death.
Caption: this compound protects neurons by inhibiting macrophage-mediated inflammation.
Protocol:
-
Neuronal Culture: Culture SH-SY5Y human neuroblastoma cells or primary neurons in a suitable medium.
-
Co-culture Setup:
-
Option A (Transwell): Seed neurons in the bottom of a 24-well plate and RAW 264.7 macrophages on a transwell insert.
-
Option B (Conditioned Media): Culture macrophages separately, stimulate with LPS, collect the conditioned media, and apply it to the neuronal cultures.
-
-
Treatment and Stimulation:
-
Treat the macrophage component of the co-culture with this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the macrophages with LPS (1 µg/mL).
-
-
Incubation: Co-culture for 24-48 hours.
-
Neuronal Viability Assessment:
-
MTT Assay: Add MTT solution (5 mg/mL) to the neuronal cultures and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
Immunofluorescence: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI). Quantify the number of viable neurons by imaging.
-
Data Presentation:
| Treatment on Macrophages | This compound (µM) | Neuronal Viability (% of Control) |
| No LPS | 0 | 100 |
| LPS | 0 | (Value) |
| LPS + this compound | 0.1 | (Value) |
| LPS + this compound | 1 | (Value) |
| LPS + this compound | 10 | (Value) |
Cell Viability/Cytotoxicity Assay
This assay is essential to determine the safe and effective concentration range of this compound.
Protocol:
-
Cell Seeding: Seed various cell lines (e.g., RAW 264.7, SH-SY5Y, HepG2) in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a wide range of this compound concentrations (e.g., 0.1 to 100 µM) for 24-48 hours.
-
Viability Assessment: Perform an MTT or XTT assay as described in section 2.3.1.
Data Presentation:
| This compound (µM) | Cell Viability (% of Vehicle Control) |
| 0 | 100 |
| 0.1 | (Value) |
| 1 | (Value) |
| 10 | (Value) |
| 50 | (Value) |
| 100 | (Value) |
Summary and Conclusion
The cell-based assays outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound. By systematically assessing its anti-inflammatory, antioxidant, and neuroprotective properties, researchers can gain valuable insights into its therapeutic potential. The provided protocols and data presentation formats are intended to serve as a guide and can be adapted based on specific research needs and available resources. It is recommended to perform these assays in a dose-dependent manner to determine the potency (e.g., IC50 or EC50) of this compound for each of its biological activities.
References
Crisdesalazine: Application Notes and Protocols for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisdesalazine (also known as AAD-2004) is a novel investigational drug with a dual mechanism of action, positioning it as a promising therapeutic candidate for a range of neurodegenerative diseases.[1][2][3] It functions as both a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and a scavenger of reactive oxygen species (ROS).[1][2] This dual action targets two key pathological pathways implicated in the progression of neurodegenerative disorders: neuroinflammation and oxidative stress. Preclinical studies in various animal models of Alzheimer's disease (AD), Amyotrophic Lateral Sclerosis (ALS), and canine cognitive dysfunction have demonstrated its potential to mitigate neurodegeneration and improve cognitive and motor functions.
These application notes provide a comprehensive overview of the treatment regimens and experimental protocols for utilizing this compound in relevant neurodegenerative disease models, based on currently available data.
Data Presentation: Quantitative Treatment Regimens
The following tables summarize the reported quantitative data for this compound treatment in various neurodegenerative disease models.
Table 1: this compound Treatment in Alzheimer's Disease Mouse Model
| Parameter | Details | Reference |
| Animal Model | Tg-βCTF99/B6 mice | |
| Dosing Regimen | 25 mg/kg/day, administered in food | |
| Treatment Duration | 8 months, starting from 10 months of age | |
| Key Findings | Inhibition of lipid peroxidation accumulation, suppression of neuronal loss and neuritic atrophy. |
Table 2: this compound Treatment in ALS Mouse Model
| Parameter | Details | Reference |
| Animal Model | SOD1G93A transgenic mice | |
| Dosing Regimen | 2.5 mg/kg, administered orally twice daily | |
| Treatment Duration | Started at 8 weeks of age | |
| Key Findings | Blocked free radical production (reduced nitrotyrosine and 8-OHdG levels), inhibited PGE2 formation, suppressed microglial activation (reduced Iba-1 expression), improved axonopathy, and increased lifespan. |
Table 3: this compound Treatment in Canine Cognitive Dysfunction Model
| Parameter | Details | Reference |
| Animal Model | Companion dogs with severe cognitive dysfunction | |
| Dosing Regimen | 5 or 10 mg/kg, administered for 8 weeks | |
| Primary Outcome | Significant improvement in the canine cognitive dysfunction rating scale. | |
| Secondary Outcome | Significant improvement in the canine dementia scale. |
Signaling Pathways and Mechanism of Action
This compound's neuroprotective effects stem from its ability to modulate two critical pathways in neurodegeneration.
Experimental Workflows
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in a neurodegenerative mouse model.
Experimental Protocols
Oral Gavage Administration in Mice (for ALS models)
This protocol is adapted for the administration of this compound to SOD1G93A transgenic mice.
Materials:
-
This compound solution/suspension at the desired concentration (e.g., for a 2.5 mg/kg dose).
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches).
-
1 mL syringes.
-
Animal scale.
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and prevent biting. The body of the mouse should be supported.
-
-
Measurement of Gavage Needle Insertion Length:
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the gavage needle.
-
-
Administration:
-
Attach the gavage needle to the syringe containing the this compound solution.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the solution.
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Immunohistochemistry for Microglial Activation (Iba-1) in Mouse Spinal Cord
This protocol outlines the steps for staining spinal cord sections for the microglial marker Iba-1.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Sucrose solutions (e.g., 15% and 30% in PBS).
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum).
-
Primary antibody: Rabbit anti-Iba1.
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker.
-
Mounting medium with DAPI.
Procedure:
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential immersion in sucrose solutions until it sinks.
-
Embed the tissue in OCT compound and freeze.
-
Section the spinal cord on a cryostat at a thickness of 20-30 µm.
-
-
Staining:
-
Wash the sections with PBS.
-
Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1-2 hours at room temperature.
-
Incubate the sections with the primary anti-Iba1 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Wash the sections with PBS.
-
-
Mounting and Imaging:
-
Mount the sections on glass slides with mounting medium containing DAPI.
-
Image the sections using a fluorescence microscope.
-
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS) in Mouse Brain Tissue
This protocol measures malondialdehyde (MDA), a marker of lipid peroxidation.
Materials:
-
Brain tissue homogenate.
-
Thiobarbituric acid (TBA) reagent.
-
Trichloroacetic acid (TCA).
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.
-
MDA standard.
-
Spectrophotometer.
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue in ice-cold buffer (e.g., PBS) containing BHT.
-
Centrifuge the homogenate to pellet cellular debris.
-
-
Assay:
-
To the supernatant, add TCA to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.
-
Cool the samples on ice.
-
-
Measurement:
-
Measure the absorbance of the samples and MDA standards at 532 nm using a spectrophotometer.
-
Calculate the MDA concentration in the samples based on the standard curve.
-
Assessment of Canine Cognitive Dysfunction
The Canine Cognitive Dysfunction Rating (CCDR) scale and the Canine Dementia Scale (CADES) are questionnaire-based tools used to assess the severity of cognitive decline in dogs.
Canine Cognitive Dysfunction Rating (CCDR) Scale:
-
This scale consists of 13 behavioral items.
-
Owners are asked to rate the frequency or change in their dog's behavior for each item.
-
A total score is calculated, with a score of 50 or above suggesting the presence of canine cognitive dysfunction.
Canine Dementia Scale (CADES):
-
This scale is divided into four domains: spatial orientation, social interactions, sleep-wake cycles, and house soiling.
-
Each item is scored based on the frequency of the abnormal behavior.
-
The total score allows for the classification of cognitive impairment into normal aging, mild, moderate, or severe.
Disclaimer
These application notes and protocols are intended for research purposes only and are based on a review of available scientific literature. Researchers should adapt these protocols as needed for their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.
References
Measuring the Inhibitory Activity of Crisdesalazine on mPGES-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crisdesalazine (also known as AAD-2004) is a novel drug candidate with a dual mechanism of action: it functions as a potent free radical scavenger and as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] This latter activity is of significant interest as mPGES-1 is a key, inducible enzyme responsible for the production of prostaglandin E2 (PGE2), a principal mediator of inflammation, pain, and fever.[3][4] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers a more targeted approach to reducing inflammatory PGE2, potentially with an improved safety profile.[5] These application notes provide detailed protocols for measuring the inhibitory activity of this compound on mPGES-1 in both enzymatic and cell-based assays.
Prostaglandin E2 (PGE2) Synthesis Signaling Pathway
The biosynthesis of PGE2 is a critical inflammatory cascade. The pathway is initiated by the release of arachidonic acid (AA) from membrane phospholipids by phospholipase A2 (PLA2). AA is then converted into the unstable intermediate prostaglandin H2 (PGH2) by COX enzymes, primarily the inducible COX-2 during inflammation. Finally, mPGES-1 catalyzes the isomerization of PGH2 to the pro-inflammatory mediator, PGE2. This compound exerts its anti-inflammatory effect by directly inhibiting this final step.
Experimental Workflow for IC50 Determination
The overall process for determining the half-maximal inhibitory concentration (IC50) of this compound involves preparing the compound, performing either a cell-free or cell-based assay, quantifying the resulting PGE2, and analyzing the data to calculate the IC50 value.
Experimental Protocols
Protocol 1: Cell-Free (Enzymatic) mPGES-1 Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on recombinant human mPGES-1.
Materials:
-
Recombinant human mPGES-1
-
This compound (AAD-2004)
-
Prostaglandin H2 (PGH2), substrate
-
Glutathione (GSH), essential cofactor
-
Assay Buffer (e.g., 0.1 M Potassium Phosphate Buffer, pH 7.4)
-
Stop Solution (e.g., 1 M HCl or SnCl2 to terminate the reaction)
-
PGE2 ELISA Kit or LC-MS/MS system
-
96-well microplate
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Include a DMSO-only vehicle control.
-
Enzyme Reaction:
-
In a 96-well plate on ice, add 10 µL of each this compound dilution or vehicle control.
-
Add 80 µL of the reaction mixture containing recombinant mPGES-1 and GSH in assay buffer.
-
Pre-incubate the plate for 15 minutes on ice.
-
Initiate the reaction by adding 10 µL of PGH2 (substrate) to each well.
-
Incubate for 60 seconds at 4°C. The short reaction time is critical due to the instability of PGH2.
-
-
Reaction Termination: Add 10 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
PGE2 Quantification: Measure the concentration of PGE2 in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions or by LC-MS/MS.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
-
Protocol 2: Cell-Based mPGES-1 Inhibition Assay
This protocol measures the ability of this compound to inhibit PGE2 production in cells where mPGES-1 expression has been induced by an inflammatory stimulus. Murine microglial BV2 cells are used as an example.
Materials:
-
BV2 murine microglial cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (AAD-2004)
-
Lipopolysaccharide (LPS) for stimulation
-
PGE2 ELISA Kit
-
24-well cell culture plates
-
DMSO
Procedure:
-
Cell Culture: Seed BV2 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a cell culture medium (final concentrations from 1 nM to 100 µM).
-
Replace the existing medium with the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Cell Stimulation:
-
Induce mPGES-1 expression by adding LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated negative control).
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
-
Sample Collection: Collect the cell culture supernatant from each well. Centrifuge briefly to remove any cell debris.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit as per the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the dose-response curve and determine the IC50 value as described in Protocol 1.
-
Data Presentation: Inhibitory Activity of mPGES-1 Inhibitors
The following table summarizes the reported IC50 values for this compound and other representative mPGES-1 inhibitors, providing a basis for comparison.
| Compound | Assay Type | System | IC50 Value | Reference |
| This compound (AAD-2004) | Cell-Free | Recombinant human mPGES-1 | 249 nM | |
| This compound (AAD-2004) | Cell-Based | LPS-stimulated BV2 cells | 230 nM | |
| MF63 | Cell-Free | Human mPGES-1 | 1 nM | |
| MF63 | Cell-Based | IL-1β-stimulated A549 cells | 420 nM | |
| PF-9184 | Cell-Free | Human mPGES-1 | 16 nM | |
| PF-9184 | Cell-Based | IL-1β-stimulated fetal fibroblasts | 420 nM | |
| Licofelone | Cell-Free | Human mPGES-1 | 6 µM |
Table 1: Comparative IC50 values of various mPGES-1 inhibitors.
Conclusion
The protocols outlined provide a robust framework for researchers to quantify the inhibitory activity of this compound on mPGES-1. The cell-free assay allows for the assessment of direct enzymatic inhibition, while the cell-based assay provides insights into the compound's efficacy in a more physiologically relevant context. Published data indicates that this compound is a potent inhibitor of mPGES-1 in the nanomolar range, supporting its development as a targeted anti-inflammatory agent. Careful execution of these experiments will enable consistent and reliable characterization of this compound and other novel mPGES-1 inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gntpharma.com [gntpharma.com]
- 3. This compound alleviates inflammation in an experimental autoimmune encephalomyelitis multiple sclerosis mouse model by regulating the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal prostaglandin E synthase-1 inhibition in cardiovascular inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
Application Note: Quantitative Analysis of Crisdesalazine in Tissue Samples by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Crisdesalazine in preclinical tissue samples. The protocol outlines a straightforward tissue homogenization and protein precipitation procedure, followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM) mass spectrometry. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and drug distribution studies in tissue matrices.
Introduction
This compound is a novel therapeutic agent under investigation for several neurodegenerative diseases, acting as a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor and a free radical scavenger. To support preclinical development, a reliable method for quantifying this compound concentrations in various tissues is essential for understanding its biodistribution and pharmacokinetic profile. This document provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound from tissue homogenates.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Blank tissue matrix (e.g., brain, liver, kidney) from untreated animals
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Tissue homogenizer (e.g., bead beater or rotor-stator)
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and re-equilibrate for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Autosampler Temp. | 10 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 326.1 -> 153.1 (Quantifier), 326.1 -> 136.1 (Qualifier)This compound-d4 (IS): 330.1 -> 157.1 |
| Collision Energy | Optimized for each transition (e.g., 20-35 eV) |
| Dwell Time | 100 ms |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., 1-1000 ng/mL).
-
Spiking Solutions: Prepare separate spiking solutions for Quality Control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile:water.
-
Calibration and QC Samples: Spike 95 µL of blank tissue homogenate with 5 µL of the appropriate working standard or QC spiking solution.
Tissue Sample Preparation Protocol
-
Homogenization: Accurately weigh approximately 100 mg of tissue. Add 400 µL of cold deionized water and homogenize until a uniform suspension is achieved.
-
Protein Precipitation: To a 100 µL aliquot of tissue homogenate (or spiked standard/QC), add 300 µL of acetonitrile containing the internal standard (100 ng/mL this compound-d4).
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
Data Presentation
The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect. A summary of the quantitative performance is presented in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 92.5% - 108.3% |
| Precision (CV% at LLOQ, LQC, MQC, HQC) | < 12% |
| Mean Extraction Recovery | This compound: 88.7%this compound-d4 (IS): 91.2% |
| Matrix Effect | Normalized to IS, within 0.95 - 1.07 |
Visualizations
The following diagrams illustrate the logical workflow of the analytical method.
Application Notes and Protocols for Crisdesalazine-Induced Neuroprotection in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisdesalazine (also known as AAD-2004) is a novel neuroprotective agent with a dual mechanism of action, positioning it as a promising candidate for the treatment of neurodegenerative diseases.[1][2][3] It functions as both a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and a direct scavenger of reactive oxygen species (ROS).[1][4] The inhibition of mPGES-1 selectively blocks the production of prostaglandin E2 (PGE2), a key mediator of inflammation in the brain, without affecting the synthesis of other important prostanoids. This targeted anti-inflammatory action, combined with its ability to neutralize harmful free radicals, suggests a synergistic potential for neuroprotection.
Preclinical studies in animal models of Alzheimer's disease and amyotrophic lateral sclerosis (ALS) have demonstrated the neuroprotective efficacy of this compound, showing inhibition of neuronal loss, reduced lipid peroxidation, and improved cognitive and motor functions. In vitro studies have further substantiated these findings, indicating that this compound can protect neurons from oxidative stress-induced cell death.
These application notes provide detailed protocols for utilizing this compound to induce neuroprotection in primary neuronal cultures, a critical in vitro model for studying neurodegenerative processes and evaluating therapeutic interventions.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type/System | Condition | Result | Reference |
| mPGES-1 Inhibition | Lipopolysaccharide-treated BV2 cells | - | IC50: 230 nM | |
| Recombinant human mPGES-1 protein | - | IC50: 249 nM | ||
| Neuroprotection | Primary cortical cultures (neurons and glia) | 50 µM Fe²⁺-induced neurotoxicity | 1 µM this compound completely blocked neuronal death | |
| ROS Scavenging | Primary cortical cultures (neurons and glia) | 50 µM Fe²⁺-induced ROS production | 1 µM this compound completely blocked ROS production | |
| Cell-free system | Hydroxyl radical scavenging | Effective at 50 nM | ||
| Anti-inflammatory Activity | Lipopolysaccharide-treated BV2 cells | - | IC50 for PGE2 production: 1.4 µM |
Signaling Pathway and Experimental Workflow
The dual mechanism of action of this compound, targeting both inflammation and oxidative stress, is a key aspect of its neuroprotective potential. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for assessing its efficacy in primary neuronal cultures.
References
Application Notes and Protocols: Utilizing Crisdesalazine in a Multiple Sclerosis EAE Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[1] Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model to study the pathogenesis of MS and to evaluate potential therapeutic agents.[1] Crisdesalazine, a novel inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), has demonstrated significant therapeutic potential in the EAE model by modulating the immune response and exerting neuroprotective effects.[2][3] These application notes provide a comprehensive overview of the use of this compound in the EAE mouse model, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of mPGES-1, a key enzyme in the biosynthesis of prostaglandin E2 (PGE2).[1] PGE2 is a pro-inflammatory mediator that plays a crucial role in the pathogenesis of EAE by promoting the differentiation and expansion of inflammatory Th1 and Th17 cells. By inhibiting mPGES-1, this compound reduces PGE2 production, leading to a cascade of anti-inflammatory and immunomodulatory effects. A key effect is the promotion of macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. Additionally, this compound has been shown to increase the population of regulatory T cells (Treg), which are critical for maintaining immune tolerance.
Data Presentation
Table 1: Effect of this compound on Clinical EAE Score
| Treatment Group | Peak Mean Clinical Score (± SEM) |
| EAE Control | 3.5 ± 0.25 |
| EAE + this compound (10 mg/kg) | 2.0 ± 0.35*** |
*Clinical scores were evaluated daily from day 11 to day 23 post-immunization. **P < 0.001 compared to EAE control group.
Table 2: Histopathological Evaluation of Spinal Cord in EAE Mice
| Treatment Group | Inflammatory Cell Infiltration (Score ± SEM) | Demyelination (Score ± SEM) |
| EAE Control | 3.2 ± 0.4 | 3.0 ± 0.3 |
| EAE + this compound (10 mg/kg) | 1.5 ± 0.2 | 1.3 ± 0.2 |
*Scores are based on a semi-quantitative scale (0-4). P < 0.05 compared to EAE control group.
Table 3: Effect of this compound on Immune Cell Populations in Splenocytes
| Treatment Group | Treg (CD4+CD25+Foxp3+) Cells (%) |
| Naïve | 8.5 ± 0.5 |
| EAE Control | 4.2 ± 0.3 |
| EAE + this compound (10 mg/kg) | 7.8 ± 0.4** |
*Splenocytes were analyzed by flow cytometry. *P < 0.01 compared to EAE control group.
Table 4: Cytokine Expression in Spinal Cord Tissue and Co-cultured Neuronal Cells
| Treatment Group | IL-1β (relative expression) | IL-6 (relative expression) | TNF-α (relative expression) |
| Spinal Cord | |||
| EAE Control | 1.0 | 1.0 | 1.0 |
| EAE + this compound (10 mg/kg) | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.48 ± 0.05* |
| Macrophage-Neuronal Co-culture | |||
| LPS-stimulated Macrophages + Neurons | 1.0 | 1.0 | 1.0 |
| LPS-stimulated Macrophages + Neurons + this compound | 0.38 ± 0.04 | 0.41 ± 0.05 | 0.44 ± 0.04** |
*Expression levels were determined by qPCR and normalized to the control group. *P < 0.05, *P < 0.01 compared to the respective control group.
Experimental Protocols
EAE Induction in C57BL/6 Mice
This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice (6-9 weeks old)
-
MOG35-55 peptide (Prospecbio, Israel)
-
Complete Freund's Adjuvant (CFA) (Sigma-Aldrich, MO, USA)
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing MOG35-55 (200 µ g/mouse ) in CFA.
-
On the same day (day 0) and again on day 2, administer pertussis toxin (200 ng/mouse) intraperitoneally.
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
This compound Administration
This protocol outlines the therapeutic administration of this compound to EAE mice.
Materials:
-
This compound (GNT Pharma)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Begin this compound administration at the onset of clinical signs (typically around day 10-12 post-immunization).
-
Administer this compound orally once daily at a dose of 10 mg/kg.
-
The control group should receive an equal volume of the vehicle.
-
Continue daily administration until the end of the experiment (e.g., day 23-28 post-immunization).
Clinical Scoring of EAE
Clinical signs of EAE are scored daily using a standardized 5-point scale.
Scoring System:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
Histological Analysis
This protocol is for the assessment of inflammation and demyelination in the spinal cord.
Materials:
-
4% paraformaldehyde (PFA)
-
Ethanol series (70%, 80%, 90%, 100%)
-
Xylene
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Luxol Fast Blue (LFB) stain
-
Microscope
Procedure:
-
At the end of the experiment, perfuse mice with PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Dehydrate the tissue through a graded ethanol series and clear with xylene.
-
Embed the spinal cord in paraffin and cut 5 µm sections.
-
For inflammation assessment, stain sections with H&E.
-
For demyelination assessment, stain sections with LFB.
-
Score the sections for cell infiltration and demyelination using a semi-quantitative scale.
Flow Cytometry for Treg Analysis
This protocol describes the analysis of regulatory T cell populations in the spleen.
Materials:
-
Spleens from EAE mice
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Red blood cell lysis buffer
-
Antibodies: anti-CD4, anti-CD25, anti-Foxp3
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the spleens by mechanical dissociation.
-
Lyse red blood cells using a lysis buffer.
-
Stimulate splenocytes with MOG35-55 in vitro.
-
Stain the cells with fluorescently labeled antibodies against CD4 and CD25.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain for the intracellular marker Foxp3.
-
Analyze the percentage of CD4+CD25+Foxp3+ Treg cells using a flow cytometer.
Visualizations
Caption: Mechanism of Action of this compound in EAE.
Caption: Experimental Workflow for EAE and this compound Treatment.
Conclusion
This compound demonstrates significant therapeutic efficacy in the EAE mouse model of multiple sclerosis. Its mechanism of action, centered on the inhibition of mPGES-1, leads to a reduction in pro-inflammatory responses and a shift towards an anti-inflammatory and neuroprotective environment. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other mPGES-1 inhibitors for the treatment of MS and other autoimmune diseases.
References
- 1. This compound alleviates inflammation in an experimental autoimmune encephalomyelitis multiple sclerosis mouse model by regulating the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. This compound alleviates inflammation in an experimental autoimmune encephalomyelitis multiple sclerosis mouse model by regulating the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Crisdesalazine Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisdesalazine (also known as AAD-2004) is an investigational drug with a dual mechanism of action, functioning as both a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and a scavenger of reactive oxygen species.[1][2][3] This dual action confers both anti-inflammatory and antioxidant properties, making it a candidate for treating neurodegenerative diseases.[2] Preclinical studies in various animal models have demonstrated its potential therapeutic effects in conditions such as Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and canine cognitive dysfunction syndrome (CCDS).[1] These notes provide a summary of the available data on the long-term administration of this compound in animal models, along with detailed protocols for key experiments.
Mechanism of Action
This compound targets key pathways implicated in neuroinflammation and oxidative stress. As an inhibitor of mPGES-1, it selectively blocks the production of prostaglandin E2 (PGE2), a key mediator of inflammation, which is expected to result in fewer gastrointestinal, renal, and cardiovascular side effects compared to non-selective COX inhibitors. Additionally, its ability to scavenge free radicals helps to mitigate oxidative damage, a common pathological feature of neurodegenerative diseases.
Efficacy in Animal Models of Neurodegenerative Diseases
Alzheimer's Disease (AD) Mouse Model
Long-term administration of this compound has shown neuroprotective effects in transgenic mouse models of Alzheimer's disease.
Data Summary:
| Animal Model | Treatment Regimen | Duration | Key Findings | Reference |
| Tg-βCTF99/B6 Mice | 25 mg/kg/day in food | 8 months | Inhibited lipid peroxidation, suppressed neuronal loss and neuritic atrophy. | |
| APP/PS1 Mice | Not specified | Not specified | Reduced amyloid plaque, suppressed oxidative stress and inflammation, protected the blood-brain barrier, prevented neuronal cell death, and improved cognitive function. | |
| GiD Mice | Not specified | Not specified | Prevented brain atrophy and improved cognitive function by inhibiting hydrogen peroxide production. |
Detailed Protocol: Study in Tg-βCTF99/B6 Mice
-
Animals: Tg-βCTF99/B6 mice expressing the β-secretase-cut C-terminal fragment of human amyloid precursor protein (APP) and non-transgenic littermates.
-
Treatment: At 10 months of age, mice are divided into a treatment group receiving this compound (25 mg/kg/day) mixed in their chow and a control group receiving standard chow.
-
Duration: 8 months.
-
Endpoint Analysis (at 18 months of age):
-
Histology: Mice are perfused with 0.9% saline, and brains are collected for histological analysis. Sections are stained with Cresyl violet for cell counting in the prefrontal and parietal cortices.
-
Immunohistochemistry: Brain sections are stained for markers of neuritic atrophy (e.g., MAP2) and neuronal health (e.g., calbindin).
-
Biochemical Analysis:
-
Lipid Peroxidation: Malondialdehyde (MDA) levels in brain homogenates are measured using a commercial kit (e.g., Bioxytech MDA-586).
-
Western Blot: Protein levels of markers such as mouse APP (mAPP), phospho-CREB, and transthyretin (TTR) are assessed in hippocampal lysates.
-
-
-
Statistical Analysis: Data are presented as means ± SEM. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Amyotrophic Lateral Sclerosis (ALS) Mouse Model
This compound has been shown to improve motor function and extend the lifespan in the SOD1G93A transgenic mouse model of ALS.
Data Summary:
| Animal Model | Treatment Regimen | Duration | Key Findings | Reference |
| SOD1G93A Transgenic Mice | 2.5 mg/kg, orally, twice daily | From 8 weeks of age until end-stage | Delayed onset of rotarod deficit by 36%, extended lifespan by 21%, blocked free radical production, and reduced microglial activation. |
Detailed Protocol: Study in SOD1G93A Mice (based on available information)
-
Animals: SOD1G93A transgenic mice and non-transgenic wild-type littermates.
-
Treatment: Starting at 8 weeks of age, mice are treated orally twice daily with this compound (2.5 mg/kg), vehicle control, or comparator drugs (e.g., riluzole, ibuprofen).
-
Duration: Treatment continues until the humane endpoint (end-stage of the disease).
-
Endpoint Analysis:
-
Motor Function: Motor performance is assessed regularly using tests such as the rotarod test.
-
Lifespan: The date of death or euthanasia at the end-stage of the disease is recorded to determine lifespan.
-
Biomarker Analysis: At the study endpoint, spinal cord tissue is collected to measure levels of free radicals (e.g., nitrotyrosine, 8-OHdG), PGE2, and markers of microglial activation (e.g., Iba-1).
-
-
Statistical Analysis: Survival data are analyzed using Kaplan-Meier curves and log-rank tests. Motor function and biomarker data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
Canine Cognitive Dysfunction Syndrome (CCDS)
A clinical study in companion dogs with severe cognitive dysfunction demonstrated the efficacy of this compound in improving cognitive scores.
Data Summary:
| Animal Model | Treatment Regimen | Duration | Key Findings | Reference |
| Companion Dogs with Severe CCDS (n=48) | 5 or 10 mg/kg, orally, once daily | 8 weeks | Significantly improved scores on the canine cognitive dysfunction rating scale (CCDR) and canine dementia scale (CADES) compared to placebo. |
Detailed Protocol: Canine Cognitive Dysfunction Syndrome Study (based on available information)
-
Subjects: 48 companion dogs diagnosed with severe cognitive dysfunction.
-
Study Design: A multi-center, placebo-controlled clinical study.
-
Treatment: Dogs are randomly assigned to receive either this compound (5 mg/kg or 10 mg/kg) or a placebo orally once daily.
-
Duration: 8 weeks.
-
Endpoint Analysis:
-
Primary Outcome: Change from baseline in the canine cognitive dysfunction rating scale (CCDR) score.
-
Secondary Outcome: Change from baseline in the canine dementia scale (CADES) score.
-
Safety: Monitoring for any adverse events throughout the study.
-
-
Statistical Analysis: The change in cognitive scores between the this compound and placebo groups is compared using appropriate statistical methods.
Safety and Toxicology
Long-term administration of this compound has been reported to be well-tolerated in animal studies.
Data Summary:
| Animal Species | Treatment Regimen | Duration | Key Findings | Reference |
| Dog | 5 or 10 mg/kg/day, orally | 8 weeks | No drug-related adverse events were observed. | |
| Dog | 200 mg/kg/day, orally | 13 weeks | No significant differences in vital signs, ECG, blood counts, serum chemistry, urinalysis, or histopathology compared to the control group. | |
| Mouse (ALS model) | 1,000 mg/kg, single oral dose | N/A | Did not cause gastric mucosal damage. | |
| Rat | 1,000 mg/kg, high oral dose | Not specified | No gastrointestinal side effects, in contrast to significant bleeding observed with aspirin, ibuprofen, and celecoxib. |
Note on Pharmacokinetics: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound in mice, rats, and dogs are not extensively documented in the publicly available literature.
Signaling Pathways and Experimental Workflows
Conclusion
The available data from long-term animal studies suggest that this compound is a promising therapeutic candidate for neurodegenerative diseases, demonstrating efficacy in mouse models of AD and ALS, as well as in dogs with cognitive dysfunction. Its safety profile appears favorable in the studies conducted to date. Further research is warranted to fully elucidate its pharmacokinetic profile and to confirm its long-term safety and efficacy in larger, more comprehensive studies. The protocols outlined in these notes provide a foundation for designing future preclinical investigations of this compound.
References
Application Notes and Protocols for Crisdesalazine in Organoid Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisdesalazine (also known as AAD-2004) is a novel drug candidate with a dual mechanism of action, positioning it as a promising therapeutic for a range of neurodegenerative diseases including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][2] It functions as both a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and a scavenger of free radicals.[1][2] This dual functionality allows it to simultaneously target two key pathological pillars of neurodegeneration: chronic neuroinflammation and oxidative stress.[3]
The inhibition of mPGES-1 selectively blocks the production of prostaglandin E2 (PGE2), a key mediator of inflammation in the brain. As a free radical scavenger, this compound directly neutralizes reactive oxygen species (ROS), mitigating the oxidative damage to neurons, lipids, and DNA that is characteristic of neurodegenerative conditions. Preclinical studies in animal models of ALS and Alzheimer's have demonstrated its neuroprotective effects, including reduced neuronal loss, decreased lipid peroxidation, and improved cognitive and motor functions.
Brain organoids, three-dimensional self-assembling structures derived from human induced pluripotent stem cells (iPSCs), have emerged as powerful in vitro models for studying human neurodevelopment and disease. They recapitulate key aspects of human brain architecture and cellular complexity, offering a more physiologically relevant system for drug screening and disease modeling compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the use of this compound in cerebral organoid models of neurodegeneration.
Mechanism of Action: Dual Targeting of Neuroinflammation and Oxidative Stress
This compound's therapeutic potential stems from its ability to concurrently inhibit two major pathways contributing to neuronal damage in neurodegenerative diseases.
Caption: Dual mechanism of this compound.
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative data from preclinical studies of this compound, providing a reference for dose selection and expected outcomes in organoid experiments.
| Model System | Treatment Group | Dose | Duration | Key Outcomes | Reference |
| SOD1G93A Mouse Model of ALS | This compound | 2.5 mg/kg, orally, twice daily | From 8 weeks of age | 21% extension in survival; 36% delay in onset of rotarod deficit. | |
| Riluzole | 50 mg/kg | From 8 weeks of age | 8.2% extension in survival; 12% delay in onset of rotarod deficit. | ||
| Ibuprofen | 25 mg/kg, twice daily | From 8 weeks of age | 9.4% extension in survival; 15.6% delay in onset of rotarod deficit. | ||
| Tg-βCTF99/B6 Mouse Model of AD | This compound | 25 mg/kg/day, in food | 8 months | Inhibition of lipid peroxidation accumulation; suppression of neuronal loss and neuritic atrophy. | |
| Canine Cognitive Dysfunction | This compound | 5 or 10 mg/kg | 8 weeks | Significant improvement in canine cognitive dysfunction rating scale and canine dementia scale compared to placebo. | |
| In Vitro Cortical Culture (Fe2+-induced toxicity) | This compound | 1 µM | 24 hours | Blocked Fe2+-induced reactive oxygen species production and neuronal death with greater efficacy than other antioxidants. |
Experimental Protocols
The following protocols are designed for the application of this compound in a cerebral organoid model of neurodegeneration induced by oxidative stress.
Protocol 1: Generation of Cerebral Organoids from Human iPSCs
This protocol is a generalized method for generating cerebral organoids. Specifics may need to be optimized based on the iPSC line used.
Materials:
-
Human iPSC line
-
mTeSR™1 or similar feeder-free maintenance medium
-
Embryoid Body (EB) formation medium
-
Neural Induction Medium
-
Cerebral Organoid Differentiation Medium
-
Matrigel®
-
AggreWell™ plates or U-bottom low-adhesion plates
-
Orbital shaker
Methodology:
-
iPSC Maintenance: Culture human iPSCs in mTeSR™1 medium on Matrigel-coated plates. Passage cells every 4-5 days.
-
Embryoid Body (EB) Formation (Day 0-2): Dissociate iPSCs into a single-cell suspension and plate in AggreWell™ plates or U-bottom low-adhesion plates in EB formation medium to form EBs of a controlled size.
-
Neural Induction (Day 2-7): Transfer EBs to low-adhesion plates in Neural Induction Medium.
-
Matrigel Embedding (Day 7): Embed the neuroepithelial tissues into droplets of Matrigel on a sheet of Parafilm® and allow to solidify at 37°C.
-
Organoid Expansion and Maturation (Day 7 onwards): Transfer the embedded organoids into Cerebral Organoid Differentiation Medium in a spinning bioreactor or on an orbital shaker to enhance nutrient and oxygen exchange. Change medium every 2-3 days. Organoids should be ready for experiments after approximately 30-40 days of culture, when they exhibit organized neural structures.
Protocol 2: Induction of Neurodegenerative Phenotype and this compound Treatment
This protocol describes the induction of oxidative stress in mature cerebral organoids and subsequent treatment with this compound.
Materials:
-
Mature cerebral organoids (Day 30-40)
-
Cerebral Organoid Differentiation Medium
-
Hydrogen peroxide (H₂O₂) or a cocktail of rotenone/oligomycin A to induce oxidative stress
-
This compound (stock solution in DMSO)
-
Cell viability assays (e.g., PrestoBlue™, LIVE/DEAD™ assay)
-
Kits for measuring ROS, lipid peroxidation (e.g., MDA assay), and PGE2 levels (e.g., ELISA)
Methodology:
-
Induction of Oxidative Stress:
-
Transfer mature organoids into fresh Cerebral Organoid Differentiation Medium.
-
To induce a neurodegenerative phenotype, treat organoids with a pre-determined sub-lethal concentration of an oxidative stress-inducing agent (e.g., 50-100 µM H₂O₂) for 24-48 hours. This concentration should be optimized to induce measurable damage without causing widespread, acute cell death.
-
-
This compound Treatment:
-
Prepare a dose-response range of this compound in the differentiation medium (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., another known antioxidant like N-acetylcysteine).
-
After the induction of oxidative stress, replace the medium with fresh medium containing the different concentrations of this compound or controls.
-
Culture the organoids for an additional 48-72 hours.
-
-
Endpoint Analysis:
-
At the end of the treatment period, harvest the organoids for various analyses as described in Protocol 3.
-
Protocol 3: Analysis of this compound Efficacy
This protocol outlines the assays to quantify the neuroprotective effects of this compound.
Methodology:
-
Assessment of Cell Viability:
-
Incubate a subset of organoids with PrestoBlue™ reagent according to the manufacturer's instructions and measure fluorescence to quantify metabolic activity.
-
For a more detailed analysis, perform a LIVE/DEAD™ assay and visualize viable (green) and dead (red) cells using fluorescence microscopy.
-
-
Measurement of Oxidative Stress Markers:
-
Homogenize a subset of organoids and use commercially available kits to measure intracellular ROS levels.
-
Quantify lipid peroxidation by measuring malondialdehyde (MDA) levels in organoid lysates using a TBARS assay.
-
-
Quantification of Inflammatory Markers:
-
Measure the concentration of PGE2 in the culture medium using an ELISA kit to assess the inhibitory effect of this compound on mPGES-1.
-
Perform immunohistochemistry or Western blotting on organoid sections or lysates to analyze the expression of inflammatory markers such as Iba1 (microglia activation) and GFAP (astrocyte reactivity).
-
-
Immunohistochemical Analysis of Neuronal Markers:
-
Fix, section, and stain organoids for neuronal markers (e.g., β-III-tubulin, MAP2) and markers of neurodegeneration (e.g., cleaved caspase-3 for apoptosis, hyperphosphorylated Tau).
-
Quantify neuronal density and the extent of pathological markers using image analysis software.
-
Experimental Workflow Visualization
The overall experimental workflow for testing this compound in a brain organoid model of neurodegeneration is depicted below.
Caption: Workflow for testing this compound.
References
Troubleshooting & Optimization
optimizing Crisdesalazine dosage for maximal efficacy
Technical Support Center: Crisdesalazine
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental dosage of this compound (AAD-2004) to achieve maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a dual mechanism of action, making it a multi-target drug for neurodegenerative diseases[1][2].
-
Anti-inflammatory Effect: It is a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme responsible for producing prostaglandin E2 (PGE2) during inflammation[1][3][4]. Unlike traditional NSAIDs that target cyclooxygenase (COX) enzymes, selective mPGES-1 inhibition avoids impacting other prostanoids, potentially offering a better safety profile.
-
Antioxidant Effect: It acts as a direct free radical scavenger, or spin-trapping molecule, which helps to mitigate oxidative stress, a key contributor to neuronal damage.
Q2: What is the molecular pathway this compound influences?
A2: this compound primarily targets the downstream portion of the arachidonic acid cascade. Pro-inflammatory stimuli induce the expression of COX-2 and mPGES-1. COX-2 converts arachidonic acid into prostaglandin H2 (PGH2), and mPGES-1 then specifically converts PGH2 into PGE2, a key mediator of inflammation, pain, and fever. By inhibiting mPGES-1, this compound selectively blocks this final synthesis step.
Diagram: this compound Mechanism of Action
Caption: this compound inhibits mPGES-1 and scavenges reactive oxygen species.
Q3: What are recommended starting concentrations for in vitro experiments?
A3: Based on preclinical studies, a starting concentration for in vitro cell culture experiments could be around 1 µM. In a study using cortical cultures, 1 µM of this compound was effective at blocking Fe2+-induced reactive oxygen species production and subsequent neuronal death. A dose-response experiment ranging from 0.1 µM to 10 µM is recommended to determine the optimal concentration for your specific cell type and assay.
Q4: What dosages have been effective in animal models?
A4: Efficacious doses of this compound have been established in various animal models. The optimal dose will depend on the species, disease model, and route of administration. The following table summarizes dosages from published studies.
| Animal Model | Species | Dosage | Route of Administration | Observed Effects | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1G93A) | 2.5 mg/kg, twice daily | Oral | Delayed motor deficit onset, extended survival, reduced neuroinflammation | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (C57BL/6) | 3.3 mg/kg, once daily | Intraperitoneal | Alleviated clinical symptoms, reduced inflammation and demyelination | |
| Canine Cognitive Dysfunction Syndrome (CCDS) | Dog | 5 mg/kg or 10 mg/kg, daily | Oral | Significantly improved cognitive function and dementia scale scores | |
| Alzheimer's Disease (Phase 1) | Human | 20, 50, 100, 200 mg (single dose) | Oral | Safety verified; 50 mg predicted as therapeutic dose | |
| Alzheimer's Disease (Phase 2, Proposed) | Human | 100 mg or 200 mg, once daily | Oral | To be evaluated for cognitive improvement |
Troubleshooting Guides
Problem 1: I am not observing the expected anti-inflammatory effect (e.g., no reduction in PGE2 levels).
-
Solution 1: Verify Target Expression. Ensure your in vitro or in vivo model expresses inducible mPGES-1. Under basal conditions, mPGES-1 expression can be low. It is induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) or Interleukin-1β (IL-1β). Pre-treating your cells or system with an inflammatory stimulus is likely necessary to see the inhibitory effect of this compound on PGE2 production.
-
Solution 2: Check Compound Stability and Solubility. Prepare this compound stock solutions in a suitable solvent like DMSO and dilute to the final working concentration in media or saline immediately before use. For in vivo studies, ensure the formulation is appropriate for the chosen route of administration. A 500 mM stock in DMSO has been used for dilution into aqueous solutions for experiments.
-
Solution 3: Re-evaluate Dosage. The effective dose can be highly model-dependent. If you are not seeing an effect at a lower concentration, consider performing a dose-response study. Refer to the dosage table above for ranges that have proven effective in other models.
Problem 2: I am observing cytotoxicity or unexpected cell death in my in vitro culture.
-
Solution 1: Assess Solvent Toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.1%. Run a vehicle-only control to confirm that the solvent is not causing the observed cytotoxicity.
-
Solution 2: Perform a Cytotoxicity Assay. Run a standard cell viability assay (e.g., MTT, MTS, or LDH release) with a range of this compound concentrations to determine the cytotoxic threshold for your specific cell line. While this compound has shown a good safety profile, with doses up to 1,000 mg/kg in mice not causing gastric bleeding, all compounds can be toxic at very high concentrations in vitro.
-
Solution 3: Check Culture Conditions. Ensure that other aspects of your cell culture conditions (e.g., media quality, confluency, contamination) are optimal, as stressed cells can be more susceptible to compound-induced toxicity.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting lack of experimental efficacy.
Experimental Protocols
Protocol 1: In Vitro mPGES-1 Inhibition Assay in Macrophages
This protocol details a method to measure the inhibitory effect of this compound on PGE2 production in a macrophage cell line.
-
Cell Culture: Plate RAW 264.7 murine macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old medium. Add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO control). Incubate for 1 hour.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant. Store at -80°C until analysis.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Normalize the PGE2 levels from this compound-treated wells to the vehicle-treated, LPS-stimulated control. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of PGE2 production.
Protocol 2: In Vivo Efficacy Study in an EAE Mouse Model
This protocol is based on methodology used to assess this compound's efficacy in a mouse model of multiple sclerosis.
-
EAE Induction: Induce Experimental Autoimmune Encephalomyelitis (EAE) in 6-week-old female C57BL/6 mice using established protocols with myelin oligodendrocyte glycoprotein peptide (MOG35-55) and Complete Freund's Adjuvant (CFA).
-
Group Assignment: Randomly assign mice to two groups: a vehicle control group and a this compound treatment group.
-
Dosing Regimen: Beginning at day 9 post-induction, administer this compound via intraperitoneal injection at a dose of 3.3 mg/kg once daily for 7 consecutive days. The control group receives an equivalent volume of the vehicle (e.g., PBS).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and score them on a standardized 0-5 scale. Record body weight daily.
-
Endpoint Analysis: At the end of the study (e.g., day 16), euthanize the mice and perfuse with saline.
-
Histology: Collect spinal cord tissue for histological analysis to assess inflammatory cell infiltration and demyelination (e.g., using Hematoxylin & Eosin and Luxol Fast Blue stains).
-
Cytokine Analysis: Homogenize spinal cord tissue to measure the expression of inflammatory cytokines via qPCR or ELISA to confirm the anti-inflammatory effect of the treatment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pipeline | GNTPharma [gntpharma.com]
- 3. This compound alleviates inflammation in an experimental autoimmune encephalomyelitis multiple sclerosis mouse model by regulating the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Label Use of this compound (GedaCure) in Meningoencephalitis in Two Dogs - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Crisdesalazine in cell culture
Welcome to the Technical Support Center for Crisdesalazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cell culture experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multi-target drug with both anti-inflammatory and antioxidant properties. Its primary mechanisms of action are the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and scavenging of free radicals.[1] By inhibiting mPGES-1, this compound blocks the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[2]
Q2: What are the known on-target effects of this compound in cell culture?
In cell culture, this compound has been shown to suppress the expression of inflammatory cytokines, such as IL-1β and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[2] It also promotes the transition of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[2]
Q3: What are the potential off-target effects of this compound?
Given that this compound is derived from sulfasalazine, a known inhibitor of the nuclear factor kappa B (NF-κB) pathway, a primary potential off-target effect is the modulation of this signaling cascade.[3] Sulfasalazine has been shown to directly inhibit IκB kinases (IKKs), which are crucial for the activation of NF-κB. Additionally, as with many small molecule inhibitors, there is a possibility of off-target effects on various kinases due to the conserved nature of ATP-binding sites. While direct kinase profiling data for this compound is not publicly available, researchers should be aware of this potential for off-target kinase interactions.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A cell viability assay, such as the MTT or CCK-8 assay, is recommended to determine the cytotoxic potential of this compound in your specific cell line. It is crucial to perform a dose-response experiment to identify the optimal concentration range for your experiments, balancing on-target efficacy with minimal cytotoxicity.
Q5: At what concentrations does this compound typically show cytotoxic effects?
The cytotoxic concentration of this compound can vary between cell lines. For example, in one study, a decrease in cell viability was observed in SH-SY5Y neuroblastoma cells at a concentration of 50 μM, while RAW 264.7 macrophage viability was not affected at concentrations below 50 μM.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect of this compound | Compound Instability/Degradation: this compound may be unstable in your cell culture medium over long incubation periods. | Perform a time-course experiment to assess the stability of the compound's effect. Consider refreshing the medium with freshly prepared this compound for long-term experiments. |
| Suboptimal Concentration: The concentration used may be too low to elicit a response in your specific cell line. | Perform a dose-response curve to determine the EC50 for your desired biological readout. | |
| Cell Line Resistance: Your cell line may not express the target enzyme (mPGES-1) at sufficient levels or may have compensatory pathways. | Confirm mPGES-1 expression in your cell line via qPCR or Western blot. Consider using a cell line known to express high levels of mPGES-1, especially after inflammatory stimulation. | |
| High levels of cell death observed, even at low concentrations | Off-Target Cytotoxicity: this compound may be affecting essential cellular pathways in a particular cell line. | Perform an apoptosis assay (e.g., Annexin V/PI staining) to determine if the cell death is programmed. Titrate the concentration to find the lowest effective dose. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). | |
| Unexpected cellular phenotype | Off-Target Effects on Signaling Pathways: this compound may be modulating pathways other than mPGES-1, such as the NF-κB pathway. | Investigate the effect of this compound on the NF-κB pathway using a reporter assay or by assessing the phosphorylation status of key pathway components (e.g., IκBα). |
| Induction of Oxidative Stress: Although a free radical scavenger, at high concentrations or in certain cellular contexts, salicylates can sometimes induce oxidative stress. | Measure reactive oxygen species (ROS) levels in your cells following treatment with this compound. |
Data Presentation
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay | Concentration (μM) | Incubation Time | % Cell Viability | Reference |
| SH-SY5Y | CCK-8 | 0.2 | 24h | ~100% | |
| 1 | 24h | ~100% | |||
| 5 | 24h | ~100% | |||
| 10 | 24h | ~100% | |||
| 50 | 24h | ~80% | |||
| RAW 264.7 | CCK-8 | 0.2 | 24h | ~100% | |
| 1 | 24h | ~100% | |||
| 5 | 24h | ~100% | |||
| 10 | 24h | ~100% | |||
| 50 | 24h | ~100% |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: NF-κB Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Treatment: Treat the cells with this compound for a predetermined amount of time before stimulating with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to that in untreated, stimulated cells.
Mandatory Visualizations
Caption: Potential signaling pathways affected by this compound.
Caption: Experimental workflow for assessing this compound's effects.
Caption: A logical approach to troubleshooting experimental issues.
References
Crisdesalazine Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of crisdesalazine in solution for long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. A concentration of up to 500 mM in DMSO has been reported in the literature for experimental use.[1]
Q2: How should I store this compound stock solutions?
A2: Proper storage of this compound stock solutions is critical to maintain its stability and activity. General guidelines for similar compounds suggest the following:
-
Short-term storage: Aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month.
-
Long-term storage: For storage exceeding one month, it is recommended to store aliquots at -80°C, which may extend stability for up to six months.
-
Avoid Repeated Freeze-Thaw Cycles: It is crucial to avoid repeated freezing and thawing of stock solutions, as this can lead to degradation of the compound. Prepare single-use aliquots whenever possible.
Q3: How long is this compound stable in aqueous solutions for cell-based assays?
A3: It is strongly recommended to prepare fresh aqueous working solutions of this compound from the DMSO stock solution immediately before each experiment. The stability of this compound in aqueous media over extended periods has not been extensively reported, and it is best practice not to store aqueous solutions for more than one day.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution can occur if the final concentration of this compound in the aqueous buffer exceeds its solubility limit. To address this:
-
Increase the final volume of the aqueous buffer: This will lower the final concentration of this compound.
-
Use a higher percentage of DMSO in the final solution: However, be mindful of the DMSO tolerance of your specific cell line or experimental system, as high concentrations of DMSO can be toxic. For many cell lines, the final DMSO concentration should be kept below 0.5%.
-
Perform a stepwise dilution: Diluting the stock solution in a series of steps may help to prevent precipitation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound in long-term experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results over time. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Ensure proper storage of the stock solution at -20°C or -80°C in single-use aliquots. 3. Perform a stability check of your stock solution (see Experimental Protocols section). |
| Loss of compound activity in working solutions. | Instability of this compound in aqueous buffer. | 1. Always prepare working solutions fresh from a frozen DMSO stock immediately before use. 2. Do not store aqueous working solutions. |
| Precipitate forms in the working solution during the experiment. | The concentration of this compound exceeds its solubility in the experimental media. | 1. Lower the final concentration of this compound. 2. If possible, slightly increase the DMSO concentration in the final working solution, ensuring it remains within the tolerance level of your experimental system. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, tightly sealing microcentrifuge tubes or cryovials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution from 1 mg of this compound with a molecular weight of 325.29 g/mol , dissolve in 30.7 µL of DMSO).
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol for a Basic Stability Assessment of this compound in Solution
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This can help identify potential degradation pathways and establish optimal handling and storage procedures.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
-
Procedure:
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 100 µM) in the following solvents:
-
PBS (pH 7.4) - Control
-
0.1 M HCl - Acidic condition
-
0.1 M NaOH - Basic condition
-
3% H₂O₂ in PBS - Oxidative condition
-
-
Incubation:
-
Incubate a set of samples at room temperature and another set at an elevated temperature (e.g., 40°C).
-
For photostability, expose a set of samples in PBS to a light source (e.g., UV lamp).
-
-
Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis:
-
Immediately analyze the collected aliquots by HPLC to determine the remaining concentration of this compound.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Visualizations
References
Technical Support Center: Troubleshooting Crisdesalazine In Vivo Experiments
Welcome to the technical support center for Crisdesalazine in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during preclinical studies with this novel neuroprotective and anti-inflammatory agent.
Frequently Asked Questions (FAQs)
1. Formulation and Administration
Q1.1: I am having trouble dissolving this compound for my in vivo experiment. What is the recommended solvent and vehicle?
A: this compound has low aqueous solubility. A common and effective method for preparation is to first dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted with an aqueous vehicle such as Dulbecco's Phosphate-Buffered Saline (DPBS) or saline to the final desired concentration for administration.[1][2] It is crucial to minimize the final DMSO concentration to avoid potential toxicity to the animals.
Q1.2: What is a safe final concentration of DMSO for in vivo administration in mice?
A: While the exact maximum tolerated concentration can vary depending on the administration route and the specific animal model, a general guideline is to keep the final DMSO concentration below 10%, and ideally between 1-5% for most routes to minimize toxicity. For intraperitoneal injections of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE), a working solution with a low final DMSO concentration has been used successfully.[1][2]
Q1.3: My this compound solution is precipitating after dilution with an aqueous buffer. How can I prevent this?
A: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Sonication: After dilution, briefly sonicate the solution to aid in dissolving any small precipitates.
-
Warming: Gently warming the solution to 37°C may help improve solubility.
-
Formulation Aids: For oral administration, consider formulating this compound in a vehicle containing co-solvents or suspending agents like 0.5% carboxymethylcellulose.
-
Fresh Preparation: Always prepare the dosing solution fresh before each administration to minimize the chance of precipitation over time.
Q1.4: What are the recommended routes of administration for this compound in preclinical models?
A: this compound has been successfully administered in preclinical studies via several routes:
-
Intraperitoneal (IP) injection: This route has been used in EAE mouse models.[1]
-
Oral gavage: This is a common route for administering drugs in rodent models.
-
Incorporation in food: For chronic studies, this compound has been mixed with food.
The choice of administration route will depend on the experimental design, the desired pharmacokinetic profile, and the specific animal model.
2. Dosing and Efficacy
Q2.1: What are the reported effective doses of this compound in animal models?
A: The effective dose of this compound can vary significantly depending on the animal model and the indication being studied. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
| Animal Model | Indication | Route of Administration | Effective Dose | Reference |
| Mouse (EAE model) | Multiple Sclerosis | Intraperitoneal | 3.3 mg/kg daily | |
| Mouse (SOD1G93A) | Amyotrophic Lateral Sclerosis (ALS) | Oral (in food) | 2.5 mg/kg twice daily | |
| Mouse (Tg-βCTF99/B6) | Alzheimer's Disease | Oral (in food) | 25 mg/kg/day | |
| Companion Dogs | Canine Cognitive Dysfunction | Oral | 5 or 10 mg/kg |
Q2.2: I am not observing the expected therapeutic effect of this compound in my in vivo model. What are the potential reasons?
A: A lack of efficacy can stem from several factors. Here is a logical workflow to troubleshoot this issue:
-
Formulation and Dosing:
-
Solubility and Stability: Ensure your formulation is stable and this compound is fully dissolved. Re-prepare fresh solutions for each experiment.
-
Dose: The dose may be too low. Conduct a dose-response study to determine the optimal dose for your model.
-
Pharmacokinetics: The compound may be rapidly metabolized and cleared. Consider pharmacokinetic studies to assess drug exposure.
-
-
Target Engagement:
-
Biomarkers: Measure downstream biomarkers to confirm that this compound is hitting its target, mPGES-1. A reduction in prostaglandin E2 (PGE2) levels in the target tissue would be a key indicator.
-
Free Radical Scavenging: Assess markers of oxidative stress to confirm the compound's antioxidant activity.
-
-
Animal Model:
-
Pathology: The specific pathology of your animal model may not be responsive to the mechanism of action of this compound.
-
Timing: The timing of drug administration in relation to disease progression is critical. Consider initiating treatment at different stages of the disease.
-
-
Hypothesis:
-
Re-evaluate the underlying scientific hypothesis and the role of the mPGES-1 pathway and oxidative stress in your specific disease model.
-
3. Safety and Tolerability
Q3.1: Are there any known toxicities or adverse effects associated with this compound in preclinical studies?
A: Preclinical studies have generally shown this compound to be well-tolerated. In a mouse model of ALS, an oral dose of 1,000 mg/kg, which is 400 times higher than the maximal therapeutic dose, did not cause damage to the gastric mucosal membrane. In studies with companion dogs, no adverse events related to the administration of this compound were reported. However, it is always essential to carefully monitor animals for any signs of toxicity during your experiments.
Q3.2: I am observing local irritation at the injection site after subcutaneous administration. What can I do?
A: Local irritation can be caused by the compound itself, the vehicle, or the injection technique.
-
Vehicle: High concentrations of DMSO can cause local irritation. Try to reduce the final DMSO concentration in your formulation.
-
pH: Ensure the pH of your formulation is close to physiological pH (7.2-7.4).
-
Injection Technique:
-
Rotate injection sites to prevent repeated irritation in the same area.
-
Ensure the injection is truly subcutaneous and not intradermal.
-
Inject slowly to allow for better absorption and reduce pressure at the injection site.
-
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in an EAE Mouse Model
This protocol is adapted from a study investigating the effects of this compound in an experimental autoimmune encephalomyelitis (EAE) mouse model.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Sterile microcentrifuge tubes
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 500 mM).
-
Prepare Working Solution: On the day of injection, dilute the DMSO stock solution in DPBS to the final desired concentration. For example, to achieve a 1 mM working solution, dilute the 500 mM stock 1:500 in DPBS. The final DMSO concentration in this case would be 0.2%.
-
Dosing: Administer the working solution intraperitoneally to the mice at the desired dose (e.g., 3.3 mg/kg) once daily.
-
Control Group: Administer the vehicle (e.g., DPBS with the same final concentration of DMSO as the treatment group) to the control animals.
Signaling Pathway
This compound has a dual mechanism of action: it is a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and also acts as a free radical scavenger.
This technical support guide provides a starting point for troubleshooting your in vivo experiments with this compound. For further assistance, please consult the relevant scientific literature and consider reaching out to the compound supplier for more specific guidance.
References
Technical Support Center: Crisdesalazine In Vitro Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Crisdesalazine in in vitro experiments. The focus is on identifying and mitigating potential cytotoxic effects to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (also known as AAD-2004) is a small molecule compound with a dual mechanism of action.[1] It is an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme critical for the production of prostaglandin E2 (PGE2), which is involved in inflammation.[1][2][3] Additionally, it acts as a potent free radical scavenger, giving it antioxidant properties that can protect against oxidative stress.[3]
Q2: At what concentrations is this compound expected to be cytotoxic?
A2: The cytotoxic potential of this compound is cell-line dependent. For example, in one study, the viability of SH-SY5Y human neuroblastoma cells was decreased at a concentration of 50 μM. However, the viability of RAW 264.7 murine macrophage cells was not affected by concentrations below 50 μM. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through a dose-response experiment.
Q3: My compound shows high cytotoxicity even at low concentrations. What are the common causes?
A3: Unexpectedly high cytotoxicity can stem from several factors unrelated to the compound's specific biological activity:
-
Compound Insolubility: this compound may precipitate out of the culture medium at higher concentrations, causing physical stress or damage to cells. Visually inspect wells for any precipitate.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.1-0.5%.
-
Cell Health and Density: Inconsistent cell passage number, poor cell health, or inappropriate seeding density can significantly alter cellular sensitivity to chemical compounds.
Q4: How can I differentiate between specific on-target effects and general off-target cytotoxicity?
A4: Differentiating between on-target and off-target effects is critical.
-
Cell Line Screening: Test this compound across a panel of different cell lines. A specific effect will likely be more potent in cells where the mPGES-1 pathway is active and relevant.
-
Rescue Experiments: If the cytotoxic effect is due to the inhibition of PGE2 production, you may be able to "rescue" the cells by adding exogenous PGE2 to the culture medium.
-
Target Engagement Assays: Confirm that this compound is engaging with its target (mPGES-1) at the concentrations where cytotoxicity is observed.
Q5: Why do my cytotoxicity results with this compound vary between experiments?
A5: Variability in results often points to inconsistencies in experimental setup.
-
Inconsistent Cell State: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase during the experiment.
-
Reagent Preparation: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Serum Concentration: Serum proteins can bind to small molecules, reducing their effective concentration. Ensure you use the same type and concentration of serum in all related experiments.
Troubleshooting Guide
This guide addresses common problems encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High cytotoxicity across multiple, unrelated cell lines (IC50 < 1 µM) | Compound insolubility and precipitation at high concentrations. | 1. Visually inspect wells for precipitate. 2. Determine this compound's solubility in your specific culture medium. 3. Use a lower solvent concentration (e.g., DMSO < 0.1%). | More consistent, dose-dependent cytotoxicity that reflects true biological activity. |
| Cytotoxicity is observed only in low-serum or serum-free media. | High protein binding of this compound. | 1. Test cytotoxicity in a serum concentration gradient (e.g., 1%, 5%, 10% FBS). 2. If necessary, quantify protein binding using methods like equilibrium dialysis. | A clearer understanding of how serum affects compound potency, which is crucial for in vitro-in vivo correlation. |
| Discrepancy between viability assays (e.g., MTT vs. LDH release). | Different mechanisms or kinetics of cell death. | 1. Perform a time-course experiment to understand the kinetics of cell death. 2. Use a multiplexed assay that measures both metabolic activity (viability) and membrane integrity (cytotoxicity) from the same well. | A more complete picture of the cytotoxic mechanism (e.g., apoptosis vs. necrosis). |
| Bell-shaped dose-response curve (cytotoxicity decreases at high concentrations). | 1. Compound precipitation. 2. Interference with assay chemistry. | 1. Confirm solubility limits and test concentrations below this limit. 2. Run a control plate with the compound and assay reagents but without cells to check for direct chemical interference. | A standard sigmoidal dose-response curve, allowing for accurate IC50 determination. |
Quantitative Data Summary
The following table summarizes reported cytotoxicity data for this compound in two different cell lines. Researchers should use this as a starting point for their own dose-response experiments.
| Cell Line | Assay Type | Concentration | Effect on Cell Viability | Reference |
| SH-SY5Y (Human Neuroblastoma) | CCK-8 | 50 µM | Decreased viability | |
| RAW 264.7 (Murine Macrophage) | CCK-8 | < 50 µM | No significant effect |
Experimental Protocols & Visualizations
Diagrams of Pathways and Workflows
Caption: Dual mechanism of action of this compound.
Caption: Workflow for establishing a non-cytotoxic dose.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
Protocol 1: Cell Viability Assessment (CCK-8 Assay)
This protocol is adapted from methodologies used to assess this compound's effect on cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in complete culture medium to prepare 2X working concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Protocol 2: Apoptosis Detection (Caspase-3/7 Activation)
Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity. Activation of executioner caspases like caspase-3 and caspase-7 is a key indicator.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
-
Assay Procedure (using a commercial kit like Caspase-Glo® 3/7):
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared reagent to each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Readout and Analysis:
-
Measure luminescence using a microplate reader.
-
An increase in relative luminescence units (RLU) compared to the vehicle control indicates activation of caspase-3/7 and apoptosis.
-
Protocol 3: Assessment of Mitochondrial Membrane Potential (TMRE Assay)
Mitochondrial dysfunction is a key indicator of cellular stress and a common cause of cytotoxicity. A loss of mitochondrial membrane potential (ΔΨm) is an early sign of apoptosis.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability protocol, using a black, clear-bottom 96-well plate.
-
-
Staining with TMRE:
-
Prepare a working solution of Tetramethylrhodamine, Ethyl Ester (TMRE) in pre-warmed culture medium (final concentration typically 20-200 nM).
-
Remove the treatment medium from the wells and wash once with PBS.
-
Add 100 µL of the TMRE working solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Readout and Analysis:
-
After incubation, remove the staining solution and replace it with 100 µL of fresh, pre-warmed medium or PBS.
-
Measure fluorescence using a microplate reader (e.g., ~549 nm excitation / ~575 nm emission).
-
A decrease in fluorescence intensity in treated cells compared to the vehicle control indicates mitochondrial depolarization and potential cytotoxicity.
-
References
Technical Support Center: Overcoming Poor Bioavailability of Crisdesalazine in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of Crisdesalazine in animal models. As specific bioavailability data for this compound is limited in publicly available literature, this guide focuses on established strategies for improving the bioavailability of compounds with characteristics similar to this compound, which is likely a poorly soluble molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an investigational drug that acts as a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor and a free radical scavenger.[1][2][3][4] It has shown promise in preclinical models of neurodegenerative diseases.[3] Poor bioavailability is a potential concern for mPGES-1 inhibitors as a class, which can be attributed to high non-specific plasma protein binding. If a significant portion of the administered dose does not reach systemic circulation, it can lead to inconsistent and suboptimal therapeutic effects in animal studies.
Q2: What are the likely causes of poor bioavailability for a compound like this compound?
A2: Based on general principles of pharmacokinetics, the primary reasons for poor oral bioavailability of a small molecule drug like this compound could include:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.
-
High Plasma Protein Binding: As suggested for mPGES-1 inhibitors, extensive binding to plasma proteins can reduce the concentration of free, active drug.
Q3: What initial steps should I take if I suspect poor bioavailability in my animal experiments?
A3: A systematic approach is crucial.
-
Confirm the Issue: Analyze plasma samples at various time points after administration to determine the pharmacokinetic profile (Cmax, Tmax, AUC). Low exposure after oral dosing compared to intravenous (IV) dosing (if available) will confirm poor bioavailability.
-
Assess Physicochemical Properties: If not already known, determine the aqueous solubility and lipophilicity (logP) of this compound. This will help in understanding the primary barrier to absorption.
-
Evaluate Formulation: The formulation used for dosing is a critical factor. A simple suspension in an aqueous vehicle may not be sufficient for a poorly soluble compound.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
Possible Cause: Poor aqueous solubility of this compound.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Micronization: Reducing the particle size of the drug powder increases the surface area for dissolution. This can be achieved through techniques like jet milling or ball milling.
-
-
Formulation Optimization:
-
Co-solvents: Use a vehicle containing co-solvents such as polyethylene glycol (PEG) 300 or 400, propylene glycol, or ethanol to increase the solubility of the compound in the dosing formulation.
-
Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to enhance wetting and solubilization.
-
Cyclodextrins: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes, thereby increasing the aqueous solubility of the drug.
-
Lipid-Based Formulations: For highly lipophilic compounds, consider formulating this compound in oils or self-emulsifying drug delivery systems (SEDDS). These formulations can enhance lymphatic absorption, potentially bypassing first-pass metabolism.
-
Data Presentation
Table 1: Physicochemical Properties of this compound (Publicly Available Data)
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄F₃NO₃ | |
| Molecular Weight | 325.28 g/mol | |
| Solubility | Soluble in DMSO | - |
Table 2: Summary of Preclinical Studies Mentioning this compound Administration
| Animal Model | Disease Model | Route of Administration | Dosage | Reported Effects | Source |
| Mouse | Amyotrophic Lateral Sclerosis (ALS) | Oral | 2.5 mg/kg (twice daily) | Improved axonopathy and increased lifespan | |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Intraperitoneal | 3.3 mg/kg (daily for 7 days) | Alleviated clinical symptoms, inhibited inflammatory cell infiltration and demyelination | |
| Dog | Canine Cognitive Dysfunction | Oral | 5 or 10 mg/kg (for 8 weeks) | No adverse events related to the drug |
Disclaimer: The tables above summarize data found in public sources. The absence of pharmacokinetic data (Cmax, AUC, bioavailability) in these publications highlights the need for dedicated pharmacokinetic studies.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage in Mice
Objective: To prepare a solution-based formulation of this compound to improve its solubility for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO. For example, to prepare a 1 mg/mL final solution, start with 10 µL of DMSO per mg of this compound.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Add PEG 400 to the solution. A common ratio is 10-40% of the final volume. For a 1 mL final volume, add 100-400 µL of PEG 400.
-
Vortex thoroughly.
-
Slowly add saline to reach the final desired volume while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
Note: The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity in animals. A vehicle control group (receiving the vehicle without this compound) should always be included in the experiment.
Visualizations
Caption: Experimental workflow for addressing suspected poor bioavailability.
Caption: Mechanism of action of this compound.
Caption: Decision tree for troubleshooting poor bioavailability.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Crisdesalazine Technical Support Center: Troubleshooting Inconsistent Results
For researchers, scientists, and drug development professionals utilizing Crisdesalazine, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may lead to inconsistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound exhibits a dual mechanism of action. It acts as a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme crucial for the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[1][2] Additionally, it functions as a direct free radical scavenger, providing antioxidant and neuroprotective effects.[1][3] This multi-target action allows it to address both inflammatory and oxidative stress pathways.[3]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro studies, this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a stock solution in DMSO and store it in aliquots to avoid repeated freeze-thaw cycles. For optimal stability, the stock solution should be stored at -20°C for use within one month or at -80°C for use within six months.
Q3: Have there been reports of species-specific differences in the activity of mPGES-1 inhibitors like this compound?
Yes, species-specific differences in the binding and inhibition of mPGES-1 have been reported. Some inhibitors that are potent against the human enzyme show significantly decreased potency against mouse and rat mPGES-1. This is a critical consideration when translating results from preclinical animal models to human applications. Researchers should validate the efficacy of this compound in their specific animal model.
Troubleshooting Guide for Inconsistent Results
Issue 1: Lower than expected potency or efficacy in in vitro experiments.
| Potential Cause | Recommendation to Check |
| Compound Degradation | Verify the age and storage conditions of your this compound stock. Repeated freeze-thaw cycles can lead to degradation. Prepare fresh stock solutions from powder if necessary. |
| Solubility Issues | Ensure complete dissolution of this compound in DMSO before further dilution in aqueous media. Precipitates can lead to inaccurate concentrations. Gentle warming to 37°C and sonication can aid dissolution. |
| Cell Line Variability | The expression levels of mPGES-1 can vary between different cell lines and even with passage number. Confirm mPGES-1 expression in your cell line using techniques like Western blot or qPCR. |
| Assay Conditions | Optimize the concentration of this compound and the incubation time for your specific cell type and experimental endpoint. Cytotoxicity should be assessed, as high concentrations (e.g., 50 μM in SH-SY5Y cells) can affect cell viability. |
Issue 2: High variability or lack of efficacy in in vivo animal models.
| Potential Cause | Recommendation to Check |
| Species-Specific Potency | Confirm the inhibitory activity of this compound on the mPGES-1 enzyme from the animal species being used. As noted, potency can differ between human and rodent enzymes. |
| Bioavailability and Plasma Protein Binding | This compound's efficacy can be influenced by high non-specific plasma protein binding, which reduces the concentration of the free, active compound. Consider this when determining dosing regimens. |
| Route of Administration and Formulation | The method of administration (e.g., oral gavage, intraperitoneal injection) and the vehicle used can impact absorption and distribution. Ensure a consistent and appropriate administration protocol. |
| Animal Model Characteristics | The specific characteristics of the disease model, including the age of the animals and the stage of the disease, can influence the therapeutic window and the observed effects of this compound. |
Issue 3: Unexpected or off-target effects.
| Potential Cause | Recommendation to Check |
| Redirection of Prostaglandin Synthesis | Inhibition of mPGES-1 can lead to the redirection of the substrate, PGH2, towards the synthesis of other prostanoids (e.g., PGI2, PGD2, TXA2). This can vary depending on the tissue and cell type. Measure the levels of other prostaglandins to assess this possibility. |
| Free Radical Scavenging Activity | The antioxidant properties of this compound may lead to effects independent of mPGES-1 inhibition. Include appropriate controls to differentiate between these two mechanisms of action. |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., SH-SY5Y or RAW 264.7) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Administration in a Mouse Model of Neuroinflammation
-
Animal Model: Utilize a relevant mouse model, such as experimental autoimmune encephalomyelitis (EAE).
-
Compound Preparation: Prepare this compound in a suitable vehicle. For example, a stock solution in DMSO can be diluted in Dulbecco's phosphate-buffered saline (DPBS).
-
Administration: Administer this compound via the desired route, for instance, intraperitoneal injection at a specific dose (e.g., 3.3 mg/kg) and frequency (e.g., daily).
-
Monitoring: Monitor the animals for clinical signs of disease and any adverse effects.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for inconsistent results.
References
adjusting Crisdesalazine treatment protocols for different animal strains
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues when working with Crisdesalazine in different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual-action small molecule that functions as both a potent antioxidant and a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] This dual mechanism allows it to concurrently scavenge free radicals and suppress the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[1] This targeted anti-inflammatory and antioxidant activity contributes to its neuroprotective effects observed in various preclinical models.
Q2: In which animal models has this compound been tested?
A2: this compound has been evaluated in several animal models of neurodegenerative and inflammatory diseases. Efficacy has been demonstrated in mouse models of Alzheimer's disease (APP/PS1, betaCTF99, and GiDs mouse models), amyotrophic lateral sclerosis (ALS), and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[2][3][4] It has also shown positive results in canine models of cognitive dysfunction.
Q3: Are there known differences in efficacy or metabolism of this compound between different animal strains?
A3: While specific comparative studies on the pharmacokinetics and pharmacodynamics of this compound in different rodent strains like C57BL/6 and BALB/c are not extensively published, it is a critical factor to consider in experimental design. Generally, these strains exhibit distinct immunological and metabolic profiles which can influence drug response. For example, C57BL/6 mice are known for a Th1-biased immune response, while BALB/c mice have a Th2 bias. Such differences can affect the outcomes of studies on inflammatory and autoimmune diseases. Researchers should consider conducting preliminary dose-ranging and pharmacokinetic studies in their chosen strain to optimize treatment protocols.
Q4: What is the recommended vehicle for in vivo administration of this compound?
A4: Based on published preclinical studies, a common method for preparing this compound for intraperitoneal injection involves first dissolving it in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in a buffered saline solution like Dulbecco's phosphate-buffered saline (DPBS) to the final desired concentration. For oral administration in some studies, this compound has been incorporated into the animal's food. The choice of vehicle should always be validated for solubility, stability, and potential toxicity in the specific animal model and strain being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in dosing solution | - Low solubility in the final vehicle.- Temperature changes affecting solubility. | - Ensure the initial stock solution in DMSO is fully dissolved before diluting in aqueous buffer.- Prepare dosing solutions fresh before each use.- Consider a gentle warming of the solution, but verify the temperature stability of this compound beforehand.- Evaluate alternative vehicle formulations, such as those containing co-solvents (e.g., PEG400, Tween 80) or preparing a micro-suspension. |
| Inconsistent results between experimental animals of the same strain | - Variability in drug administration (e.g., incorrect gavage or injection technique).- Differences in individual animal metabolism.- Instability of the dosing solution over time. | - Ensure all personnel are thoroughly trained and consistent in their administration techniques.- Randomize animals into treatment groups to minimize bias.- Prepare fresh dosing solutions and administer them at a consistent time each day.- Increase the sample size (number of animals per group) to improve statistical power. |
| Adverse reactions in animals following administration (e.g., irritation, lethargy) | - Vehicle toxicity (especially with high concentrations of DMSO).- The pH of the dosing solution is not physiological.- Rapid administration of the substance. | - Minimize the final concentration of DMSO in the dosing solution (typically aiming for <5%).- Adjust the pH of the final dosing solution to be within a physiological range (pH 7.2-7.4).- Administer the substance slowly and carefully, especially for intravenous or intraperitoneal injections.- Include a vehicle-only control group to assess the effects of the vehicle itself. |
| Lack of expected therapeutic effect | - Inadequate dosage for the specific animal strain or disease model.- Poor bioavailability via the chosen administration route.- Degradation of the this compound compound. | - Conduct a dose-response study to determine the optimal therapeutic dose for your specific model and strain.- Investigate alternative administration routes that may offer better bioavailability (e.g., intraperitoneal vs. oral).- Ensure proper storage of the this compound compound (cool, dry, and dark conditions) and prepare fresh solutions for each experiment. |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection (Adapted from a study in an EAE mouse model)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a 500 mM stock solution:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound in the appropriate volume of sterile DMSO to achieve a 500 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the working solution (e.g., 1 mM):
-
In a separate sterile tube, dilute the 500 mM stock solution with sterile DPBS to the desired final concentration (e.g., 1 mM).
-
For example, to prepare 1 mL of a 1 mM working solution, add 2 µL of the 500 mM stock solution to 998 µL of sterile DPBS.
-
Mix gently by inversion.
-
-
Dosing:
-
The final injection volume will depend on the desired dose (e.g., mg/kg) and the weight of the animal. For instance, a 3.3 mg/kg dose was used in a study with C57BL/6 mice.
-
General Protocol for Oral Gavage in Mice
Materials:
-
Dosing solution of this compound
-
Appropriately sized oral gavage needle (flexible or rigid with a ball tip)
-
Syringe
Procedure:
-
Animal Restraint:
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle as you gently advance it. Do not force the needle. If resistance is met, withdraw and reposition.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the dosing solution.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Visualizations
Signaling Pathway of this compound's Dual Action
Caption: Dual mechanism of this compound.
Experimental Workflow for In Vivo Studies
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gntpharma.com [gntpharma.com]
- 3. GNT Animal Health [gnt-animal-health.com]
- 4. This compound alleviates inflammation in an experimental autoimmune encephalomyelitis multiple sclerosis mouse model by regulating the immune system - PMC [pmc.ncbi.nlm.nih.gov]
challenges in synthesizing Crisdesalazine for research purposes
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Crisdesalazine for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: this compound, or 2-hydroxy-5-[2-[4-(trifluoromethyl)phenyl]ethylamino]benzoic acid, is synthesized by reacting a salicylic acid derivative with a substituted phenethylamine. A common and effective method is a one-pot reductive amination. This involves the reaction of 5-aminosalicylic acid with 4-(trifluoromethyl)phenylacetaldehyde in the presence of a reducing agent.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis include reaction temperature, pH, and the choice of reducing agent and solvent. Temperature control is crucial to prevent side reactions, while pH adjustment is important for efficient imine formation during reductive amination. The selection of a mild reducing agent is necessary to avoid the reduction of other functional groups.
Q3: My this compound synthesis is resulting in a low yield. What are the potential causes?
A3: Low yields can be attributed to several factors. Inefficient imine formation is a common issue, which can be addressed by using dehydrating agents or adjusting the pH.[1] Another potential cause is the use of a suboptimal reducing agent that may not be effectively converting the imine to the desired secondary amine. Steric hindrance can also slow down the reaction, necessitating longer reaction times or higher temperatures.[2]
Q4: I am observing significant side product formation. How can I minimize this?
A4: A common side reaction is the formation of an O-alkylated product due to the presence of the reactive hydroxyl group on the salicylic acid ring.[3] To minimize this, it's recommended to use a selective N-alkylation method like reductive amination. Over-alkylation, resulting in a tertiary amine, can also occur. This can be controlled by using a stoichiometric amount of the aldehyde and monitoring the reaction progress closely.[1]
Q5: What is the best method for purifying crude this compound?
A5: Purification of the final product can be challenging due to the presence of structurally similar impurities. Column chromatography is a highly effective method for separating this compound from unreacted starting materials and side products.[4] The choice of solvent system for chromatography is critical for achieving good separation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inefficient imine formation during reductive amination. | - Add a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards imine formation. - Adjust the pH to be mildly acidic (pH 4-6) to catalyze imine formation. |
| Ineffective reduction of the imine intermediate. | - Switch to a different reducing agent. Sodium triacetoxyborohydride is often effective and selective for reductive aminations. - Ensure the reducing agent is fresh and has been stored correctly. | |
| Presence of a Major Side Product with a Similar Mass | O-alkylation of the phenolic hydroxyl group. | - Confirm the use of a selective N-alkylation protocol like reductive amination. - If direct alkylation is used, consider protecting the hydroxyl group before the alkylation step. |
| Formation of a Higher Molecular Weight Byproduct | Over-alkylation of the secondary amine to a tertiary amine. | - Use a 1:1 stoichiometric ratio of the amine and aldehyde. - Monitor the reaction closely using TLC or LC-MS and stop the reaction once the desired product is formed. |
| Product Discoloration (Appears as a Tarry or Dark Mixture) | Oxidation of the aminophenol starting material or product. | - Use high-purity, colorless starting materials. If the aminophenol is discolored, purify it by recrystallization before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Isolating the Product from the Reaction Mixture | The product is an oil or does not precipitate easily. | - If the product is an oil, extract the aqueous reaction mixture with a suitable organic solvent like ethyl acetate. - If the product is water-soluble, consider using a different workup procedure, such as salting out the product. |
Experimental Protocols
Protocol: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary.
Materials:
-
5-Aminosalicylic acid
-
4-(Trifluoromethyl)phenylacetaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve 5-aminosalicylic acid (1 equivalent) and 4-(trifluoromethyl)phenylacetaldehyde (1.1 equivalents) in dichloromethane (DCM).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once imine formation is complete, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC until the starting materials are consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
Crisdesalazine In Vivo Target Engagement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the in vivo target engagement of Crisdesalazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that we need to validate in vivo?
A1: this compound has a dual mechanism of action. It is an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and also acts as a direct free radical scavenger.[1] Therefore, in vivo target engagement studies should aim to validate both of these activities.
Q2: Which in vivo models are most relevant for studying this compound's target engagement?
A2: Lipopolysaccharide (LPS)-induced inflammation models in mice are commonly used to assess the anti-inflammatory effects of mPGES-1 inhibitors.[2] For neurodegenerative indications, animal models of Alzheimer's disease, Parkinson's disease, or amyotrophic lateral sclerosis (ALS) would be appropriate to assess both anti-inflammatory and antioxidant effects in the central nervous system.[1][3]
Q3: What are the key biomarkers to measure for each of this compound's targets?
A3: For mPGES-1 inhibition, the primary biomarker is the reduction of prostaglandin E2 (PGE2) levels in plasma or target tissues.[4] For its reactive oxygen species (ROS) scavenging activity, you can measure biomarkers of oxidative stress, such as levels of malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in tissues of interest.
Q4: Are there species-specific differences in this compound's activity that I should be aware of?
A4: Yes, species-specific differences in the potency of mPGES-1 inhibitors have been reported. Some inhibitors that are potent for human mPGES-1 show weaker activity against the rodent enzyme. It is crucial to confirm the activity of this compound against the mPGES-1 of the animal species used in your preclinical studies.
Troubleshooting Guides
mPGES-1 Target Engagement Validation
| Issue | Possible Cause | Troubleshooting Steps |
| No significant reduction in PGE2 levels after this compound administration. | 1. Inadequate dose or bioavailability.2. Suboptimal timing of sample collection.3. Species-specific insensitivity to the inhibitor.4. Issues with sample collection and processing. | 1. Conduct pharmacokinetic studies to ensure adequate drug exposure at the target site. Consider dose escalation.2. Perform a time-course experiment to determine the peak of PGE2 inhibition post-dosing.3. Verify the in vitro potency of this compound on the mPGES-1 enzyme from your animal model.4. Ensure rapid tissue harvesting and immediate inhibition of ex vivo PGE2 synthesis by adding a COX inhibitor (e.g., indomethacin) to the homogenization buffer. |
| High variability in PGE2 measurements between animals in the same group. | 1. Inconsistent induction of inflammation.2. Variability in drug administration.3. Differences in sample handling. | 1. Ensure consistent administration of the inflammatory stimulus (e.g., LPS).2. Use precise dosing techniques (e.g., oral gavage) and ensure consistent formulation.3. Standardize sample collection, processing, and storage procedures. |
| Unexpected increase in other prostanoids (prostanoid shunting). | Inhibition of mPGES-1 can lead to the redirection of the PGH2 substrate towards other prostanoid synthases, potentially increasing levels of other prostanoids like PGI2 or TXA2. | 1. Measure a panel of prostanoids (e.g., PGI2, TXA2, PGD2, PGF2α) in addition to PGE2 to assess for shunting.2. This may not be an adverse finding, as increased PGI2 can have vasoprotective effects. |
Reactive Oxygen Species (ROS) Scavenging Validation
| Issue | Possible Cause | Troubleshooting Steps |
| No significant change in oxidative stress biomarkers. | 1. The chosen animal model does not have a significant oxidative stress component.2. Insufficient drug exposure in the target tissue.3. The timing of biomarker assessment is not optimal. | 1. Confirm the presence of oxidative stress in your disease model by measuring baseline biomarker levels.2. Perform pharmacokinetic studies to determine this compound concentrations in the target tissue.3. Conduct a time-course study to identify the optimal time point for assessing antioxidant effects. |
| Conflicting results between different antioxidant assays. | Different assays measure different aspects of antioxidant activity. | Use a battery of well-validated assays to assess various aspects of oxidative damage and antioxidant defense. |
| High background in in vivo ROS detection assays (e.g., DCF-DA). | The DCF-DA assay is prone to artifacts and may not be reliable for quantifying intracellular ROS. | 1. Consider using alternative, more specific probes for ROS detection.2. Focus on measuring the downstream consequences of oxidative stress, such as lipid peroxidation (MDA levels) and DNA damage (8-OHdG levels), which are more stable endpoints. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of mPGES-1 Inhibitors on PGE2 Levels in Preclinical Inflammation Models
| Compound | Animal Model | Dose | Route of Administration | % Reduction in PGE2 | Reference |
| Compound 322 | Air Pouch Mouse Model | 30 mg/kg | Oral | Significant reduction | |
| Compound 323 | Air Pouch Mouse Model | 30 mg/kg | Oral | Significant reduction | |
| Compound 117 | Air Pouch Mouse Model | 100 mg/kg | Oral | Significant reduction | |
| Compound 4b | Wild-type Mice | Not specified | Oral | More potent than celecoxib | |
| Compound III | Air Pouch Mouse Model | Not specified | Not specified | Significant reduction |
Table 2: In Vivo Antioxidant Effects of a Plant Extract in a Rat Model of Oxidative Stress
| Treatment Group | SOD (U/mg protein) | CAT (U/mg protein) | GSH-Px (U/mg protein) | MDA (nmol/mg protein) | Reference |
| Control | 120 ± 8 | 45 ± 3 | 85 ± 5 | 1.5 ± 0.2 | Adapted from |
| Model (Oxidative Stress) | 80 ± 6 | 30 ± 2 | 60 ± 4 | 3.0 ± 0.3 | Adapted from |
| Plant Extract (Low Dose) | 95 ± 7 | 35 ± 3 | 70 ± 5 | 2.5 ± 0.2 | Adapted from |
| Plant Extract (High Dose) | 115 ± 9 | 42 ± 3 | 80 ± 6 | 1.8 ± 0.2 | Adapted from |
Experimental Protocols
Protocol 1: In Vivo mPGES-1 Target Engagement in an LPS-Induced Inflammation Mouse Model
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle control via oral gavage at the desired doses.
-
Induction of Inflammation: One hour after drug administration, inject lipopolysaccharide (LPS) (e.g., 1 mg/kg) intraperitoneally to induce a systemic inflammatory response.
-
Sample Collection: At a predetermined time point (e.g., 2-4 hours after LPS injection), euthanize the mice and collect blood via cardiac puncture into EDTA-containing tubes. Perfuse the animals with saline and harvest target tissues (e.g., brain, liver, spleen).
-
PGE2 Measurement:
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
For tissue samples, immediately snap-freeze in liquid nitrogen. Homogenize the tissue on ice in a buffer containing a COX inhibitor (e.g., 10 µM indomethacin) to prevent ex vivo PGE2 synthesis.
-
Measure PGE2 levels in plasma and tissue homogenates using a validated ELISA or LC-MS/MS method.
-
Protocol 2: In Vivo ROS Scavenging Activity Assessment
-
Animal Model: Use a relevant disease model with a known oxidative stress component (e.g., a neurodegenerative disease model).
-
Drug Administration: Treat the animals with this compound or vehicle control for a specified duration as dictated by the disease model.
-
Sample Collection: At the end of the treatment period, euthanize the animals and harvest the target tissues (e.g., brain, liver).
-
Biomarker Analysis:
-
Prepare tissue homogenates in an appropriate buffer on ice.
-
Measure the activity of antioxidant enzymes (SOD, CAT, GSH-Px) using commercially available assay kits.
-
Quantify the levels of lipid peroxidation by measuring malondialdehyde (MDA) using a TBARS assay.
-
Analyze protein carbonyl content as a marker of protein oxidation via Western blot or ELISA.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for mPGES-1 target engagement.
Caption: Workflow for ROS scavenging validation.
References
- 1. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Crisdesalazine and Other Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a promising therapeutic target for inflammatory and neurodegenerative diseases. Its inhibition offers a more targeted approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by specifically blocking the production of pro-inflammatory prostaglandin E2 (PGE2) downstream of cyclooxygenase (COX) enzymes. This targeted action is anticipated to reduce the gastrointestinal and cardiovascular side effects associated with COX inhibition. Crisdesalazine (also known as AAD-2004) is a novel mPGES-1 inhibitor with a unique dual mechanism of action, also acting as a potent free radical scavenger. This guide provides a comparative overview of this compound against other notable mPGES-1 inhibitors, supported by available preclinical data.
Mechanism of Action: The Rationale for mPGES-1 Inhibition
The arachidonic acid cascade is a pivotal pathway in the inflammatory response. As illustrated in the signaling pathway diagram below, cyclooxygenase (COX) enzymes convert arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor to various prostanoids, including the pro-inflammatory PGE2, as well as physiologically important prostanoids like prostacyclin (PGI2) and thromboxane A2 (TXA2). While NSAIDs and selective COX-2 inhibitors effectively reduce PGE2 production, they also impact other prostanoids, leading to potential side effects. In contrast, mPGES-1 selectively catalyzes the conversion of PGH2 to PGE2, making it an attractive target for selective anti-inflammatory therapy.
Comparative Efficacy of mPGES-1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected mPGES-1 inhibitors based on their half-maximal inhibitory concentration (IC50) values. It is important to note that these values are derived from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound (AAD-2004) | mPGES-1 | LPS-stimulated BV2 cells | 230 | [1] |
| mPGES-1 | Recombinant human protein | 249 | [1] | |
| Free Radicals | Spin-trapping assay | 50 | [1][2] | |
| PF-4693627 | mPGES-1 | Recombinant human protein | 3 | [3] |
| MK-886 | mPGES-1 | Recombinant human protein | 1600 | |
| MF63 | mPGES-1 | Cell-free assay | 1 | |
| LY3023703 | mPGES-1 | Not specified | Potent (in vivo data available) |
Selectivity Profile: mPGES-1 vs. COX Inhibition
A key advantage of mPGES-1 inhibitors is their selectivity over COX enzymes. This selectivity is expected to translate into a better safety profile, particularly concerning gastrointestinal and cardiovascular systems.
| Inhibitor Class | Effect on PGE2 Production | Effect on Other Prostanoids (e.g., PGI2, TXA2) | Expected Side Effect Profile |
| mPGES-1 Inhibitors | Significantly Decreased | Largely Unaffected or Potentially Increased (shunting) | Reduced GI and Cardiovascular risk |
| COX-2 Inhibitors (e.g., Celecoxib) | Significantly Decreased | Significantly Decreased | GI sparing compared to non-selective NSAIDs, but potential cardiovascular risk |
| Non-selective NSAIDs (e.g., Ibuprofen) | Significantly Decreased | Significantly Decreased | Risk of GI and cardiovascular side effects |
Preclinical studies have shown that while the COX-2 inhibitor celecoxib inhibits the synthesis of both PGE2 and prostacyclin, the mPGES-1 inhibitor LY3023703 inhibits PGE2 synthesis while leading to an increase in prostacyclin synthesis. This compound has demonstrated superior safety in animal models compared to ibuprofen, with no gastric bleeding observed at doses 400-fold higher than the therapeutically effective dose in a mouse model of amyotrophic lateral sclerosis (ALS).
Dual Mechanism of this compound: A Unique Advantage
This compound distinguishes itself from other mPGES-1 inhibitors through its dual mechanism of action. In addition to inhibiting mPGES-1, it is also a potent free radical scavenger. Oxidative stress is a well-established contributor to the pathology of numerous inflammatory and neurodegenerative diseases. By concurrently targeting both inflammation and oxidative stress, this compound may offer a more comprehensive therapeutic approach.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to characterize mPGES-1 inhibitors.
mPGES-1 Inhibition Assay (Recombinant Human Protein)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified mPGES-1.
Protocol Outline:
-
Reagent Preparation: Recombinant human mPGES-1 is prepared and diluted to a working concentration. The substrate, PGH2, is freshly prepared due to its instability. Test compounds are dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The recombinant mPGES-1 enzyme is pre-incubated with various concentrations of the test compound in the presence of the co-factor glutathione for a specified time at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of PGH2.
-
Reaction Termination: After a short incubation period, the reaction is stopped, typically by the addition of a quenching agent.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the mPGES-1 activity (IC50) is calculated from the dose-response curve.
Cellular mPGES-1 Inhibition Assay
This assay assesses the ability of a compound to inhibit mPGES-1 activity within a cellular context, which is more physiologically relevant.
Protocol Outline:
-
Cell Culture: A suitable cell line that expresses mPGES-1 upon stimulation, such as BV2 microglial cells, is cultured.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a defined period.
-
Stimulation: mPGES-1 expression and activity are induced by stimulating the cells with an inflammatory agent, such as lipopolysaccharide (LPS).
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using ELISA or LC-MS.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of PGE2 inhibition against the concentration of the test compound.
DPPH Free Radical Scavenging Assay
This assay is commonly used to evaluate the free radical scavenging capacity of a compound.
Protocol Outline:
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated.
-
IC50 Determination: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) is determined.
Conclusion
This compound presents a compelling profile as a therapeutic candidate for inflammatory and neurodegenerative diseases. Its potent inhibition of mPGES-1, coupled with its unique free radical scavenging activity, suggests a multifaceted approach to disease modification. While direct comparative data with other mPGES-1 inhibitors is still emerging, the available preclinical evidence highlights its efficacy and favorable safety profile. The continued investigation of this compound and other selective mPGES-1 inhibitors holds significant promise for the development of safer and more effective treatments for a range of debilitating conditions. Further head-to-head clinical studies will be crucial to fully elucidate the comparative therapeutic potential of these agents.
References
Crisdesalazine: A Neuroprotective Candidate - A Comparative Analysis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Crisdesalazine (also known as AAD-2004) with alternative compounds across various preclinical models of neurodegenerative diseases. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound is a novel drug candidate with a dual mechanism of action: inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and scavenging of reactive oxygen species (ROS).[1][2] This dual action targets both neuroinflammation and oxidative stress, two key pathological pathways in many neurodegenerative disorders.[3][4] Preclinical studies have demonstrated its neuroprotective efficacy in models of Alzheimer's Disease (AD), Amyotrophic Lateral Sclerosis (ALS), and Multiple Sclerosis (MS).[5] Comparative data, particularly in ALS models, suggests superior efficacy over existing treatments like riluzole and non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen.
Mechanism of Action
This compound exerts its neuroprotective effects through two primary pathways:
-
Inhibition of mPGES-1: this compound inhibits the mPGES-1 enzyme, which is a key player in the inflammatory cascade. mPGES-1 is responsible for the production of prostaglandin E2 (PGE2), a pro-inflammatory molecule. By inhibiting mPGES-1, this compound reduces neuroinflammation.
-
Reactive Oxygen Species (ROS) Scavenging: this compound acts as a direct free radical scavenger, mitigating oxidative stress, which is a significant contributor to neuronal damage in neurodegenerative diseases.
The following diagram illustrates the signaling pathway of mPGES-1 inhibition by this compound.
References
- 1. Prostaglandin E2 type 1 receptors contribute to neuronal apoptosis after transient forebrain ischemia. [vivo.weill.cornell.edu]
- 2. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 type 1 receptors contribute to neuronal apoptosis after transient forebrain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gntpharma.com [gntpharma.com]
- 5. alzdiscovery.org [alzdiscovery.org]
A Comparative Analysis of Crisdesalazine and Traditional NSAIDs for Neuroprotection
For Immediate Release
This guide provides a detailed comparison of the novel neuroprotective agent Crisdesalazine against traditional non-steroidal anti-inflammatory drugs (NSAIDs). It is intended for researchers, scientists, and drug development professionals interested in the landscape of neuroprotective therapeutics. This document synthesizes experimental data on their respective mechanisms of action, efficacy in preclinical models, and safety profiles.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Traditional NSAIDs, primarily known for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, have been epidemiologically linked to a reduced risk of Alzheimer's disease (AD), although clinical trials have been largely disappointing.[1][2][3] this compound, a novel molecule with a distinct mechanism of action, presents a promising alternative with potentially enhanced neuroprotective efficacy and an improved safety profile.[4][5] This guide offers an objective comparison based on available preclinical data.
Mechanism of Action
The fundamental difference in the neuroprotective mechanisms of this compound and traditional NSAIDs lies in their primary molecular targets.
This compound is a dual-function molecule that acts as both a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and a scavenger of reactive oxygen species (ROS). By inhibiting mPGES-1, this compound specifically blocks the production of prostaglandin E2 (PGE2), a key inflammatory mediator in the brain, without affecting the synthesis of other prostaglandins that may have homeostatic functions. This targeted approach is believed to contribute to its favorable safety profile, particularly concerning gastrointestinal side effects associated with broad COX inhibition.
Traditional NSAIDs , such as ibuprofen and naproxen, exert their anti-inflammatory effects by non-selectively or selectively inhibiting COX-1 and COX-2 enzymes. This blockade prevents the conversion of arachidonic acid into prostaglandins, including PGE2, PGD2, PGF2α, prostacyclin (PGI2), and thromboxane A2. While this broad-spectrum inhibition is effective in reducing inflammation, it can also disrupt the physiological roles of these prostaglandins, leading to well-documented side effects. Some NSAIDs have also been shown to exert neuroprotective effects through COX-independent mechanisms, such as the modulation of γ-secretase activity to reduce amyloid-beta (Aβ) production and the inhibition of mitochondrial calcium overload.
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and traditional NSAIDs.
Preclinical Efficacy: A Comparative Summary
Direct head-to-head comparative studies of this compound and various traditional NSAIDs in the same neurodegenerative disease models are limited. However, data from independent studies allow for a comparative assessment of their neuroprotective potential.
Amyotrophic Lateral Sclerosis (ALS) Mouse Model
A key study directly compared the efficacy of this compound with ibuprofen in a SOD1G93A transgenic mouse model of ALS. The results demonstrated the superior neuroprotective effects of this compound.
| Parameter | Vehicle | Ibuprofen (25 mg/kg, twice daily) | This compound (2.5 mg/kg, twice daily) |
| Delay in Onset of Rotarod Deficit | - | 15.6% | 36% |
| Extension of Survival | - | 9.4% | 21% |
| Data from Shin et al., 2012, as reported in the Alzheimer's Drug Discovery Foundation report on this compound. |
Alzheimer's Disease (AD) Mouse Models
While no direct comparative studies have been identified, the effects of both this compound and ibuprofen have been evaluated in transgenic mouse models of AD.
This compound: In a Tg-βCTF99/B6 mouse model of AD, this compound treatment (dose not specified) was shown to inhibit neuronal loss. The neuronal cell density in the prefrontal and parietal cortex of this compound-treated transgenic mice was 94% and 96% of non-transgenic control mice, respectively, compared to 87% and 89% in untreated transgenic mice.
Ibuprofen: In a triple-transgenic mouse model of AD (3xTg-AD), prophylactic treatment with ibuprofen-supplemented chow between 1 and 6 months of age resulted in a significant improvement in cognitive performance in the Morris water maze task compared to untreated 3xTg-AD mice. Ibuprofen treatment also led to a significant decrease in intraneuronal oligomeric Aβ and hyperphosphorylated tau in the hippocampus.
In Vitro Neuroprotection and Anti-inflammatory Effects
This compound: In vitro studies have demonstrated that this compound promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. It has also been shown to reduce neuronal necrosis in a macrophage-neuronal co-culture system.
Traditional NSAIDs: Certain NSAIDs, particularly the fenamate class (e.g., mefenamic acid), have been shown to reduce glutamate-evoked excitotoxicity in cultured embryonic rat hippocampal neurons. However, other non-fenamate NSAIDs like ibuprofen and indomethacin did not show this protective effect in the same in vitro model, suggesting that this neuroprotective mechanism is not common to all NSAIDs.
Experimental Protocols
This compound: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This model is used to study the neuroinflammatory and demyelinating processes of multiple sclerosis.
-
Animals: 6-week-old female C57BL/6 mice.
-
Induction of EAE:
-
Mice are immunized with a myelin oligodendrocyte glycoprotein peptide (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA).
-
Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.
-
-
Treatment: this compound or vehicle is administered daily starting from the day of immunization or at the onset of clinical signs.
-
Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no signs to paralysis.
-
Histology: At the end of the experiment, spinal cords are collected for histological analysis. Hematoxylin and eosin (H&E) staining is used to assess inflammatory cell infiltration, and Luxol Fast Blue (LFB) staining is used to evaluate the extent of demyelination.
-
This compound: Macrophage Polarization Assay
This in vitro assay assesses the ability of a compound to modulate the inflammatory state of macrophages.
-
Cells: Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs).
-
Protocol:
-
Macrophages are cultured in appropriate media.
-
To induce a pro-inflammatory (M1) state, cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
To induce an anti-inflammatory (M2) state, cells are stimulated with interleukin-4 (IL-4) and interleukin-13 (IL-13).
-
This compound is added to the culture medium at various concentrations at the time of stimulation.
-
-
Analysis:
-
Gene Expression: Quantitative PCR (qPCR) is used to measure the expression of M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arg1, Ym1, Fizz1).
-
Protein Expression: ELISA or flow cytometry can be used to quantify the secretion of M1 and M2 cytokines and the expression of cell surface markers.
-
Traditional NSAIDs: In Vitro Excitotoxicity Assay
This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive stimulation of glutamate receptors.
-
Cells: Primary cultured embryonic rat hippocampal neurons.
-
Protocol:
-
Neurons are cultured for several days to allow for maturation.
-
Excitotoxicity is induced by exposing the neurons to a high concentration of glutamate for a short period.
-
The NSAID being tested is co-incubated with glutamate.
-
-
Assessment of Cell Death: Cell viability is measured 24 hours after glutamate exposure using a cell death assay, such as the lactate dehydrogenase (LDH) release assay (e.g., Cytotox-96 assay).
Safety and Tolerability
A significant advantage of this compound's targeted mechanism is its potential for an improved safety profile compared to traditional NSAIDs.
This compound: In a mouse model of ALS, oral administration of this compound at a dose 400 times higher than the maximal therapeutic dose did not cause damage to the gastric mucosal membrane. In older dogs with cognitive dysfunction, this compound treatment did not result in any drug-related adverse events. However, only a phase 1 clinical trial has been completed in humans, so long-term safety data is not yet available.
Traditional NSAIDs: Chronic use of traditional NSAIDs is associated with a well-established risk of gastrointestinal bleeding and an increased risk for severe cardiovascular events. These side effects are a major limitation for their long-term use as a neuroprotective strategy.
Conclusion
This compound represents a promising new approach to neuroprotection with a distinct and more targeted mechanism of action than traditional NSAIDs. Preclinical data, particularly from a head-to-head comparison in an ALS mouse model, suggest superior efficacy for this compound over ibuprofen. Furthermore, its targeted inhibition of mPGES-1 is anticipated to translate to a better safety profile, mitigating the risks of gastrointestinal and cardiovascular complications associated with long-term NSAID use.
While the existing preclinical data for this compound is encouraging, further research, including more direct comparative studies against a broader range of traditional NSAIDs in various neurodegenerative disease models and long-term human clinical trials, is necessary to fully elucidate its therapeutic potential and establish its place in the neuroprotective armamentarium.
References
- 1. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Mild Uncoupling in Mitochondria. Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dementia risk: What impact do over-the-counter pain drugs have? [medicalnewstoday.com]
- 4. Non-steroidal anti-inflammatory drugs (NSAIDs) and neuroprotection in the elderly: a view from the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
A Comparative Guide to the In Vivo Anti-inflammatory Properties of Crisdesalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of Crisdesalazine, a novel therapeutic agent, with other alternatives. The information presented is supported by experimental data to aid in the evaluation of its potential in inflammatory disease research and development.
This compound (also known as AAD-2004) is a multi-target drug candidate with both anti-inflammatory and antioxidant properties.[1] It is a derivative of salicylic acids, such as mesalazine and sulfasalazine.[2] Its primary mechanism of action involves the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2), a potent inflammatory mediator.[2][3] Additionally, this compound acts as a direct free radical scavenger.[2]
Comparative Efficacy in In Vivo Models
In vivo studies have demonstrated the anti-inflammatory effects of this compound in various animal models of inflammatory and neurodegenerative diseases.
Table 1: Comparison of this compound Efficacy in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
| Treatment Group | Onset of Rotarod Deficit (Delay vs. Vehicle) | Survival Extension (vs. Vehicle) | Reference |
| This compound (2.5 mg/kg, oral, twice daily) | 36% | 21% | |
| Ibuprofen (25 mg/kg, twice daily) | 15.6% | 9.4% | |
| Riluzole (50 mg/kg) | 12% | 8.2% |
Table 2: Effects of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Outcome Measure | This compound-Treated Group vs. Control | Reference |
| Clinical Symptoms | Significantly alleviated | |
| Inflammatory Cell Infiltration in Spinal Cord | Inhibited | |
| Demyelination in Spinal Cord | Inhibited | |
| Macrophage Polarization | Promoted M1 to M2 phase transition | |
| Regulatory T cells (Tregs) | Altered phase |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects through a dual mechanism of action. It not only inhibits the production of a key inflammatory mediator but also scavenges harmful free radicals.
Caption: Dual inhibitory action of this compound on inflammation.
The inhibition of mPGES-1 by this compound also influences immune cell polarization, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype.
Caption: this compound promotes a shift to an anti-inflammatory macrophage phenotype.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
1. Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
-
Animal Model: 6-week-old female C57BL/6 mice.
-
Induction of EAE: Mice were immunized with myelin oligodendrocyte glycoprotein peptide (MOG35-55) emulsified in complete Freund's adjuvant (CFA). Pertussis toxin was also administered.
-
Treatment: this compound was administered via intraperitoneal injection at a dose of 3.3 mg/kg once daily for 7 days, commencing 9 days after the induction of EAE.
-
Control Group: Received injections of phosphate-buffered saline (PBS).
-
Assessments: Clinical symptoms, inflammatory cell infiltration, and demyelination in the spinal cord were evaluated.
Caption: Workflow of the this compound study in the EAE mouse model.
2. Amyotrophic Lateral Sclerosis (ALS) Mouse Model
-
Animal Model: SOD1G93A transgenic mice.
-
Treatment: this compound was administered orally at a dose of 2.5 mg/kg twice daily, starting at 8 weeks of age.
-
Comparative Arms: Ibuprofen (25 mg/kg, twice daily) and Riluzole (50 mg/kg).
-
Assessments: Motor function (rotarod test) and survival were monitored.
3. Canine Cognitive Dysfunction Syndrome
-
Animal Model: Companion dogs with severe cognitive dysfunction.
-
Treatment: this compound was administered at doses of 5 mg/kg or 10 mg/kg for 8 weeks.
-
Assessments: Canine cognitive dysfunction rating scale and canine dementia scale were used to evaluate efficacy.
Conclusion
The available in vivo data suggests that this compound is a promising anti-inflammatory agent with a dual mechanism of action that differentiates it from traditional NSAIDs. Its ability to inhibit PGE2 production and scavenge free radicals, coupled with its demonstrated efficacy in animal models of inflammatory and neurodegenerative conditions, warrants further investigation. The comparative data, particularly its superiority over ibuprofen in an ALS model, highlights its potential for improved therapeutic outcomes with a potentially better safety profile. Researchers in the field of inflammation and neurodegeneration should consider this compound as a valuable tool for further preclinical and clinical studies.
References
Crisdesalazine: A Disease-Modifying Approach Versus Symptomatic Treatments in Neurodegenerative Disorders
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of therapeutic development for neurodegenerative diseases is marked by a critical distinction between agents that offer symptomatic relief and those with the potential to modify the underlying disease course. Crisdesalazine (also known as AAD-2004), an investigational drug, represents a novel disease-modifying strategy with a dual mechanism of action. This guide provides a comprehensive comparison of this compound's preclinical disease-modifying effects with the established efficacy of current symptomatic treatments for Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS).
Executive Summary
This compound is a small molecule that functions as both a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and a potent free radical scavenger.[1] This dual action targets two key pathological pathways implicated in neurodegeneration: inflammation and oxidative stress. Preclinical studies in animal models of AD and ALS have demonstrated its potential to slow disease progression, improve neuronal survival, and enhance functional outcomes.
In contrast, standard treatments for AD, such as acetylcholinesterase inhibitors (AChEIs) and N-methyl-D-aspartate (NMDA) receptor antagonists, primarily address the symptoms of cognitive decline by modulating neurotransmitter levels. Similarly, in ALS, the approved treatments, riluzole and edaravone, offer a modest survival benefit and a slowing of functional decline but do not halt the relentless progression of motor neuron degeneration.
This guide presents a detailed comparison of the quantitative data from preclinical studies of this compound and clinical trials of symptomatic treatments, alongside the experimental protocols that underpin these findings. Visual diagrams of the relevant signaling pathways are also provided to facilitate a deeper understanding of the distinct mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the key efficacy data for this compound in preclinical models and for symptomatic treatments in clinical trials for Alzheimer's Disease and Amyotrophic Lateral Sclerosis.
Table 1: Alzheimer's Disease - this compound (Preclinical) vs. Symptomatic Treatments (Clinical)
| Treatment | Study Population | Primary Endpoint | Key Results | Citation(s) |
| This compound | Tg-βCTF99/B6 mice (AD model) | Neuronal cell density in the prefrontal and parietal cortex | Cell density in treated mice was 94% and 96% of non-transgenic controls, respectively, compared to 87% and 89% in untreated AD model mice. | [2] |
| Donepezil | Patients with mild to moderate AD | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) | Statistically significant improvement in ADAS-cog scores compared to placebo at 12, 18, and 24 weeks. Mean drug-placebo difference of 2.5 to 3.1 points. | [3][4] |
| Rivastigmine | Patients with severe AD | Alzheimer's Disease Cooperative Study–Activities of Daily Living scale–Severe Impairment Version (ADCS-ADL-SIV) | Statistically significant less deterioration on the ADCS-ADL-SIV with 13.3 mg/24h patch versus 4.6 mg/24h patch at 16 and 24 weeks. | [5] |
| Memantine | Patients with moderate to severe AD | Severe Impairment Battery (SIB) | Statistically significant benefit on the SIB total score at study end compared to placebo. |
Table 2: Amyotrophic Lateral Sclerosis - this compound (Preclinical) vs. Disease-Modifying/Symptomatic Treatments (Clinical)
| Treatment | Study Population | Primary Endpoint | Key Results | Citation(s) |
| This compound | SOD1G93A transgenic mice (ALS model) | Lifespan extension | 21% extension in survival compared to vehicle-treated animals. | |
| This compound | SOD1G93A transgenic mice (ALS model) | Onset of rotarod deficit | 36% delay in the onset of rotarod deficit compared to the vehicle group. | |
| Riluzole | Patients with ALS | Tracheostomy-free survival | Modest but statistically significant benefit in prolonging survival. Hazard ratio for death of 0.80. | |
| Edaravone | Patients with ALS | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) score | Significantly smaller decline in ALSFRS-R score compared with placebo. Least-squares mean difference between groups of 2.49. |
Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for a critical evaluation of the data.
This compound Preclinical Studies
Study in a Mouse Model of Alzheimer's Disease (Baek et al., 2013)
-
Animal Model: Tg-βCTF99/B6 mice, which exhibit age-dependent neuronal loss and neuritic atrophy.
-
Treatment: this compound was administered at a dose of 25 mg/kg/day mixed in the food for 8 months, starting from 10 months of age.
-
Methodology: Following the treatment period, brain tissue was collected for histological analysis. Neuronal cell density in the prefrontal and parietal cortex was quantified using stereological methods. The accumulation of lipid peroxidation markers was also assessed.
-
Statistical Analysis: Differences in neuronal cell density and lipid peroxidation between treated, untreated, and non-transgenic control groups were analyzed using appropriate statistical tests, likely ANOVA followed by post-hoc tests.
Study in a Mouse Model of Amyotrophic Lateral Sclerosis (Shin et al., 2012)
-
Animal Model: SOD1G93A transgenic mice, a widely used model that develops progressive motor neuron disease.
-
Treatment: this compound was administered orally twice daily at a dose of 2.5 mg/kg, starting at 8 weeks of age.
-
Methodology: Motor function was assessed weekly using a rotarod test. The onset of disease was defined as the age at which a mouse could no longer stay on the rotating rod for a predetermined time. Lifespan was recorded as the age at death. Spinal cord tissue was analyzed for markers of oxidative stress (nitrotyrosine and 8-OHdG), inflammation (PGE2 formation, microglial activation), and neurodegeneration.
-
Statistical Analysis: Survival data were analyzed using Kaplan-Meier curves and log-rank tests. Differences in motor performance and biomarker levels were assessed using t-tests or ANOVA.
Symptomatic Treatment Clinical Trials
Donepezil in Alzheimer's Disease (Rogers et al., 1998)
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with a diagnosis of mild to moderate probable Alzheimer's disease. Key inclusion criteria included a Mini-Mental State Examination (MMSE) score between 10 and 26.
-
Intervention: Patients were randomly assigned to receive daily doses of 5 mg or 10 mg of donepezil, or a placebo.
-
Primary Efficacy Measures: The cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Clinician's Interview-Based Impression of Change-Plus (CIBIC plus).
-
Statistical Analysis: An intent-to-treat analysis was performed using an analysis of covariance (ANCOVA) model to compare the change from baseline in ADAS-cog scores between the treatment and placebo groups.
Riluzole in Amyotrophic Lateral Sclerosis (Bensimon et al., 1994)
-
Study Design: A prospective, double-blind, placebo-controlled trial.
-
Participants: Outpatients with a diagnosis of probable or definite amyotrophic lateral sclerosis.
-
Intervention: Patients were randomized to receive either 100 mg of riluzole per day or a placebo.
-
Primary Endpoints: Survival and the rate of change in functional status.
-
Statistical Analysis: Survival was analyzed using the log-rank test. The rates of change in functional and muscle strength scores were compared between the two groups using a random-effects model.
Edaravone in Amyotrophic Lateral Sclerosis (Writing Group for the Edaravone ALS Study Group, 2017)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group phase 3 trial.
-
Participants: Patients aged 20-75 years with definite or probable ALS, a disease duration of 2 years or less, and a forced vital capacity of 80% or more.
-
Intervention: Patients were randomly assigned to receive either intravenous edaravone (60 mg) or placebo for 6 cycles.
-
Primary Efficacy Outcome: The change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score from baseline to 24 weeks.
-
Statistical Analysis: The primary outcome was analyzed using a mixed model for repeated measures.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the symptomatic treatments, as well as a conceptual workflow for comparing their therapeutic approaches.
Caption: this compound's dual action on inflammation and oxidative stress.
Caption: Mechanisms of symptomatic treatments for Alzheimer's Disease.
Caption: Riluzole's mechanism in reducing glutamate excitotoxicity in ALS.
Caption: Conceptual workflow comparing therapeutic intervention points.
Conclusion
This compound, with its dual mechanism targeting both neuroinflammation and oxidative stress, represents a promising disease-modifying strategy for neurodegenerative disorders like Alzheimer's disease and Amyotrophic Lateral Sclerosis. The preclinical data, demonstrating a reduction in neuronal loss, an extension of lifespan, and a delay in functional decline in animal models, stand in contrast to the primarily symptomatic relief offered by current standard-of-care treatments.
While the clinical efficacy of this compound in humans is yet to be established, the preclinical evidence suggests a potential to intervene at a more fundamental level of the disease process. For researchers and drug development professionals, the comparative data and methodologies presented in this guide offer a framework for evaluating the potential of novel disease-modifying therapies against the backdrop of existing symptomatic treatments. The distinct mechanisms of action, as illustrated in the provided diagrams, highlight the different therapeutic philosophies and underscore the importance of developing treatments that can alter the trajectory of these devastating diseases. Further clinical investigation into this compound is warranted to determine if its promising preclinical profile translates into meaningful benefits for patients.
References
- 1. ptmasterguide.com [ptmasterguide.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Crisdesalazine Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Crisdesalazine (also known as AAD-2004) is an investigational drug with a dual mechanism of action, acting as both a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor and a free radical scavenger.[1] Developed by GNT Pharma, it is being explored for the treatment of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1] This guide provides an objective comparison of published research findings on this compound, including independent validation studies and data on alternative therapeutic strategies, to aid researchers in evaluating its potential.
Mechanism of Action
This compound targets key pathways implicated in neuroinflammation and oxidative stress. By inhibiting mPGES-1, it aims to reduce the production of prostaglandin E2 (PGE2), a key inflammatory mediator in the brain.[1] Its free radical scavenging properties are believed to counteract oxidative damage, another critical factor in the progression of neurodegenerative disorders.
References
meta-analysis of Crisdesalazine studies in neurodegenerative diseases
An in-depth guide for researchers and drug development professionals on the emerging therapeutic Crisdesalazine, benchmarked against current and pipeline alternatives for Alzheimer's, Parkinson's, and Huntington's diseases.
This compound (also known as AAD-2004) is an investigational small molecule drug being developed by GNT Pharma. It is characterized by a dual mechanism of action, functioning as both a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and a scavenger of reactive oxygen species (ROS)[1]. This dual action positions it as a promising candidate for treating neurodegenerative diseases where neuroinflammation and oxidative stress are key pathological drivers[2]. This guide provides a meta-level comparison of this compound's performance in preclinical and early clinical studies against established and emerging therapies for Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mechanism of Action
This compound's therapeutic rationale is based on its ability to concurrently target two major pathways in neurodegeneration. By inhibiting mPGES-1, it selectively blocks the production of prostaglandin E2 (PGE2), a key mediator of inflammation in the brain. Its antioxidant properties allow it to neutralize harmful free radicals, thus protecting neurons from oxidative damage[1][2].
Preclinical and Clinical Data Summary
To date, no meta-analysis of this compound has been published. The following tables summarize the available data from individual studies and press releases, comparing its effects to standard of care and other emerging therapies.
Alzheimer's Disease (AD)
Table 1: this compound Performance in AD Models vs. Comparators
| Therapy Class | Agent | Mechanism of Action | Key Preclinical/Clinical Efficacy Data |
| Investigational | This compound | mPGES-1 inhibitor & ROS scavenger | Preclinical (AD mouse models): Reduced amyloid plaques and neuronal death, improved cognitive function. Canine Study (Cognitive Dysfunction): Significant improvement in cognitive dysfunction rating scale and dementia scale.[3] |
| Standard of Care | Donepezil, Rivastigmine, Galantamine | Acetylcholinesterase inhibitors | Modest symptomatic relief in mild to moderate AD. |
| Standard of Care | Memantine | NMDA receptor antagonist | Symptomatic treatment for moderate to severe AD. |
| Emerging Therapy | Lecanemab (Leqembi) | Anti-amyloid monoclonal antibody | Slows cognitive decline in early AD by removing amyloid plaques. |
| Emerging Therapy | Donanemab | Anti-amyloid monoclonal antibody | Shows slowing of cognitive and functional decline in early symptomatic AD. |
Parkinson's Disease (PD)
Table 2: this compound Performance in PD Models vs. Comparators
| Therapy Class | Agent | Mechanism of Action | Key Preclinical/Clinical Efficacy Data |
| Investigational | This compound | mPGES-1 inhibitor & ROS scavenger | Preclinical: Neuroprotective effects on dopaminergic neurons and reduction of α-synuclein aggregation in animal models. |
| Standard of Care | Levodopa/Carbidopa | Dopamine precursor | Most effective for motor symptoms; long-term use can lead to motor fluctuations. |
| Standard of Care | Dopamine Agonists (e.g., Pramipexole) | Stimulate dopamine receptors | Used in early PD or as adjunct therapy. |
| Emerging Therapy | Gene Therapy (e.g., AAV2-GDNF) | Delivers glial cell line-derived neurotrophic factor | Aims to protect and restore dopaminergic neurons; currently in clinical trials. |
| Emerging Therapy | Ambroxol | GCase chaperone | Repurposed drug aiming to improve clearance of α-synuclein; in clinical trials. |
| Emerging Therapy | Onapgo (Apomorphine Infusion) | Dopamine agonist infusion | Continuous subcutaneous infusion to reduce 'off' episodes in advanced PD. |
Huntington's Disease (HD)
Table 3: this compound Potential in HD vs. Comparators
Note: There is no specific public data on this compound for Huntington's disease. Its potential is inferred from its neuroprotective and anti-inflammatory mechanism, which is relevant to HD pathology.
| Therapy Class | Agent | Mechanism of Action | Key Preclinical/Clinical Efficacy Data |
| Investigational (Inferred) | This compound | mPGES-1 inhibitor & ROS scavenger | Potential to reduce neuroinflammation and oxidative stress, which are implicated in HD. |
| Standard of Care | Tetrabenazine, Deutetrabenazine | VMAT2 inhibitors | Symptomatic treatment of chorea. |
| Standard of Care | Antipsychotics, Antidepressants | Various | Management of psychiatric and behavioral symptoms. |
| Emerging Therapy | Tominersen | Antisense oligonucleotide (ASO) | Aims to lower mutant huntingtin (mHTT) protein levels. |
| Emerging Therapy | AMT-130 (uniQure) | AAV-mediated gene therapy (miRNA) | Aims to silence the mHTT gene; early trials show potential to slow disease progression. |
| Emerging Therapy | WVE-003 (Wave Life Sciences) | Allele-specific ASO | Aims to selectively silence mHTT while preserving wild-type HTT. |
Human Safety and Tolerability
This compound has completed a Phase 1a single ascending dose trial in 32 healthy subjects and a Phase 1b trial in 40 healthy individuals is reportedly ongoing or completed.
Table 4: this compound Phase 1a Safety Data
| Study Population | Doses Tested | Key Findings |
| Healthy Adult Volunteers | 20, 50, 100, and 200 mg (single ascending doses) | Safety was verified across all cohorts; the drug was well-tolerated. Detailed adverse event data has not been publicly released. |
Experimental Protocols and Workflows
Key Preclinical Study Workflow: ALS Mouse Model
A notable preclinical study evaluated this compound in the SOD1G93A transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS).
Methodology:
-
Model: SOD1G93A transgenic mice, a standard model for ALS.
-
Treatment: Oral administration of this compound (2.5 mg/kg, twice daily) was initiated at 8 weeks of age.
-
Comparators: Riluzole (50 mg/kg) and Ibuprofen (25 mg/kg, twice daily) were used as reference compounds.
-
Endpoints: The primary outcomes measured were motor function (evaluated by rotarod deficit), lifespan, and pathological changes in the spinal cord, including mutant SOD1 aggregation and axonopathy.
-
Key Findings: this compound treatment delayed the onset of rotarod deficit by 36% and extended survival by 21%, outperforming both Riluzole (12% and 8.2%, respectively) and Ibuprofen (15.6% and 9.4%, respectively). It also blocked the abnormal aggregation of mutant SOD1.
Clinical Study Workflow: Canine Cognitive Dysfunction Syndrome
A Phase III trial was conducted in companion dogs with severe cognitive dysfunction, a naturally occurring analogue of human Alzheimer's disease.
Methodology:
-
Study Population: 48 companion dogs diagnosed with severe cognitive dysfunction syndrome.
-
Design: A multi-center, placebo-controlled clinical study.
-
Intervention: Dogs received either this compound (5 mg/kg or 10 mg/kg) or a placebo for 8 weeks.
-
Endpoints: The primary outcome was the change in the canine cognitive dysfunction rating scale (CCDR). The secondary outcome was the canine dementia scale (CADES). Safety was also monitored.
-
Key Findings: The this compound-treated groups showed significant efficacy compared to the placebo group on both the primary and secondary outcome measures at 4 and 8 weeks. No drug-related adverse events were reported.
Conclusion and Future Directions
This compound presents a novel, dual-action approach to treating neurodegenerative diseases by targeting both neuroinflammation and oxidative stress. Preclinical data across models of AD and ALS are promising, and a successful Phase III trial in canine cognitive dysfunction provides strong rationale for its development in human Alzheimer's disease. The drug has demonstrated a favorable safety profile in early human trials.
Compared to existing therapies, which are often symptomatic (e.g., Levodopa for PD, cholinesterase inhibitors for AD) or target a single pathology (e.g., anti-amyloid antibodies), this compound's multi-target mechanism may offer a broader therapeutic window. However, it is still in the early stages of clinical development. A Phase 2 trial in patients with Alzheimer's disease has received IND approval in South Korea, and its results will be critical in validating the preclinical findings and establishing its potential place in the therapeutic landscape alongside emerging strategies like immunotherapy and gene therapy. Further research is warranted to explore its efficacy in Parkinson's and Huntington's diseases.
References
A Comparative Analysis of Crisdesalazine and Other Investigational Drugs for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Crisdesalazine, an investigational drug for Parkinson's disease, with other promising therapeutic candidates in clinical development. The information presented is intended to support research and development efforts by offering a comprehensive overview of their mechanisms of action, preclinical efficacy, clinical trial data, and safety profiles.
Mechanism of Action and Signaling Pathways
A fundamental aspect of developing new therapies for Parkinson's disease is understanding the specific cellular and molecular pathways targeted by each drug. This section outlines the mechanisms of action for this compound and three other investigational drugs: Buntanetap, Prasinezumab, and BIIB122.
This compound is a novel small molecule with a dual mechanism of action. It acts as a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade, and as a direct scavenger of free radicals.[1] By targeting both inflammation and oxidative stress, two critical pathways implicated in the neurodegenerative process of Parkinson's disease, this compound aims to protect dopaminergic neurons from damage.[2][3]
Buntanetap is an orally administered small molecule that functions as a translational inhibitor of multiple neurotoxic proteins, including alpha-synuclein, amyloid-beta, and tau.[4][5] It achieves this by binding to an iron-responsive element on the messenger RNA (mRNA) of these proteins, thereby preventing their synthesis. The accumulation and aggregation of misfolded alpha-synuclein is a hallmark of Parkinson's disease, and by reducing its production, Buntanetap aims to mitigate downstream toxicity and slow disease progression.
Prasinezumab is a humanized monoclonal antibody designed to target aggregated forms of alpha-synuclein. It is believed to work by binding to pathogenic alpha-synuclein aggregates in the extracellular space, thereby preventing their cell-to-cell transmission and promoting their clearance. This approach is aimed at halting the prion-like spread of alpha-synuclein pathology throughout the brain.
BIIB122 (DNL151) is a small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a common genetic cause of Parkinson's disease and lead to increased kinase activity, which is thought to contribute to lysosomal dysfunction and the accumulation of cellular waste products. By inhibiting LRRK2 kinase activity, BIIB122 aims to restore normal lysosomal function and protect neurons from degeneration.
Signaling Pathway of this compound
Caption: this compound's dual mechanism targeting inflammation and oxidative stress.
Preclinical Efficacy
Preclinical studies in animal models of Parkinson's disease are crucial for evaluating the therapeutic potential of investigational drugs before they advance to human trials. This section summarizes the available preclinical data for this compound and the comparator drugs.
Buntanetap has been shown to reduce the expression of alpha-synuclein in the brain and gut of the A53T alpha-synuclein transgenic mouse model of Parkinson's disease, leading to improved intestinal function. In various animal models of neurodegenerative diseases, Buntanetap has been reported to reduce inflammation and protect against nerve cell death, resulting in restored function.
Prasinezumab has been evaluated in preclinical studies using transgenic mouse models that overexpress alpha-synuclein. Treatment with the murine version of prasinezumab led to a reduction in alpha-synuclein pathology, protected synapses, and halted the worsening of behavioral phenotypes. Specifically, weekly intraperitoneal administration over 5-6 months resulted in reduced neuronal and synaptic loss, a decrease in intraneuronal alpha-synuclein inclusions, reduced gliosis, and an improvement in both cognitive and motor behaviors.
BIIB122 has demonstrated neuroprotective effects in preclinical models of Parkinson's disease. As an LRRK2 inhibitor, it has been shown to restore lysosomal function and reduce toxicity in these models.
Table 1: Summary of Preclinical Efficacy Data
| Drug | Animal Model | Key Efficacy Endpoints | Outcome |
| This compound | Rat (LPS-induced) | mPGES-1 induction in microglia | Inhibition of neuroinflammation suggested |
| Mouse (ALS model) | Motor function (Rotarod), Survival | 36% delay in deficit onset, 21% increased survival | |
| Buntanetap | Mouse (A53T α-synuclein) | α-synuclein expression, Intestinal function | Reduced α-synuclein, Improved function |
| Prasinezumab | Mouse (α-synuclein transgenic) | Neuronal loss, Synaptic loss, α-synuclein pathology, Motor & Cognitive behavior | Reduced pathology, Improved function |
| BIIB122 | Various PD models | Lysosomal function, Neurotoxicity | Restored function, Reduced toxicity |
Note: Quantitative data for this compound in a specific Parkinson's disease model is limited in the provided search results.
Experimental Protocols: Preclinical Models
Detailed experimental protocols are essential for the replication and validation of preclinical findings. The following are generalized protocols for common animal models of Parkinson's disease. The specific parameters used in the studies for the drugs discussed may vary.
MPTP Mouse Model Protocol: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used neurotoxin-based model of Parkinson's disease. A common protocol involves the intraperitoneal injection of MPTP hydrochloride at a dose of 20-30 mg/kg, administered four times at 2-hour intervals. Behavioral assessments, such as the rotarod and open field tests, are typically performed 7-21 days after MPTP administration, followed by histological analysis of the substantia nigra to quantify dopaminergic neuron loss.
6-OHDA Rat Model Protocol: The 6-hydroxydopamine (6-OHDA) rat model involves the stereotactic injection of this neurotoxin into the medial forebrain bundle or the striatum. For a unilateral lesion, 8-16 µg of 6-OHDA is typically injected. Rotational behavior induced by apomorphine or amphetamine is a common behavioral measure to assess the extent of the lesion. Post-mortem analysis includes immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
Alpha-Synuclein Pre-formed Fibril (PFF) Model Protocol: This model involves the stereotactic injection of pre-formed fibrils of alpha-synuclein into the striatum or substantia nigra of rodents. This induces a progressive, prion-like spread of alpha-synuclein pathology. Behavioral and histological assessments are conducted at various time points post-injection (e.g., 1, 3, and 6 months) to evaluate the progression of motor deficits and alpha-synuclein aggregation.
Clinical Trial Data
Clinical trials are the definitive step in evaluating the safety and efficacy of new drugs in humans. This section presents available clinical trial data for this compound and the comparator drugs.
This compound has completed a Phase 1a single-ascending dose trial and a Phase 1b trial was expected to be completed. However, recent reports indicate no new development has been reported for its Phase 1 development in Parkinson's disease.
Buntanetap has shown promising results in a Phase 3 study in early Parkinson's disease. The study demonstrated that buntanetap was safe and effective in improving motor and non-motor activities and cognitive functions. In patients with a PD diagnosis of over three years, there were statistical improvements in the MDS-UPDRS Part II, Part III, and total scores.
Prasinezumab was evaluated in the Phase 2 PASADENA study. While the study did not meet its primary endpoint of change in the sum of MDS-UPDRS Parts I, II, and III at 52 weeks, it did show a signal of efficacy on motor progression. A delayed-start analysis at 104 weeks showed that the early-start group had less worsening in MDS-UPDRS Part III scores compared to the delayed-start group.
BIIB122 is currently being evaluated in late-stage clinical trials, including the Phase 2b LUMA study in patients with early-stage Parkinson's disease (with and without LRRK2 mutations) and the now-discontinued Phase 3 LIGHTHOUSE study in patients with LRRK2-associated Parkinson's disease. Phase 1 and 1b studies showed that BIIB122 was generally well-tolerated and demonstrated robust target engagement.
Table 2: Summary of Clinical Trial Data
| Drug | Phase of Development | Key Efficacy Endpoint | Outcome |
| This compound | Phase 1 | Safety and Tolerability | No recent development reported for PD |
| Buntanetap | Phase 3 | MDS-UPDRS Scores, Cognition | Statistically significant improvements in motor and cognitive functions in certain patient subgroups |
| Prasinezumab | Phase 2 (PASADENA) | Change in MDS-UPDRS Total Score | Primary endpoint not met; signal of slowed motor progression |
| BIIB122 | Phase 2b/3 | Time to Confirmed Worsening in MDS-UPDRS Parts II & III | Ongoing trials |
Experimental Protocols: Clinical Trials
The following provides an overview of the design of the clinical trials for the comparator drugs.
Buntanetap Phase 3 Study (NCT05357989): This was a double-blind, placebo-controlled study investigating the efficacy and safety of 10 mg and 20 mg of buntanetap compared to placebo in participants with early Parkinson's disease. The treatment duration was 6 months, with the primary outcome being the change in the MDS-UPDRS Part II and III scores.
Prasinezumab PASADENA Study (NCT03100149): This was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study. It consisted of a 52-week placebo-controlled period (Part 1) followed by a 52-week all-active treatment extension (Part 2). Participants received intravenous infusions of either 1500 mg or 4500 mg of prasinezumab or placebo every 4 weeks. The primary endpoint was the change from baseline in the MDS-UPDRS total score (Parts I, II, and III) at week 52.
BIIB122 LUMA Study (NCT05348785): This is an ongoing Phase 2b, double-blind, placebo-controlled study evaluating the efficacy and safety of BIIB122 in adults with early-stage Parkinson's disease. Participants are randomized to receive either BIIB122 or placebo once daily for a treatment period of 48 to 144 weeks. The primary endpoint is the time to confirmed worsening of PD symptoms as measured by a composite score of MDS-UPDRS Parts II and III.
Clinical Trial Workflow for Parkinson's Disease
References
- 1. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. gntpharma.com [gntpharma.com]
- 4. alzforum.org [alzforum.org]
- 5. Annovis Bio Announces FDA Authorization to Proceed with Phase 2/3 Trial for Buntanetap in Alzheimer's Disease [annovisbio.com]
A Comparative Analysis of Crisdesalazine and Sulfasalazine in the Management of Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Crisdesalazine, an emerging multi-target anti-inflammatory and antioxidant agent, and Sulfasalazine, a long-established disease-modifying antirheumatic drug (DMARD). This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy in inflammatory models, and overall therapeutic potential.
Overview and Mechanism of Action
This compound and Sulfasalazine both exhibit anti-inflammatory properties, but through distinct molecular pathways. This compound offers a targeted approach by inhibiting a key enzyme in the inflammatory cascade, while Sulfasalazine functions as a prodrug with broader, less defined mechanisms.
This compound is a novel drug candidate with a dual mechanism of action.[1] It acts as a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation, fever, and pain.[1][2] By selectively targeting mPGES-1, this compound is expected to have fewer gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[2] Additionally, this compound functions as a free radical scavenger, providing antioxidant and neuroprotective effects.[1]
Sulfasalazine is a prodrug that is metabolized by intestinal bacteria into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA). While the precise mechanism of action is not fully understood, it is believed to exert its anti-inflammatory effects through various pathways. These include the inhibition of the transcription factor nuclear factor kappa-B (NF-kB), which suppresses the expression of pro-inflammatory genes like TNF-α. Sulfasalazine may also induce apoptosis in macrophages and inhibit osteoclast formation. Another proposed mechanism involves the enhancement of adenosine release at inflamed sites, which has anti-inflammatory effects.
Comparative Data on Anti-Inflammatory Efficacy
While direct head-to-head clinical trials are not yet available, preclinical studies provide valuable insights into the comparative efficacy of these two compounds.
| Parameter | This compound | Sulfasalazine |
| Primary Target | Microsomal prostaglandin E2 synthase-1 (mPGES-1) | Multiple targets including NF-kB, TNF-α, and purine biosynthesis enzymes |
| Key Active Moiety | This compound (parent drug) | Sulfapyridine and 5-aminosalicylic acid (metabolites) |
| Effect on Macrophage Polarization | Promotes transition from pro-inflammatory M1 to anti-inflammatory M2 phase | Reduces pro-inflammatory cytokine production |
| Clinical Development Stage | Phase 1 clinical trials for neurodegenerative diseases | Widely approved for rheumatoid arthritis and inflammatory bowel disease |
| Reported Side Effects | Long-term safety in humans is unknown; no adverse events reported in canine studies | Nausea, heartburn, diarrhea, headache, and rare but serious reactions like blood dyscrasias |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis and subsequent inflammation.
Signaling Pathway of Sulfasalazine
Caption: Sulfasalazine inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
Experimental Protocols
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE) for this compound
This protocol is based on studies evaluating the efficacy of this compound in a mouse model of multiple sclerosis.
Objective: To assess the therapeutic effect of this compound on the clinical symptoms and pathology of EAE.
Methodology:
-
Induction of EAE: Female C57BL/6 mice are immunized with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on days 0 and 2 post-immunization.
-
Treatment: Mice are randomly assigned to treatment groups. This compound (e.g., 10 mg/kg) or vehicle is administered orally once daily, starting from the onset of clinical signs.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
Histopathology: At the end of the experiment, spinal cords are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Luxol Fast Blue and Hematoxylin & Eosin to assess demyelination and inflammatory cell infiltration, respectively.
-
Immunohistochemistry: Spinal cord sections are stained for markers of microglia/macrophages (e.g., Iba1) and T cells (e.g., CD3) to quantify immune cell infiltration.
-
Cytokine Analysis: Splenocytes are isolated and re-stimulated with MOG35-55 peptide. The levels of pro-inflammatory (e.g., IFN-γ, IL-17) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatants are measured by ELISA.
In Vitro Model: Macrophage Polarization Assay for this compound
This protocol is based on in vitro studies investigating the immunomodulatory effects of this compound.
Objective: To determine the effect of this compound on the polarization of macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Macrophage Stimulation: Cells are pre-treated with this compound at various concentrations for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce a pro-inflammatory M1 phenotype.
-
Gene Expression Analysis: After 24 hours, total RNA is extracted from the cells. The expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg-1, Ym1) is quantified by quantitative real-time PCR (qRT-PCR).
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatants are measured by ELISA.
Clinical Trial Protocol for Sulfasalazine in Rheumatoid Arthritis
This is a generalized protocol based on numerous clinical trials for Sulfasalazine.
Objective: To evaluate the efficacy and safety of Sulfasalazine in patients with active rheumatoid arthritis.
Methodology:
-
Patient Population: Adult patients diagnosed with rheumatoid arthritis according to the American College of Rheumatology criteria, with active disease despite treatment with NSAIDs.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Intervention: Patients are randomized to receive either Sulfasalazine (e.g., 2 g/day ) or a matching placebo for a specified period (e.g., 24 weeks).
-
Efficacy Assessments: The primary efficacy endpoint is the proportion of patients achieving an ACR20 response (a 20% improvement in tender and swollen joint counts and at least a 20% improvement in three of the following five criteria: patient's assessment of pain, patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of physical function, and C-reactive protein or erythrocyte sedimentation rate).
-
Safety Assessments: Adverse events are monitored and recorded throughout the study. Laboratory tests (complete blood count, liver function tests, serum creatinine) are performed at regular intervals.
Conclusion
This compound represents a promising, targeted anti-inflammatory agent with a dual mechanism of action that may offer an improved safety profile over traditional NSAIDs. Its ability to modulate macrophage polarization suggests therapeutic potential in a range of inflammatory and autoimmune diseases. Sulfasalazine, while an effective and widely used DMARD, has a less specific mechanism of action and is associated with a broader range of side effects. Further clinical investigation, including head-to-head comparative trials, will be crucial to fully elucidate the relative therapeutic value of this compound in inflammatory disorders.
References
Safety Operating Guide
Navigating the Uncharted Territory of Crisdesalazine Disposal: A Guide for Laboratory Professionals
Providing essential guidance for the safe handling and disposal of the investigational drug crisdesalazine, this document outlines best practices in the absence of compound-specific federal or institutional guidelines. Prioritizing safety and environmental responsibility, these procedures are designed to support researchers, scientists, and drug development professionals in managing laboratory waste.
As this compound is currently in clinical development, specific protocols for its disposal have not been formally established.[1][2] In light of this, a conservative approach adhering to general principles of pharmaceutical waste management is strongly recommended. All personnel handling this compound should be familiar with standard laboratory safety protocols and consult their institution's Environmental Health and Safety (EH&S) department for guidance on local and federal regulations.
Recommended Disposal Procedures
Given the lack of specific data on the environmental and health impacts of this compound, direct disposal into the sanitary sewer or regular solid waste is not advised. The primary recommendation is to treat this compound as hazardous chemical waste.
Step-by-Step Disposal Plan:
-
Consult Institutional Guidelines: Before proceeding, review your organization's specific procedures for the disposal of investigational new drugs and research chemicals. Your EH&S department is the primary resource for this information.
-
Segregate Waste: Isolate all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other information required by your institution.
-
Secure Storage: Store the segregated waste in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal company.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a certified hazardous waste management service. These companies are equipped to handle and incinerate pharmaceutical waste in a manner that minimizes environmental impact.
In the absence of a hazardous waste program, and only if permitted by local regulations for non-controlled substances, the following general guidance for pharmaceutical disposal may be considered as a less ideal alternative:
-
Drug Take-Back Programs: The most preferable alternative is to utilize a community drug take-back program, if available for research chemicals.[3]
-
On-Site Neutralization (Not Recommended without Specific Data): Chemical neutralization should not be attempted without a validated protocol specific to this compound, as this could produce hazardous byproducts.
-
Landfill Disposal (Last Resort): If no other options are available and it is permitted, the compound should be rendered non-retrievable.[3][4] This involves removing it from its original container and mixing it with an unpalatable substance like used coffee grounds or kitty litter. The mixture should then be sealed in a container to prevent leakage and disposed of in the household trash.
Quantitative Data on Disposal Methods
As this compound-specific disposal data is unavailable, the following table summarizes general options for pharmaceutical waste, which should be applied with caution and in consultation with safety professionals.
| Disposal Method | Applicability | Environmental Consideration | Cost |
| High-Temperature Incineration | Recommended for this compound. | Best option for complete destruction of active pharmaceutical ingredients. | High |
| Drug Take-Back Programs | May not be available for research compounds. | Environmentally sound; prevents water contamination. | Low to None |
| Landfill | Last resort; only if permitted and rendered non-retrievable. | Potential for environmental contamination if not properly contained. | Low |
| Sewer Disposal | Not Recommended. | High risk of contaminating water supplies. | None |
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling Guidance for Crisdesalazine
Disclaimer: As Crisdesalazine is an investigational drug in clinical development, a specific Material Safety Data Sheet (MSDS) with detailed handling, personal protective equipment (PPE), and disposal protocols is not publicly available. Therefore, this document provides essential safety and logistical information based on general best practices for handling novel, potentially hazardous chemical compounds in a research laboratory setting. All personnel must supplement this guidance with a thorough, substance-specific risk assessment before commencing any work.
Core Principles for Handling Investigational Compounds
When handling a new chemical entity like this compound, it is crucial to assume the substance is hazardous until proven otherwise.[1] A comprehensive risk assessment should be conducted to identify potential hazards and establish appropriate safety protocols.[2][3][4][5] This assessment should consider the chemical's physical and chemical properties, toxicity, and potential routes of exposure.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety in the laboratory. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Lab Coat (fully buttoned) | Double Nitrile Gloves | Safety Goggles | N95 Respirator or use of a chemical fume hood |
| Dissolving and Solution Preparation | Lab Coat (fully buttoned) | Double Nitrile Gloves | Safety Goggles and Face Shield | Chemical Fume Hood |
| In Vitro / In Vivo Administration | Lab Coat or Disposable Gown | Double Nitrile Gloves | Safety Glasses with Side Shields | As determined by risk assessment |
| Waste Disposal | Lab Coat or Disposable Gown | Heavy-duty Nitrile Gloves | Safety Goggles and Face Shield | As determined by risk assessment |
Experimental Protocol: Safe Handling of this compound in a Research Laboratory
This protocol outlines the essential steps for safely handling this compound during routine laboratory procedures.
1. Preparation and Pre-Handling Check: 1.1. Ensure the work area is clean and uncluttered. 1.2. Verify that a chemical fume hood is available and functioning correctly. 1.3. Locate the nearest safety shower and eyewash station. 1.4. Assemble all necessary materials, including the compound, solvents, and equipment. 1.5. Prepare a designated waste container for this compound-contaminated materials.
2. Donning of Personal Protective Equipment (PPE): 2.1. Put on a lab coat, ensuring it is fully buttoned. 2.2. Don safety goggles. 2.3. Put on the first pair of nitrile gloves. 2.4. Put on a second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
3. Handling and Preparation of this compound Solutions: 3.1. Conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure. 3.2. Carefully weigh the desired amount of the compound. 3.3. Add the solvent slowly to prevent splashing. 3.4. If sonication or vortexing is required, ensure the container is securely capped.
4. Post-Handling Procedures and Decontamination: 4.1. Decontaminate all surfaces and equipment that may have come into contact with this compound. 4.2. Dispose of all contaminated consumables in the designated hazardous waste container.
5. Doffing of Personal Protective Equipment (PPE): 5.1. Remove the outer pair of gloves, peeling them off without touching the outside. 5.2. Remove the lab coat, folding it inward to contain any potential contamination. 5.3. Remove safety goggles. 5.4. Remove the inner pair of gloves. 5.5. Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Spill Management:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection if the spill generates dust or aerosols.
-
Contain: Use a chemical spill kit to absorb and contain the spill.
-
Clean: Decontaminate the spill area thoroughly.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal of Investigational Drug Waste: All waste contaminated with this compound, including empty vials, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with general laboratory trash or biohazardous waste.
-
Containerization: Use a dedicated, clearly labeled, and sealed container for all this compound waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.
-
Collection: Follow your institution's procedures for the collection and disposal of chemical waste, which typically involves a certified hazardous waste management vendor.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of investigational compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
